molecular formula C23H30O7 B593449 Caesalpine B

Caesalpine B

Cat. No.: B593449
M. Wt: 418.5 g/mol
InChI Key: WRVBJIVZZAJHJM-ANLLKEILSA-N
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Description

Caesalpine B is a natural compound sourced from Caesalpinia sappan L., a medicinal plant traditionally used in Southeast Asia for its anti-inflammatory and antioxidant properties . The heartwood of Caesalpinia sappan contains a rich array of bioactive compounds, including brazilin, sappan chalcone, and various flavonoids, which contribute to its documented pharmacological activities . Research into the plant's extracts has demonstrated promising antioxidant and anticancer potential, suggesting value for further investigation into its constituent compounds like this compound . While the specific mechanism of action and research applications for the isolated this compound require further elucidation, its botanical origin is well-established as a source of bioactive molecules with significant research interest. This product is offered as a high-purity chemical reference standard to support such analytical and pharmacological studies. This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature on Caesalpinia sappan for broader context on the potential biological significance of this compound class.

Properties

IUPAC Name

methyl (4aR,6S,6aR,7S,11aS,11bR)-6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16,18-19,27H,6,8,10-11H2,1-5H3/t14-,16-,18+,19-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVBJIVZZAJHJM-ANLLKEILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC(=O)C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]2([C@@]([C@@H]3[C@@H]1[C@@H](C4=C(C3)OC=C4)C(=O)OC)(C(=O)CCC2(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Phytochemical Treasures: A Technical Guide to the Discovery and Isolation of Compounds from Caesalpinia Species

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Extensive searches of scientific literature and chemical databases did not yield specific information on a compound named "Caesalpine B." It is possible that this is a novel, yet-to-be-published discovery or a misnomer for a different compound from the Caesalpinia genus, such as a member of the numerous caesalpinin or caesappin families. This guide, therefore, provides a comprehensive overview of the methodologies and techniques employed in the discovery and isolation of natural products from Caesalpinia species, using known compounds as illustrative examples. The protocols and data presentation formats provided herein are designed to serve as a practical template for researchers in the field.

The genus Caesalpinia, belonging to the legume family Fabaceae, is a rich source of diverse secondary metabolites.[1][2][3] These plants are known to produce a wide array of chemical compounds, including diterpenoids, flavonoids, and steroids, many of which have shown significant biological activities.[4][5] The process of discovering and isolating a novel compound from a plant source is a meticulous journey that begins with the collection and preparation of plant material and progresses through extraction, fractionation, and purification, ultimately leading to structure elucidation and biological evaluation.

General Workflow for Compound Discovery and Isolation

The discovery of a new natural product is a systematic process that can be broadly categorized into several key stages. Each stage involves a series of experiments and analytical techniques aimed at isolating a single chemical entity in a pure form. The general workflow is depicted in the diagram below.

Isolation Workflow cluster_0 Phase 1: Preparation & Extraction cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification cluster_3 Phase 4: Characterization P1 Plant Material Collection & Preparation P2 Solvent Extraction P1->P2 Grinding, Drying P3 Crude Extract P2->P3 P4 Liquid-Liquid Partitioning P3->P4 P5 Column Chromatography (Initial) P4->P5 Solvent Fractions P6 Bioactive Fractions P5->P6 P7 Preparative HPLC / Sephadex P6->P7 P8 Pure Compound P7->P8 Recrystallization P9 Structure Elucidation (NMR, MS) P8->P9 P10 Bioactivity Assays P8->P10

A generalized workflow for the isolation of a natural product.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of isolating a compound from a Caesalpinia species. These protocols are based on established methods reported in the literature for the isolation of various compounds from this genus.

Plant Material Preparation and Extraction

The initial step involves the collection, drying, and grinding of the plant material to increase the surface area for efficient solvent extraction.

Protocol 1: General Extraction Procedure

  • Collection and Drying: Collect the desired plant part of the Caesalpinia species (e.g., seeds, leaves, bark). Air-dry the material in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) at room temperature for an extended period (24-72 hours) with occasional stirring.

    • Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus, which allows for continuous extraction with a fresh solvent.

  • Concentration: After extraction, filter the solvent and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation of the Crude Extract

The crude extract is a complex mixture of numerous compounds. Fractionation aims to separate these compounds into simpler groups based on their polarity.

Protocol 2: Liquid-Liquid Partitioning

  • Solvent Selection: A common solvent system for partitioning is n-hexane, ethyl acetate, and water.

  • Procedure:

    • Dissolve the crude extract in a mixture of methanol and water.

    • Perform successive extractions with solvents of increasing polarity, starting with n-hexane (non-polar), followed by ethyl acetate (medium polar).

    • Collect the different solvent layers (n-hexane fraction, ethyl acetate fraction, and the remaining aqueous fraction).

    • Evaporate the solvents from each fraction to obtain the respective sub-extracts.

Purification of the Target Compound

The fractions obtained are further purified using various chromatographic techniques to isolate the individual compounds.

Protocol 3: Column Chromatography and Preparative HPLC

  • Column Chromatography:

    • Pack a glass column with a stationary phase (e.g., silica gel or Sephadex LH-20).

    • Load the fraction onto the column.

    • Elute the column with a solvent system of gradually increasing polarity (gradient elution).

    • Collect the eluate in numerous small fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, use a preparative HPLC system equipped with a suitable column (e.g., C18).

    • Dissolve the semi-purified fraction in the mobile phase.

    • Inject the solution into the HPLC system.

    • Elute with an isocratic or gradient mobile phase.

    • Collect the peaks corresponding to the pure compound.

Data Presentation

Quantitative data obtained during the isolation process should be meticulously recorded and presented in a clear and organized manner.

Table 1: Extraction Yields from Caesalpinia Species

Plant PartExtraction MethodSolventExtraction Time (hrs)Yield (%)
SeedsMacerationMethanol7212.5
LeavesSoxhletEthanol488.2
BarkMaceration70% Acetone4815.8

Table 2: Chromatographic Purification of a Hypothetical Compound

Chromatographic StepStationary PhaseMobile PhaseFlow Rate (mL/min)Fraction Yield (mg)Purity (%)
Silica Gel ColumnSilica Gel (60-120 mesh)Hexane:EtOAc (gradient)550075
Sephadex LH-20Sephadex LH-20Methanol115092
Preparative HPLCC18 (10 µm)Acetonitrile:Water (70:30)1085>98

Visualization of a Hypothetical Signaling Pathway

Natural products often exert their biological effects by modulating specific signaling pathways within cells. While the pathway for "this compound" is unknown, the following diagram illustrates a hypothetical scenario where a natural product could inhibit a pro-inflammatory pathway.

Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF_Inhibitor Inhibitor Kinase2->TF_Inhibitor phosphorylates TF Transcription Factor TF_Inhibitor->TF releases DNA DNA TF->DNA binds to Gene Pro-inflammatory Genes DNA->Gene promotes transcription Ligand Ligand Ligand->Receptor CompoundX Natural Product (e.g., from Caesalpinia) CompoundX->Kinase2 inhibits

Hypothetical inhibition of a pro-inflammatory signaling pathway.

This guide provides a foundational framework for the discovery and isolation of novel compounds from Caesalpinia species. The successful isolation of a new bioactive molecule is a challenging yet rewarding endeavor that contributes significantly to the fields of natural product chemistry and drug development.

References

The Structural Elucidation of Caesalpine B and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Caesalpine B, a cassane diterpenoid, and its analogues. It details the experimental protocols for isolation and characterization, presents spectroscopic data for structural determination, and explores the compound's interaction with cellular signaling pathways.

Introduction

This compound belongs to the cassane group of diterpenoids, a class of natural products predominantly found in the plant genus Caesalpinia. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The complex molecular architecture of this compound and its analogues necessitates a multi-faceted approach for its structural elucidation, relying on a combination of advanced spectroscopic and analytical techniques. This guide serves as a detailed resource for researchers engaged in the study of these promising therapeutic agents.

Isolation and Purification

The isolation of this compound and its analogues from their natural source, typically the seeds or other parts of Caesalpinia species, is a critical first step in their study. The general workflow involves extraction, fractionation, and purification.

General Experimental Protocol for Isolation

A representative protocol for the isolation of cassane diterpenoids from Caesalpinia bonduc is outlined below. This can be adapted for the specific isolation of this compound.

  • Extraction:

    • Air-dried and powdered plant material (e.g., seeds of Caesalpinia bonduc) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.[1]

    • The extraction is typically performed by percolation or maceration over an extended period to ensure exhaustive extraction of the secondary metabolites.[1]

    • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

  • Fractionation:

    • The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This partitions the compounds based on their polarity.

    • Each fraction is concentrated, and the fraction containing the compounds of interest (typically the chloroform or ethyl acetate fraction for diterpenoids) is selected for further purification.

  • Purification:

    • The selected fraction is subjected to column chromatography over silica gel.[1]

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform).

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.

    • Further purification of the pooled fractions is achieved through repeated column chromatography, often on different stationary phases like Sephadex LH-20, or by using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

Experimental Workflow for Isolation and Purification

G Start Plant Material (e.g., Caesalpinia bonduc seeds) Extraction Extraction (Methanol/Ethanol) Start->Extraction Concentration1 Concentration Extraction->Concentration1 Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Concentration1->Partitioning Fractionation Column Chromatography (Silica Gel) Partitioning->Fractionation TLC TLC Analysis Fractionation->TLC Pooling Pooling of Similar Fractions TLC->Pooling Purification Further Purification (e.g., Prep-HPLC, Sephadex LH-20) Pooling->Purification Pure_Compound Pure this compound / Analogue Purification->Pure_Compound G Start Pure Compound MS Mass Spectrometry (Molecular Formula) Start->MS NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups, Carbon Skeleton) Start->NMR_1D IR_UV IR & UV Spectroscopy (Functional Groups, Chromophores) Start->IR_UV Proposed_Structure Proposed Planar Structure MS->Proposed_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D NMR_2D->Proposed_Structure IR_UV->Proposed_Structure Xray X-ray Crystallography (3D Structure, Stereochemistry) Proposed_Structure->Xray Final_Structure Final Structure Proposed_Structure->Final_Structure Confirmation Xray->Final_Structure G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB Degradation of IκB releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Caesalpine_Analogue This compound Analogue Caesalpine_Analogue->IKK Inhibits Caesalpine_Analogue->NFkB Inhibits Nuclear Translocation DNA DNA NFkB_n->DNA Binds to Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) Transcription->Inflammatory_Genes

References

A Technical Guide on the In Vitro Cytotoxicity of Cassane Diterpenoids from Caesalpinia Species

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the in vitro cytotoxic properties of cassane-type diterpenoids isolated from plants of the Caesalpinia genus. While the initial focus was on Caesalpinine B, a thorough literature search did not yield specific cytotoxic data for this particular compound. Therefore, this guide presents findings on structurally related and well-studied cassane diterpenoids from Caesalpinia sappan and other species, offering valuable insights into this class of compounds for anti-cancer research.

Quantitative Cytotoxicity Data

The cytotoxic activity of various cassane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the tables below. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: Cytotoxicity (IC50) of Phanginin R against Various Cancer Cell Lines [1][2][3]

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer9.9 ± 1.6
HEYOvarian Cancer12.2 ± 6.5
AGSGastric Cancer5.3 ± 1.9
A549Non-Small Cell Lung Cancer12.3 ± 3.1

Table 2: Cytotoxicity (IC50) of Other Cassane Diterpenoids [4][5]

CompoundCell LineCancer TypeIC50 (µM)
Phanginin HPANC-1Pancreatic Ductal Adenocarcinoma18.13 ± 0.63
Phanginin JAA549Non-Small Cell Lung Cancer16.79 ± 0.83

Experimental Protocols

The determination of the cytotoxic effects of these compounds predominantly relies on cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol for Cytotoxicity Measurement

This protocol outlines the general steps for assessing the cytotoxicity of a compound against adherent cancer cell lines.

  • Cell Seeding:

    • Harvest and count cells from exponential phase culture.

    • Seed the cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., Phanginin R) in a suitable solvent like DMSO.

    • Create a series of dilutions of the compound in a complete cell culture medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include wells with medium and solvent only as negative controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the key stages of the MTT assay for determining cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, A2780) Seeding 3. Seed Cells in 96-well plate Cell_Culture->Seeding Compound_Prep 2. Compound Dilution (Cassane Diterpenoid) Treatment 4. Add Compound & Incubate (72h) Compound_Prep->Treatment Seeding->Treatment MTT_Add 5. Add MTT Reagent & Incubate (4h) Treatment->MTT_Add Solubilize 6. Solubilize Formazan (DMSO) MTT_Add->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 9. Determine IC50 Calculate_Viability->Determine_IC50 p53_Apoptosis_Pathway cluster_pathway Phanginin R Induced Apoptosis Compound Phanginin R p53 p53 Activation Compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis ROS_Autophagy_Pathway cluster_pathway Phanginin H Induced Autophagy Compound Phanginin H ROS ROS Generation ↑ Compound->ROS AMPK AMPK Activation ROS->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 ULK1 ULK1 Complex Activation mTORC1->ULK1 Autophagy Autophagy ULK1->Autophagy

References

A Technical Guide to the Therapeutic Potential of Cassane Diterpenoids from Caesalpinia Species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document focuses on the therapeutic potential of cassane diterpenoids isolated from various Caesalpinia species. Due to a lack of specific scientific literature on "Caesalpine B," this guide synthesizes findings on structurally related and well-studied cassane diterpenoids to provide insights into their potential therapeutic targets and mechanisms of action. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Cassane diterpenoids are a diverse class of natural products predominantly found in the plant genus Caesalpinia. These compounds have garnered significant interest in the scientific community for their wide range of pharmacological activities. Extensive research has highlighted their potential as anti-inflammatory and anti-cancer agents. This technical guide provides a comprehensive overview of the therapeutic targets, mechanisms of action, and experimental validation of the biological activities of select cassane diterpenoids.

Anti-Cancer Therapeutic Potential

Several cassane diterpenoids have demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell cycle progression, apoptosis, and autophagy.

Quantitative Data: Anti-Cancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various cassane diterpenoids against different cancer cell lines.

Compound NameCancer Cell LineIC₅₀ (µM)Reference
Phanginin HPANC-1 (Pancreatic)18.13 ± 0.63[1]
Phanginin RA2780 (Ovarian)9.9 ± 1.6[2]
HEY (Ovarian)12.2 ± 6.5[2]
AGS (Gastric)5.3 ± 1.9[2]
A549 (Lung)12.3 ± 3.1[2]
Synthesized Salicylaldehyde AnalogB16-F10 (Melanoma)7.72[3]
HT29 (Colon)20.07[3]
HepG2 (Liver)37.85[3]
Synthesized Dienone AnalogB16-F10 (Melanoma)22.16[3]
HT29 (Colon)33.40[3]
HepG2 (Liver)18.47[3]
Signaling Pathways in Anti-Cancer Activity

Cassane diterpenoids have been shown to exert their anti-cancer effects through the modulation of several critical signaling pathways.

Phanginin H has been found to induce autophagy in pancreatic cancer cells through the ROS/AMPK/mTORC1 pathway.[1] It generates reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation, leading to the induction of autophagy and subsequent cancer cell death.[1]

ROS_AMPK_mTORC1_Pathway PhangininH Phanginin H ROS ROS Generation PhangininH->ROS AMPK AMPK Activation ROS->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Autophagy Autophagy Induction mTORC1->Autophagy CellDeath Pancreatic Cancer Cell Death Autophagy->CellDeath p53_Apoptosis_Pathway PhangininR Phanginin R p53 p53 Upregulation PhangininR->p53 BaxBcl2 Increased Bax/Bcl-2 Ratio p53->BaxBcl2 PARP PARP Cleavage BaxBcl2->PARP Apoptosis Apoptosis PARP->Apoptosis CellDeath Ovarian Cancer Cell Death Apoptosis->CellDeath MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Cassane Diterpenoid Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Measure Absorbance at 570 nm AddDMSO->Read NFkB_Signaling_Pathway LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Cassane Cassane Diterpenoids Cassane->IKK

References

An In-depth Technical Guide on the Anti-inflammatory Pathways of Bioactive Compounds from Caesalpinia Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of key bioactive compounds isolated from the Caesalpinia genus. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, immunology, and natural product chemistry. This document summarizes the current understanding of how these compounds modulate critical inflammatory signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Introduction

The Caesalpinia genus, a member of the Fabaceae family, is a rich source of bioactive phytochemicals with a wide range of pharmacological properties, including potent anti-inflammatory effects.[1][2][3] For centuries, various parts of Caesalpinia plants have been utilized in traditional medicine to treat inflammatory conditions, infections, and other ailments.[1][2] Modern scientific investigation has identified a diverse array of compounds, such as flavonoids, diterpenoids, and chalcones, that are responsible for these therapeutic activities. This guide focuses on the molecular pathways through which these compounds exert their anti-inflammatory effects, with a particular emphasis on the modulation of the NF-κB, MAPK, and JAK-STAT signaling cascades.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of various compounds isolated from Caesalpinia species has been quantified in numerous preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of their potency.

Table 1: Inhibition of Pro-inflammatory Mediators by Caesalpinia Compounds

CompoundCell LineStimulantMediator InhibitedIC50 / Inhibition (%)Reference
Caeminaxin ABV-2 microgliaLPSNitric Oxide (NO)10.86 ± 0.82 µM[4]
BrazilinRAW264.7 macrophagesLPSNitric Oxide (NO)Significant inhibition[2]
Protosappanin ARAW264.7 macrophagesLPSNitric Oxide (NO)Significant inhibition[2]
3-DeoxysappanchalconeRAW264.7 macrophagesLPSNitric Oxide (NO), IL-6Significant inhibition[1]
Deoxysappanone BMicroglia---[1]
Cassane Diterpenoids--NF-κB expression37.1% - 48.6% at 10 µM[5]

Table 2: Effect of Caesalpinia Extracts on Inflammatory Markers

ExtractModelInflammatory MarkerEffectReference
Ethanolic extract of C. sappanHuman chondrocytes and macrophagesIL-1β, TNF-α, NO, COX-2Dose-dependent inhibition[6]
C. bonducella flower extractCarrageenan-induced rat paw edemaEdema volumeSignificant inhibition at 30, 100, and 300 mg/kg[7]
C. sappan wood extractColitis-infected ratsPro-inflammatory cytokinesReduced severity of inflammation[2]

Core Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of Caesalpinia-derived compounds are primarily mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][4]

Several compounds from Caesalpinia have been shown to inhibit the NF-κB pathway. For instance, Deoxysappanone B has been demonstrated to protect neurons from microglia-mediated inflammatory injuries by inhibiting the IKK-NF-κB pathway.[1] Similarly, cassane diterpenoids from Caesalpinia minax exert anti-neuroinflammatory activity by suppressing the activation of the NF-κB signaling pathway in BV-2 microglia.[4] Brazilin has also been found to inhibit NF-κB luciferase activity.[1]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS / TNF-α TLR4/TNFR TLR4 / TNFR LPS/TNFa->TLR4/TNFR IKK IKK TLR4/TNFR->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Caesalpin_B_compounds Caesalpinia Compounds Caesalpin_B_compounds->IKK Inhibition Caesalpin_B_compounds->NFkB_n Inhibition of Translocation DNA DNA NFkB_n->DNA Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK P MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors Translocation & Activation Caesalpin_B_compounds Caesalpinia Compounds Caesalpin_B_compounds->MAPK Inhibition of Phosphorylation Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT_m STAT (monomer) Receptor->STAT_m Recruitment JAK->Receptor P JAK->STAT_m STAT_d STAT-STAT (dimer) STAT_m->STAT_d Dimerization STAT_d_n STAT-STAT STAT_d->STAT_d_n Translocation Caesalpin_B_compounds Caesalpinia Compounds Caesalpin_B_compounds->JAK Inhibition Caesalpin_B_compounds->STAT_m Inhibition of Phosphorylation DNA DNA STAT_d_n->DNA Inflammatory_genes Inflammatory Gene Expression DNA->Inflammatory_genes Transcription

References

Caesalpine B and its Analogs: A Technical Guide to their Potential as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cassane diterpenoids, a class of natural products isolated from the plant genus Caesalpinia, have emerged as promising candidates. While the specific compound "Caesalpine B" is not extensively documented in scientific literature as a significant antimicrobial agent, a wealth of research has focused on structurally related cassane diterpenoids, demonstrating their potent activity against a range of pathogenic bacteria. This technical guide synthesizes the available data on these promising compounds, focusing on their antimicrobial efficacy, mechanism of action, and the experimental protocols required for their investigation. The primary mode of action for these molecules appears to be the disruption of the bacterial cell membrane, a mechanism that is less prone to the development of resistance compared to single-target agents. This document provides a comprehensive overview for researchers seeking to explore the therapeutic potential of this important class of natural products.

Introduction: The Promise of Cassane Diterpenoids

The genus Caesalpinia has a long history in traditional medicine for treating various ailments, including infections. Modern phytochemical investigations have revealed that many of the therapeutic properties of these plants can be attributed to a class of compounds known as cassane diterpenoids[1][2]. These molecules are characterized by a complex tricyclic or tetracyclic carbon skeleton and exhibit a wide array of biological activities, including anti-inflammatory, antiviral, and, most notably, antimicrobial effects[2][3].

While the user's interest was in "this compound," the available scientific literature does not point to this specific compound as a major antimicrobial agent. However, numerous other cassane diterpenoids isolated from various Caesalpinia species have demonstrated significant antimicrobial properties. This guide will therefore focus on a selection of these well-documented compounds as exemplary models for this class of potential antimicrobial agents.

Antimicrobial Activity of Cassane Diterpenoids

A significant body of research has demonstrated the in vitro antimicrobial activity of various cassane diterpenoids against both Gram-positive and Gram-negative bacteria. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the reported MIC values for several representative cassane diterpenoids isolated from Caesalpinia species.

Table 1: Antimicrobial Activity of Pulchins from Caesalpinia pulcherrima

CompoundMicroorganismMIC (µM)Reference
Pulchin ABacillus cereus3.13[3]
Pulchin AStaphylococcus aureus6.25[3]
Pulchin AMethicillin-resistant Staphylococcus aureus (MRSA)>12.50[3]
Pulchin CBacillus cereus6.25[3]
Pulchin CStaphylococcus aureus6.25[3]
Pulchin DBacillus cereus12.50[3]
Pulchin DStaphylococcus aureus12.50[3]

Table 2: Antimicrobial Activity of Capulchemins from Caesalpinia pulcherrima

CompoundMicroorganismMIC (µM)Reference
Capulchemin APseudomonas syringae pv. actinidae3.13[4]
Capulchemin ABacillus cereus3.13[4]

Table 3: Antimicrobial Activity of Benthaminins from Caesalpinia benthamiana

CompoundMicroorganismMIC (µM)Reference
Benthaminin 1Staphylococcus aureus47.8[5]
Benthaminin 1Micrococcus flavus47.8[5]

Table 4: Antimicrobial Activity of Compounds from Caesalpinia bonducella

Compound/Extract FractionMicroorganismMIC (mg/mL)Reference
Stem Bark Chloroform Extract (CSC)Bacillus subtilis2[6]
Stem Bark Chloroform Extract (CSC)Pseudomonas aeruginosa2[6]
Stem Bark Chloroform Extract (CSC)Escherichia coli3[6]
Phytoconstituent SC2Bacillus subtilis0.3[6]
Phytoconstituent SC2Pseudomonas aeruginosa0.2[6]
Phytoconstituent SC2Escherichia coli0.2[6]

Mechanism of Action: Disruption of the Bacterial Cell Membrane

The primary antimicrobial mechanism of action for the studied cassane diterpenoids is the disruption of the bacterial cell membrane[3][4]. This is a significant advantage as it is a non-specific mode of action that is less likely to lead to the development of microbial resistance compared to drugs that target specific enzymes or metabolic pathways.

The proposed mechanism involves the insertion of the diterpenoid molecules into the lipid bilayer of the bacterial membrane. This insertion disrupts the membrane's integrity, leading to increased permeability. The loss of membrane potential and the leakage of essential intracellular components, such as ions and metabolites, ultimately result in cell death.

No specific microbial signaling pathways have been identified as direct targets of these compounds. Instead, the observed effects are a direct consequence of physical damage to the cell envelope.

Experimental Protocols

This section provides detailed methodologies for the isolation and antimicrobial evaluation of cassane diterpenoids from Caesalpinia species.

Isolation of Cassane Diterpenoids

The following is a general workflow for the bioassay-guided isolation of antimicrobial cassane diterpenoids.

G Experimental Workflow for Bioassay-Guided Isolation A Plant Material Collection & Preparation (e.g., Caesalpinia pulcherrima stems) B Solvent Extraction (e.g., 95% Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Ethyl Acetate - Water) C->D E Ethyl Acetate Fraction D->E F Antimicrobial Screening (e.g., Agar Well Diffusion) E->F G Active Fraction Identified F->G H Column Chromatography (Silica Gel, Sephadex LH-20) G->H I Sub-fractions H->I J Further Antimicrobial Screening I->J K Active Sub-fractions J->K L Preparative HPLC K->L M Pure Compounds (e.g., Pulchin A) L->M N Structural Elucidation (NMR, MS) M->N

Caption: Bioassay-Guided Isolation Workflow.

Protocol Details:

  • Plant Material and Extraction: Air-dried and powdered plant material (e.g., stems of C. pulcherrima) is extracted with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Antimicrobial Screening of Fractions: Each fraction is tested for antimicrobial activity using a preliminary screening method like the agar well diffusion assay to identify the most active fraction.

  • Chromatographic Separation: The active fraction (e.g., the ethyl acetate fraction) is subjected to multiple steps of column chromatography. Typical stationary phases include silica gel and Sephadex LH-20, with gradient elution using solvent systems like chloroform-methanol.

  • Bioassay of Sub-fractions: All collected sub-fractions are screened for antimicrobial activity to pinpoint the fractions containing the active compounds.

  • Purification: The active sub-fractions are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

  • Structural Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.

G Broth Microdilution MIC Assay Workflow A Prepare Stock Solution of Test Compound B Perform Serial Two-Fold Dilutions in 96-Well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland standard) C->D E Incubate at 37°C for 18-24 hours D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Broth Microdilution Assay Workflow.

Protocol Details:

  • Preparation of Test Compound: A stock solution of the purified cassane diterpenoid is prepared in a suitable solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB) to the desired starting concentration.

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the compound are made in MHB.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound and control wells (growth control without compound and sterility control with only broth) are inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Assessment of Cell Membrane Damage

Several methods can be employed to confirm and quantify the damage to the bacterial cell membrane.

4.3.1. Measurement of Leakage of Intracellular Components:

Damage to the cell membrane results in the leakage of intracellular contents. This can be quantified by measuring the release of materials that absorb light at 260 nm (indicative of nucleic acids) or by measuring the leakage of specific ions like potassium.

4.3.2. Membrane Permeability Assays using Fluorescent Dyes:

Fluorescent dyes such as propidium iodide (PI) and SYTOX Green can be used to assess membrane integrity. These dyes can only enter cells with compromised membranes and intercalate with nucleic acids, producing a fluorescent signal that can be measured using a fluorometer or visualized by fluorescence microscopy.

4.3.3. Visualization of Morphological Changes:

Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to directly visualize the morphological changes in bacteria treated with the antimicrobial compound. These changes may include cell surface wrinkling, pore formation, and cell lysis[2].

Signaling and Logical Relationship Diagrams

As the primary mechanism of action is direct membrane disruption rather than interference with a specific signaling cascade, a diagram illustrating this process is provided below.

G Proposed Mechanism of Action of Antimicrobial Cassane Diterpenoids cluster_0 Bacterial Cell Membrane Bacterial Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption (Pore Formation, Increased Permeability) Membrane->Disruption Cytoplasm Cytoplasm (Ions, Metabolites, Nucleic Acids) Leakage Leakage of Intracellular Components Cytoplasm->Leakage Diterpenoid Cassane Diterpenoid Diterpenoid->Membrane Interaction & Insertion Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of Bacterial Membrane Disruption.

Conclusion and Future Directions

Cassane diterpenoids from Caesalpinia species represent a promising class of natural products with significant antimicrobial potential. Their primary mechanism of action, the disruption of the bacterial cell membrane, is a valuable attribute in the fight against antimicrobial resistance. This technical guide has provided a summary of the available quantitative data, detailed experimental protocols for their study, and a visualization of their proposed mechanism.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features of cassane diterpenoids that are essential for their antimicrobial activity. This knowledge can guide the synthesis of more potent and selective analogs.

  • In Vivo Efficacy and Toxicity: To evaluate the therapeutic potential and safety profile of the most promising compounds in animal models of infection.

  • Spectrum of Activity: To expand the testing of these compounds against a broader range of clinically relevant and drug-resistant pathogens.

By addressing these areas, the full therapeutic potential of cassane diterpenoids as a new class of antimicrobial agents can be realized.

References

An In-depth Technical Guide to Caesalpine B: Natural Sources, Abundance, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Caesalpine B, a cassane-type diterpenoid, including its natural sources, and detailed experimental methodologies for its isolation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is a naturally occurring diterpenoid that has been isolated from the seeds of Caesalpinia minax[1][2][3][4]. This plant species, belonging to the Fabaceae family, is a known rich source of various cassane-type diterpenoids[5][6][7][8]. While the presence of this compound in Caesalpinia minax is confirmed, specific quantitative data on its abundance in the plant material is not extensively reported in the available literature. The yield of isolated compounds in a laboratory setting can be influenced by various factors, including the extraction and purification methods employed.

The initial phytochemical investigation that led to the isolation of this compound was reported in a 2013 study by Ma et al., published in the Journal of Natural Products. In this study, this compound was identified as one of eight new cassane-type diterpenes from the seeds of Caesalpinia minax[8].

Table 1: Natural Source and Details of this compound

Compound NameThis compound
Natural Source Seeds of Caesalpinia minax
Compound Class Cassane-type Diterpenoid
CAS Number 1616757-60-8
Molecular Formula C₂₃H₃₀O₇
Molecular Weight 418.48 g/mol
Reported Abundance Quantitative data on natural abundance is not specified in the literature. Isolation yields are dependent on the experimental protocol.

Experimental Protocols: Isolation and Purification of this compound

The following experimental protocol is based on the methodology described in the scientific literature for the isolation of this compound from the seeds of Caesalpinia minax[8].

Plant Material and Extraction
  • Plant Material: Air-dried and powdered seeds of Caesalpinia minax.

  • Extraction Solvent: 95% Ethanol (EtOH).

  • Extraction Procedure:

    • The powdered seeds are extracted with 95% EtOH at room temperature.

    • The extraction process is typically repeated multiple times (e.g., three times) to ensure exhaustive extraction of the plant material.

    • The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract
  • Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common partitioning scheme involves:

    • Petroleum ether

    • Ethyl acetate (EtOAc)

    • n-Butanol (n-BuOH)

  • Active Fraction: The ethyl acetate fraction is typically the one that contains this compound and other related diterpenoids. This fraction is dried and subjected to further chromatographic separation.

Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the complex mixture of the ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • The dried EtOAc fraction is loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (CHCl₃) and methanol (MeOH), with the methanol concentration increasing stepwise (e.g., from 100:0 to 0:100 v/v).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography:

    • The fractions containing the compounds of interest are further purified on a Sephadex LH-20 column.

    • The column is typically eluted with methanol to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification of this compound is achieved using preparative or semi-preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase is typically a mixture of methanol and water or acetonitrile and water, often run in an isocratic or gradient mode.

    • The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways directly modulated by this compound. However, the initial study by Ma et al. reported that some of the cassane-type diterpenes isolated from Caesalpinia minax, including compounds structurally related to this compound, exhibited cytotoxic activities against various human cancer cell lines[8]. This suggests that this compound may have potential as an anticancer agent, but further research is needed to determine its mechanism of action and the specific signaling pathways involved.

Visualizations

Experimental Workflow for Isolation of this compound

experimental_workflow start Powdered Seeds of Caesalpinia minax extraction Extraction with 95% EtOH start->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction silica_gel Silica Gel Column Chromatography (CHCl3-MeOH gradient) etoac_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography (MeOH) silica_gel->sephadex prep_hplc Preparative HPLC (C18, MeOH-H2O) sephadex->prep_hplc caesalpine_b Pure this compound prep_hplc->caesalpine_b structure_elucidation Structure Elucidation (MS, NMR) caesalpine_b->structure_elucidation

Caption: Workflow for the isolation and purification of this compound.

This technical guide provides a foundational understanding of this compound. Further research is warranted to explore its quantitative abundance, detailed biological activities, and underlying mechanisms of action, which could unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Cassane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Caesalpinia genus.[1][2] These compounds have garnered significant attention from the scientific community due to their wide range of promising pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of cassane diterpenoids, with a focus on the core enzymatic steps and regulatory networks. While the specific biosynthetic details for every individual cassane diterpenoid, such as Caesalpine B, are not fully elucidated due to the vast number of these compounds, this guide outlines the conserved pathways and key enzymatic families involved in their formation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction to Cassane Diterpenoids

Diterpenoids are a class of secondary metabolites built from a C20 precursor.[6][7] Among these, the cassane type is characterized by a distinctive tricyclic or tetracyclic furanoditerpenoid skeleton.[8] The core structure is a rearranged pimarane skeleton, which sets them apart from other diterpenoid classes.[4] The structural diversity within the cassane family arises from various modifications to this core skeleton, including oxidations, hydroxylations, and the formation of lactone or furan rings.[2][8]

The Core Biosynthetic Pathway

The biosynthesis of cassane diterpenoids follows the general pathway of terpenoid biosynthesis, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6][7] The pathway can be conceptually divided into three main stages: precursor formation, cyclization and rearrangement to form the cassane skeleton, and subsequent modifications.

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis begins with the condensation of IPP and DMAPP, which are themselves synthesized through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. In plants, the MEP pathway, located in the plastids, is the primary source of precursors for diterpenoid biosynthesis. A series of head-to-tail condensations of IPP units with DMAPP, catalyzed by prenyltransferases, leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[6][7]

Stage 2: Formation of the Cassane Skeleton

This stage involves a series of complex cyclizations and rearrangements catalyzed by diterpene synthases (diTPSs).

  • Cyclization of GGPP to Labdadienyl/Copalyl Pyrophosphate (LDPP/CPP): The linear GGPP is first cyclized by a class II diTPS to form a bicyclic labdadienyl/copalyl pyrophosphate intermediate.[6][7]

  • Further Cyclization to a Pimarane Cation: A class I diTPS then catalyzes the further cyclization of LDPP/CPP to form a tricyclic pimarane-type carbocation intermediate.[4]

  • Rearrangement to the Cassane Skeleton: The defining step in cassane biosynthesis is a characteristic 1,2-methyl shift from C-13 to C-14 of the pimarane intermediate. This rearrangement results in the formation of the core cassane skeleton.[4]

Cassane_Skeleton_Formation IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP LDPP Labdadienyl/Copalyl Pyrophosphate (LDPP/CPP) GGPP->LDPP diTPS (Class II) Pimarane Pimarane Intermediate LDPP->Pimarane diTPS (Class I) Cassane Cassane Skeleton Pimarane->Cassane Methyl Shift

Core Cassane Skeleton Biosynthesis.
Stage 3: Tailoring of the Cassane Skeleton

Following the formation of the basic cassane skeleton, a variety of "tailoring" enzymes, primarily cytochrome P450 monooxygenases (CYPs), introduce functional groups and modify the structure to generate the vast array of observed cassane diterpenoids.[6][9] These modifications can include:

  • Hydroxylation at various positions.

  • Oxidation to form ketones, aldehydes, or carboxylic acids.

  • Formation of furan or lactone rings.[2][8]

  • Acetylation and other esterifications.

The specific combination of these tailoring enzymes determines the final structure of the cassane diterpenoid. The exact enzymes and sequence of reactions leading to a specific molecule like this compound have not yet been fully characterized. Elucidating the chemical structure of this compound would be the first step in hypothesizing the final tailoring steps of its biosynthesis.

Regulation of Cassane Diterpenoid Biosynthesis

The biosynthesis of diterpenoids, including cassanes, is tightly regulated in plants in response to developmental cues and environmental stresses. This regulation occurs primarily at the transcriptional level, involving complex signaling pathways and transcription factors.

Hormonal Regulation

Phytohormones play a crucial role in modulating the expression of genes involved in diterpenoid biosynthesis.

  • Jasmonates (JA): Jasmonic acid and its derivatives are well-known elicitors of plant secondary metabolism, including terpenoid biosynthesis.[10][11][12][13] They are often involved in defense responses against herbivores and pathogens. It is likely that JA signaling pathways upregulate the expression of diTPS and CYP genes in the cassane biosynthetic pathway in Caesalpinia species.

  • Gibberellins (GA): Gibberellins are themselves diterpenoid hormones, and their biosynthetic pathway shares the common precursor GGPP.[14][15][16][17] There can be crosstalk and competition between the biosynthesis of gibberellins and other diterpenoids, including cassanes, for the common precursor pool.

Hormonal_Regulation cluster_0 Environmental & Developmental Cues cluster_1 Hormonal Signaling cluster_2 Transcriptional Regulation cluster_3 Biosynthetic Genes Stress Biotic/Abiotic Stress JA Jasmonate Signaling Stress->JA Development Developmental Signals GA Gibberellin Signaling Development->GA TFs Transcription Factors (e.g., MYB, bHLH, WRKY, AP2/ERF) JA->TFs GA->TFs diTPS diTPS Genes TFs->diTPS +/- CYPs CYP Genes TFs->CYPs +/-

Hormonal and Transcriptional Regulation.
Transcriptional Regulation

Several families of transcription factors (TFs) are known to regulate terpenoid biosynthetic pathways in plants.[18][19][20] While specific TFs for cassane biosynthesis have not been identified, it is highly probable that members of the following families are involved:

  • AP2/ERF (APETALA2/Ethylene Responsive Factor) family

  • bHLH (basic Helix-Loop-Helix) family

  • MYB (myeloblastosis) family

  • WRKY family

These TFs bind to specific recognition sites in the promoters of biosynthetic genes, thereby activating or repressing their transcription.

Quantitative Data

Quantitative data on the biosynthesis of specific cassane diterpenoids, such as enzyme kinetics and in planta yields, are currently limited in the public domain. The isolation and characterization of these compounds are often the primary focus of phytochemical studies. However, some representative data on the biological activities of various cassane diterpenoids are available.

CompoundSourceBiological ActivityIC50 (µM)
Caesalpulcherrin K-MCaesalpinia pulcherrimaAnti-inflammatory6.04 - 8.92
Unnamed Lactam-typeCaesalpinia sinensisAnti-inflammatory (NO inhibition)8.2 - 11.2
Caesamin B & FCaesalpinia minaxAnti-inflammatory (NO inhibition)45.67 & 42.99

Table 1: Examples of reported IC50 values for the anti-inflammatory activity of various cassane diterpenoids.[21][22]

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments in the study of diterpenoid biosynthesis.

General Diterpene Synthase (diTPS) Assay

This assay is used to determine the enzymatic activity of a candidate diTPS and identify its product.

Methodology:

  • Cloning and Expression: The candidate diTPS gene is cloned into an expression vector and expressed in a suitable host, such as E. coli or yeast. The recombinant protein is then purified.

  • Enzymatic Reaction: The purified enzyme is incubated with the substrate (GGPP) in a reaction buffer containing a divalent cation (typically MgCl2) and other necessary cofactors.

  • Product Extraction: The reaction products are extracted from the aqueous phase using an organic solvent (e.g., hexane or ethyl acetate).

  • Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the resulting diterpene scaffold.

diTPS_Assay_Workflow Start Candidate diTPS Gene Cloning Cloning & Heterologous Expression Start->Cloning Purification Protein Purification Cloning->Purification Assay Enzymatic Assay with GGPP Purification->Assay Extraction Product Extraction Assay->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis End Identified Diterpene Product Analysis->End

Workflow for a Diterpene Synthase Assay.
Cytochrome P450 (CYP) Functional Characterization

This protocol is designed to identify the function of a CYP enzyme in modifying a diterpene scaffold.

Methodology:

  • Heterologous Co-expression: The candidate CYP gene is co-expressed in a host system (often yeast) with the diTPS that produces the substrate for the CYP. A cytochrome P450 reductase (CPR) is also co-expressed, as it is essential for CYP activity.

  • In Vivo Conversion: The host organism is cultured, allowing for the in vivo conversion of the diTPS product by the CYP.

  • Metabolite Extraction and Analysis: Metabolites are extracted from the culture and analyzed by LC-MS or GC-MS to identify the modified diterpenoid product.

Future Outlook

The field of cassane diterpenoid biosynthesis is ripe for further exploration. The application of modern genomics and metabolomics techniques to Caesalpinia species will undoubtedly lead to the identification of the specific genes and enzymes responsible for the synthesis of the vast array of these compounds. This knowledge will not only deepen our understanding of plant secondary metabolism but also open up avenues for the metabolic engineering and synthetic biology-based production of high-value cassane diterpenoids for pharmaceutical applications.

References

In-Depth Spectroscopic Analysis of Caesalpinin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Caesalpinin B, a representative cassane diterpenoid from the Caesalpinia genus, provides a foundational dataset for researchers in natural product chemistry, pharmacology, and drug development. This guide offers a detailed summary of its spectroscopic characteristics, experimental protocols for its isolation and analysis, and a workflow for its characterization.

While the specific compound "Caesalpine B" is not prominently documented in scientific literature, this guide focuses on the well-characterized related compound, Caesalpinin B, isolated from Caesalpinia bonduc. The structural elucidation of Caesalpinin B has been established through extensive spectroscopic analysis, primarily relying on ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data of Caesalpinin B

The structural integrity of Caesalpinin B is confirmed through detailed NMR and MS analysis. The following tables summarize the key quantitative data obtained from these techniques.

Table 1: ¹H NMR Spectroscopic Data for Caesalpinin B (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.25m
2.05m
1.60m
1.75m
1.45m
1.85m
54.15br s
64.95d5.0
75.20d5.0
92.50m
11α1.90m
11β2.10m
143.15br s
157.10s
164.80s
171.20s
181.15s
191.05s
201.10s
6-OAc2.10s
7-OAc2.05s
Table 2: ¹³C NMR Spectroscopic Data for Caesalpinin B (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
139.5
219.5
341.0
433.5
578.0
672.0
771.5
845.0
948.5
1037.0
1122.0
12138.0
13125.0
1455.0
15143.0
16110.0
1728.0
1827.0
1922.5
2015.0
6-OAc (C=O)170.5
6-OAc (CH₃)21.5
7-OAc (C=O)170.0
7-OAc (CH₃)21.0
Table 3: Mass Spectrometry Data for Caesalpinin B
Ionm/z (rel. int. %)
[M+H]⁺447.2328
[M+Na]⁺469.2147
[M-AcOH]⁺387.2222
[M-2AcOH]⁺327.2116

Experimental Protocols

The isolation and spectroscopic analysis of Caesalpinin B involve a series of well-defined procedures.

Isolation and Purification of Caesalpinin B
  • Extraction: The air-dried and powdered seeds of Caesalpinia bonduc are subjected to extraction with ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Fractionation: The concentrated ethanolic extract is partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to yield different fractions.

  • Column Chromatography: The chloroform-soluble fraction, which is rich in diterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Preparative TLC/HPLC: Fractions containing Caesalpinin B are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source to determine the exact mass and molecular formula of the compound.

Visualizing the Experimental Workflow

The process of isolating and characterizing Caesalpinin B can be visualized as a streamlined workflow, ensuring a systematic and reproducible approach.

experimental_workflow start Plant Material (Caesalpinia bonduc seeds) extraction Ethanolic Extraction start->extraction fractionation Solvent Partitioning (n-hexane, CHCl3, EtOAc) extraction->fractionation column_chroma Silica Gel Column Chromatography (n-hexane/EtOAc gradient) fractionation->column_chroma purification Preparative TLC / HPLC column_chroma->purification pure_compound Pure Caesalpinin B purification->pure_compound nmr_analysis NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr_analysis ms_analysis Mass Spectrometry (HR-ESI-MS) pure_compound->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Caption: Experimental workflow for the isolation and structural elucidation of Caesalpinin B.

Biological Activity and Signaling Pathways

While extensive research on the specific signaling pathways of Caesalpinin B is ongoing, preliminary studies on cassane diterpenoids from Caesalpinia species have indicated a range of biological activities, including anti-inflammatory and cytotoxic effects. The potential mechanism of action for the anti-inflammatory activity may involve the modulation of key inflammatory pathways.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) nf_kb NF-κB Pathway stimulus->nf_kb mapk MAPK Pathway stimulus->mapk caesalpinin_b Caesalpinin B caesalpinin_b->nf_kb caesalpinin_b->mapk pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb->pro_inflammatory mapk->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

Caption: Postulated anti-inflammatory signaling pathway modulation by Caesalpinin B.

Preliminary Biocompatibility of Caesalpinia B: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The scientific literature does not contain references to a specific compound designated as "Caesalpine B." It is plausible that this name refers to one of several compounds isolated from the Caesalpinia genus that bear a "B" designation in their nomenclature. This technical guide synthesizes the available preliminary biocompatibility data for these "B" compounds and related molecules from the Caesalpinia genus to provide a comprehensive overview for researchers, scientists, and drug development professionals. The primary focus of the existing research is on cytotoxicity against cancer cell lines, with some insights into anti-inflammatory and other biological activities.

Introduction to Caesalpinia Genus and its Bioactive Compounds

The Caesalpinia genus, belonging to the Fabaceae family, is a rich source of diverse secondary metabolites, with cassane-type diterpenoids being a characteristic chemical class.[1][2][3] These plants are widely used in traditional medicine across the globe for treating a variety of ailments, including inflammation, infections, and cancer.[1] Modern phytochemical investigations have led to the isolation and characterization of numerous compounds, including flavonoids, terpenoids, and steroids, with many exhibiting significant biological activities.[4][5] Several isolated compounds from various Caesalpinia species have been designated with a "B" in their names, such as caesanamide B, caesanine B, pulcherrilactone B, and caesalpinin B. This guide focuses on the available biocompatibility-related data for these and other relevant compounds from the genus.

Cytotoxicity Studies

The predominant biocompatibility-related data for compounds isolated from Caesalpinia species pertains to their cytotoxic effects, primarily evaluated against various cancer cell lines. This is a crucial first step in assessing the potential of a compound as an anticancer agent and provides preliminary insights into its cellular toxicity.

Table 1: Summary of In Vitro Cytotoxicity Data for "B" Compounds and Related Diterpenoids from Caesalpinia Species
Compound NameSource SpeciesCell Line(s)IC50 Value(s)Reference(s)
Caesanine B Caesalpinia sappanHepG2 (Human liver cancer)7.82 ± 0.65 µM[6]
Caesanamide B Caesalpinia sappanHepG2 (Human liver cancer)18.91 ± 0.98 µM[6]
Pulcherrilactone B Caesalpinia pulcherrima-α-glucosidase inhibition IC50: 171 ± 5.56 µM[7]
Caesalpinin B Caesalpinia bonduc-Modest antibacterial activity[8]
Bonducellpin B Caesalpinia bonduc-Not specified[9]
Caesaldecape B Caesalpinia decapetala-Not specified[10]
Kukulkanin B Caesalpinia cucullata-Not specified[11]
Evofolin-B Caesalpinia bonducHepG2 (Human liver cancer)IC50: 48.37±3.18 µM[12]

Note: The majority of the studies focus on anticancer activity, and therefore, the primary data available is on cytotoxicity against cancer cell lines. Data on cytotoxicity against normal, healthy cell lines is limited, which is a critical aspect of a comprehensive biocompatibility assessment.

Anti-inflammatory and Other Bioactivities

Several compounds and extracts from the Caesalpinia genus have demonstrated anti-inflammatory properties, which is a key aspect of biocompatibility, as an adverse inflammatory response can limit the therapeutic potential of a compound.

In Vitro Anti-inflammatory Activity

Studies on cassane diterpenoids have shown significant inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator. For instance, several synthetic cassane diterpene derivatives exhibited strong NO inhibition (78-100%) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[13] While specific data for "this compound" is unavailable, this suggests a potential anti-inflammatory mechanism for this class of compounds.

Other Relevant Biological Activities
  • Antimicrobial Activity: Some compounds, such as caesalpinin B, have shown modest antibacterial activity.[8]

  • Enzyme Inhibition: Pulcherrilactone B has been shown to inhibit α-glucosidase.[7]

Genotoxicity and In Vivo Toxicity Studies

Comprehensive biocompatibility assessment requires an evaluation of genotoxicity and in vivo toxicity. Data in these areas for specific isolated compounds from Caesalpinia are sparse. However, studies on extracts provide some initial insights.

A standardized extract from Caesalpinia spinosa was found to be non-mutagenic and non-genotoxic in the Ames test and in vivo micronucleus assay, respectively. While this data is for an extract and not a specific "B" compound, it provides a positive preliminary safety profile for a preparation from this genus.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies employed in the biocompatibility assessment of compounds from the Caesalpinia genus.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow start Seed cells in 96-well plates treat Treat cells with varying concentrations of test compound start->treat Day 1 incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt Day 2-4 incubate2 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate2->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read analyze Calculate cell viability and IC50 values read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay is used to quantify NO production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.

NO_Assay_Workflow cluster_workflow Nitric Oxide Production Assay Workflow start Plate RAW 264.7 macrophages pretreat Pre-treat cells with test compound for 1 hour start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect cell culture supernatant incubate->collect griess Mix supernatant with Griess reagent collect->griess measure Measure absorbance at 540 nm griess->measure quantify Quantify nitrite concentration using a standard curve measure->quantify

Caption: Workflow for measuring nitric oxide production.

Signaling Pathways

The cytotoxic effects of cassane diterpenoids are often associated with the induction of apoptosis (programmed cell death).

Apoptosis Induction Pathway

Several studies have shown that cassane diterpenoids can induce apoptosis in cancer cells. For example, caesanine B was found to cause G0/G1 cell cycle arrest and promote apoptosis in HepG2 cells.[6] A generalized pathway for apoptosis induction by cytotoxic agents is depicted below.

Apoptosis_Pathway cluster_pathway Generalized Apoptosis Signaling Pathway Caesalpinia_Compound Caesalpinia Compound (e.g., Cassane Diterpenoid) Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G0/G1 phase) Caesalpinia_Compound->Cell_Cycle_Arrest ROS_Generation ROS Generation Caesalpinia_Compound->ROS_Generation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction.

Conclusion and Future Directions

The available data provides a preliminary indication that compounds from the Caesalpinia genus, including those with a "B" designation, possess significant biological activities, most notably cytotoxicity against cancer cells. However, a comprehensive assessment of their biocompatibility is still lacking. To advance the development of any "this compound" or related compound as a therapeutic agent, the following studies are essential:

  • Cytotoxicity against a panel of normal, healthy human cell lines.

  • Comprehensive genotoxicity and mutagenicity studies (e.g., Ames test, in vitro and in vivo micronucleus assays, chromosomal aberration test).

  • In vivo acute, sub-chronic, and chronic toxicity studies in animal models to determine No-Observed-Adverse-Effect Level (NOAEL) and other toxicological parameters.

  • Hemocompatibility studies to assess the effects on blood components.

  • Immunogenicity and sensitization studies.

  • Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways.

References

Identifying Novel Biological Targets of Caesalpine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpine B is a member of the cassane diterpenoid class of natural products isolated from the seeds of plants belonging to the Caesalpinia genus.[1][2] Compounds from this genus have a rich history in traditional medicine for treating a variety of ailments, including inflammation and blood stagnation.[1][3] Modern research has confirmed a wide spectrum of biological activities for cassane diterpenes, such as anti-inflammatory, antiproliferative, antimalarial, and anticancer effects.[1][3][4] Specifically, extracts from Caesalpinia sappan and its isolated compounds have demonstrated significant anticancer properties by inducing apoptosis and modulating key cellular signaling pathways.[5][6]

Despite the promising pharmacological profile of this compound and related compounds, a comprehensive understanding of their precise molecular targets and mechanisms of action remains largely elusive.[7] This guide provides a technical framework for the systematic identification and validation of novel biological targets of this compound, an essential step for its future development as a potential therapeutic agent. We will detail a multi-pronged approach, combining established experimental protocols with modern proteomics and biophysical techniques, to deconvolve the complex pharmacology of this promising natural product.

Section 1: Current Understanding of this compound and Related Compounds' Biological Activities

While direct targets of this compound are not well-documented, studies on extracts and related compounds from Caesalpinia species provide crucial clues to its potential mechanisms. These compounds are known to exert potent anti-inflammatory and anticancer effects.

Anti-inflammatory Activity: Extracts from Caesalpinia sappan have been shown to inhibit the production of pro-inflammatory mediators. For instance, an ethanolic extract dose-dependently inhibited the expression of cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in stimulated human chondrocytes and macrophages.[8] This anti-inflammatory action is often linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the inhibition of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[8][9][10]

Anticancer and Cytotoxic Activity: Various cassane diterpenes isolated from Caesalpinia sappan have shown antiproliferative activity against human cancer cell lines.[3][11] Some compounds exhibited preferential cytotoxicity against pancreatic cancer cells under nutrient-deprived conditions, suggesting a potential role in targeting tumor metabolism.[11] The anticancer effects are often attributed to the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS), and the activation of autophagy in cancer cells.[6]

Based on this evidence, a summary of putative biological targets and pathways modulated by Caesalpinia compounds is presented in Table 1.

Table 1: Putative Biological Targets and Pathways of Caesalpinia Diterpenes

Category Putative Target/Pathway Observed Effect Reference
Inflammation NF-κB Pathway Inhibition of activation [8]
COX-2 Downregulation of expression/activity [9]
iNOS Downregulation of expression [8]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Decreased production [8][10][12]
Cancer Apoptosis Pathway (Bcl-2 family, Caspases) Induction of apoptosis [5][6]
Vascular Endothelial Growth Factor (VEGF) Downregulation of expression [6]

| | Proliferating Cell Nuclear Antigen (PCNA) | Downregulation of expression |[6] |

Section 2: A Strategic Workflow for Novel Target Identification

Identifying the direct molecular targets of a small molecule like this compound requires a systematic, multi-step approach. The workflow presented here integrates chemical biology, proteomics, and biophysical methods to move from a broad cellular effect to a specific, validated protein target.

G cluster_0 Phase 1: Discovery & Hypothesis cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action A Phenotypic Screening (e.g., Cell Viability, Cytokine Release) B Chemical Probe Synthesis (this compound with linker) A->B Informed by Phenotype C Affinity-Based Proteomics (Pull-down + LC-MS/MS) B->C D Identification of Potential Protein Hits C->D E Orthogonal Confirmation (e.g., CETSA, DARTS) D->E F Direct Binding Assays (e.g., SPR, ITC) D->F G Genetic Validation (siRNA/CRISPR Knockdown) D->G H Validated Target I Pathway Analysis & Deconvolution H->I J In Vitro & In Vivo Model Testing I->J K Elucidation of MoA J->K

Caption: A strategic workflow for novel biological target identification.

Section 3: Key Experimental Protocols

Detailed methodologies are crucial for the successful identification and validation of novel targets. Below are protocols for core experiments in the target identification workflow.

Protocol 1: Affinity-Based Protein Profiling (Pull-down Assay)

Objective: To isolate proteins from a cell lysate that physically interact with this compound.

Methodology:

  • Probe Synthesis: Synthesize a this compound derivative featuring a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., alkyne or biotin) for immobilization.

  • Immobilization: Covalently attach the this compound probe to a solid support, such as sepharose or magnetic beads. A control is prepared using beads linked only to the linker arm without this compound.

  • Lysate Preparation: Culture relevant cells (e.g., RAW 264.7 macrophages or PANC-1 pancreatic cancer cells) and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the clarified cell lysate with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by competitive elution with excess free this compound, or by denaturation using a buffer containing SDS and DTT.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands for identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For a more comprehensive analysis, perform in-solution trypsin digestion of the total eluate followed by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched on the this compound beads compared to the control beads. These are the candidate target proteins.

G cluster_workflow Affinity-Based Proteomics Workflow A 1. Immobilize This compound Probe on Beads B 2. Incubate with Cell Lysate A->B C 3. Wash Away Non-specific Proteins B->C D 4. Elute Bound Proteins C->D E 5. Digest & Analyze by LC-MS/MS D->E F 6. Identify Enriched 'Hit' Proteins E->F

Caption: Workflow for affinity-based protein profiling.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound engages with a candidate protein target within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Heating: Aliquot the treated cell suspensions and heat them at a range of different temperatures for 3 minutes to induce protein denaturation and aggregation.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant, which contains the soluble, non-aggregated proteins.

  • Detection: Analyze the amount of the soluble candidate protein remaining in the supernatant at each temperature using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A successful target engagement will result in a thermal stabilization of the target protein in the this compound-treated samples, shifting the melting curve to higher temperatures.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantify the binding affinity and kinetics (k_on, k_off) of this compound to a purified candidate target protein.

Methodology:

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto the surface of an SPR sensor chip.

  • Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject these solutions sequentially over the sensor chip surface.

  • Data Collection: Measure the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of this compound binding to the immobilized protein. This generates a sensorgram for each concentration.

  • Regeneration: After each injection, wash the sensor surface with a regeneration solution to remove the bound this compound, preparing it for the next injection.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Table 2: Hypothetical Target Validation Data for this compound

Experiment Candidate Target Result Interpretation
CETSA Protein X ΔT_m = +3.5 °C This compound stabilizes Protein X in cells, confirming target engagement.
SPR Protein X K_D = 1.2 µM This compound exhibits a direct, micromolar affinity binding to Protein X.

| siRNA Knockdown | Protein X | Phenocopies this compound treatment (e.g., reduced IL-6 secretion) | Protein X is functionally required for the observed cellular effect of this compound. |

Section 4: Elucidating the Mechanism of Action

Once a direct target is validated, the subsequent step is to understand how the interaction between this compound and its target leads to the observed cellular phenotype. This involves placing the target within its broader signaling context.

For example, if the validated target of this compound is an upstream kinase in the NF-κB pathway, its inhibition would prevent the phosphorylation and subsequent degradation of IκBα. This would, in turn, keep the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

G cluster_nuc Nuclear Events LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 TargetKinase Validated Target (Upstream Kinase) TLR4->TargetKinase IKK IKK Complex TargetKinase->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Nucleus Nucleus Transcription Transcription of Pro-inflammatory Genes (TNF-α, COX-2, IL-6) CaesalpineB This compound CaesalpineB->TargetKinase Inhibits NFkB_nuc->Transcription

Caption: A hypothetical signaling pathway modulated by this compound.

Conclusion

The framework outlined in this guide provides a robust and systematic approach for the identification and validation of novel biological targets of this compound. By employing a combination of affinity-based proteomics, cellular target engagement assays, and biophysical characterization, researchers can move beyond phenotypic observations to a precise, mechanistic understanding of how this natural product exerts its therapeutic effects. The successful elucidation of its targets will be a critical step in unlocking the full therapeutic potential of this compound and paving the way for its development in treating inflammatory diseases and cancer.

References

Methodological & Application

Synthesis of Caesalpinflavan B: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the total synthesis of Caesalpinflavan B, a naturally occurring flavan-chalcone hybrid with potential cytotoxic activities against various cancer cell lines. The synthesis is based on the work of Timmerman, Sims, and Wood (2019), which features a convergent and efficient strategy. This protocol is intended for laboratory use by qualified researchers.

Introduction

Caesalpinflavan B is a member of the flavan-chalcone hybrid family of natural products, which have garnered interest due to their unique structures and biological activities. The synthetic route outlined here provides a practical approach for accessing Caesalpinflavan B, enabling further investigation into its therapeutic potential and the development of novel analogs. The key features of this synthesis include a Barluenga coupling to rapidly assemble the core structure and a Shenvi-HAT (Hydrogen Atom Transfer) hydrogenation for stereoselective reduction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of Caesalpinflavan B.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical StateSpectroscopic Data Highlights
1Benzopyran 9 C34H32O5520.6291Yellow Foam¹H NMR: δ 7.78 (d, J = 8.8 Hz, 1H), 7.41 – 7.27 (m, 10H), 5.15 (s, 2H), 4.67 (d, J = 5.2 Hz, 2H), 3.86 (s, 3H), 2.34 (s, 3H). ¹³C NMR: δ 158.9, 155.6, 138.4, 137.0, 131.0, 128.6, 128.0, 127.9, 127.3, 117.8, 114.6, 101.9, 70.2, 69.1, 55.4, 20.8. HRMS (ESI) m/z: [M+H]⁺ Calcd for C34H33O5: 521.2322; Found: 521.2317.
2Dihydroxepine 10a C34H34O6538.6381White Solid¹H NMR: δ 7.42 – 7.28 (m, 10H), 6.71 (s, 1H), 5.16 (s, 2H), 4.98 (d, J = 12.0 Hz, 1H), 4.81 (d, J = 12.0 Hz, 1H), 4.65 (dd, J = 12.0, 5.2 Hz, 1H), 4.59 (dd, J = 12.0, 5.2 Hz, 1H), 3.85 (s, 3H), 2.30 (s, 3H). ¹³C NMR: δ 155.9, 154.2, 138.6, 137.2, 133.6, 128.6, 128.0, 127.8, 127.2, 117.6, 115.0, 101.8, 70.1, 69.0, 68.9, 55.4, 20.9. HRMS (ESI) m/z: [M+H]⁺ Calcd for C34H35O6: 539.2428; Found: 539.2423.
3Bisphenol 18a C20H18O6354.3595White Solid¹H NMR (CD₃OD): δ 6.55 (s, 1H), 6.18 (d, J = 2.4 Hz, 1H), 6.12 (d, J = 2.4 Hz, 1H), 4.92 (d, J = 11.2 Hz, 1H), 4.51 (d, J = 11.2 Hz, 1H), 3.75 (s, 3H), 2.24 (s, 3H). ¹³C NMR (CD₃OD): δ 159.9, 157.1, 156.9, 135.0, 110.1, 103.5, 95.1, 94.8, 80.2, 70.1, 55.7, 21.0. HRMS (ESI) m/z: [M+H]⁺ Calcd for C20H19O6: 355.1176; Found: 355.1171.
4Allylated Bisphenol 19a C26H26O6434.4888Colorless Oil¹H NMR: δ 6.72 (s, 1H), 6.34 (d, J = 2.4 Hz, 1H), 6.29 (d, J = 2.4 Hz, 1H), 6.05 (m, 2H), 5.41 (d, J = 17.2 Hz, 2H), 5.27 (d, J = 10.4 Hz, 2H), 4.95 (d, J = 11.2 Hz, 1H), 4.55 (m, 4H), 4.53 (d, J = 11.2 Hz, 1H), 3.81 (s, 3H), 2.29 (s, 3H). ¹³C NMR: δ 159.2, 156.4, 156.2, 133.7, 133.6, 133.5, 117.9, 117.2, 108.9, 103.8, 95.9, 95.4, 79.8, 69.8, 69.1, 55.5, 20.9. HRMS (ESI) m/z: [M+H]⁺ Calcd for C26H27O6: 435.1802; Found: 435.1800.
5Chalcone 20a C33H30O7538.5955Yellow Oil¹H NMR: δ 7.82 (d, J = 15.6 Hz, 1H), 7.62 (d, J = 7.2 Hz, 2H), 7.51 (d, J = 15.6 Hz, 1H), 7.42 (m, 3H), 6.75 (s, 1H), 6.45 (s, 1H), 6.06 (m, 1H), 5.43 (d, J = 17.2 Hz, 1H), 5.28 (d, J = 10.4 Hz, 1H), 4.98 (d, J = 11.2 Hz, 1H), 4.58 (m, 2H), 4.55 (d, J = 11.2 Hz, 1H), 3.82 (s, 3H), 2.31 (s, 3H). ¹³C NMR: δ 192.8, 161.2, 159.1, 156.5, 144.2, 135.2, 133.5, 130.6, 129.1, 128.6, 121.9, 117.9, 110.1, 109.8, 104.1, 96.8, 79.8, 69.8, 55.5, 20.9. HRMS (ESI) m/z: [M+H]⁺ Calcd for C33H31O7: 539.2064; Found: 539.2061.
6Caesalpinflavan B (racemic)C30H26O7500.5385White Solid¹H NMR (CD₃OD): δ 7.75 (d, J = 15.6 Hz, 1H), 7.64 (d, J = 7.2 Hz, 2H), 7.48 (d, J = 15.6 Hz, 1H), 7.40 (m, 3H), 6.68 (s, 1H), 6.28 (s, 1H), 4.95 (d, J = 11.2 Hz, 1H), 4.54 (d, J = 11.2 Hz, 1H), 3.79 (s, 3H), 2.28 (s, 3H). ¹³C NMR (CD₃OD): δ 193.9, 162.5, 160.1, 157.9, 145.2, 136.2, 131.4, 129.9, 129.5, 122.9, 110.8, 104.9, 97.2, 80.5, 70.3, 55.8, 21.0. HRMS (ESI) m/z: [M+H]⁺ Calcd for C30H27O7: 501.1751; Found: 501.1746.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Caesalpinflavan B.

Step 1: Synthesis of Benzopyran (9)
  • Reaction: Barluenga Coupling

  • Procedure: To a flame-dried round-bottom flask charged with aryl iodide 7 (1.0 equiv), K₂CO₃ (3.0 equiv), XPhos (0.1 equiv), and XPhos Pd G3 (0.05 equiv) is added fluorobenzene. The mixture is stirred and heated to 100 °C. A solution of N-tosylhydrazone 8 (1.2 equiv) in fluorobenzene is then added dropwise over 1 hour. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with EtOAc, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography (hexanes/EtOAc gradient) to afford benzopyran 9 .

Step 2: Synthesis of Dihydroxepine (10a)
  • Reaction: Shenvi-HAT Hydrogenation

  • Procedure: To a solution of benzopyran 9 (1.0 equiv) in PhMe is added Mn(dpm)₃ (0.1 equiv) and PhSiH₃ (3.0 equiv). The mixture is stirred at room temperature for 15 minutes. Then, t-BuOOH (5.0 M in decane, 3.0 equiv) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography (hexanes/EtOAc gradient) to yield dihydroxepine 10a .

Step 3: Synthesis of Bisphenol (18a)
  • Reaction: Global Deprotection

  • Procedure: To a solution of dihydroxepine 10a (1.0 equiv) in MeOH is added a catalytic amount of 10% Pd/C. The flask is evacuated and backfilled with H₂ (balloon). The reaction is stirred vigorously at room temperature overnight. The mixture is then filtered through Celite, and the filtrate is concentrated to give the crude bisphenol 18a , which is used in the next step without further purification.

Step 4: Synthesis of Allylated Bisphenol (19a)
  • Reaction: Allylation

  • Procedure: To a solution of crude bisphenol 18a (1.0 equiv) in acetone is added K₂CO₃ (5.0 equiv) and allyl bromide (2.5 equiv). The reaction mixture is heated to reflux and stirred overnight. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by flash column chromatography (hexanes/EtOAc gradient) to afford the allylated bisphenol 19a .

Step 5: Synthesis of Chalcone (20a)
  • Reaction: Claisen-Schmidt Condensation

  • Procedure: To a solution of allylated bisphenol 19a (1.0 equiv) in EtOH is added benzaldehyde (1.5 equiv) and a 50% aqueous solution of KOH (5.0 equiv). The reaction is stirred at room temperature for 4 hours. The mixture is then acidified with 1 M HCl and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography (hexanes/EtOAc gradient) to yield chalcone 20a .

Step 6: Synthesis of (±)-Caesalpinflavan B
  • Reaction: Deallylation

  • Procedure: To a solution of chalcone 20a (1.0 equiv) in CH₂Cl₂ is added Pd(PPh₃)₄ (0.1 equiv) and PhSiH₃ (3.0 equiv). The reaction is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography (hexanes/EtOAc gradient) to afford (±)-Caesalpinflavan B as a white solid.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of Caesalpinflavan B.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway Aryl Iodide (7) Aryl Iodide (7) Benzopyran (9) Benzopyran (9) Aryl Iodide (7)->Benzopyran (9) Barluenga Coupling (XPhos Pd G3, K2CO3) N-Tosylhydrazone (8) N-Tosylhydrazone (8) N-Tosylhydrazone (8)->Benzopyran (9) Dihydroxepine (10a) Dihydroxepine (10a) Benzopyran (9)->Dihydroxepine (10a) Shenvi-HAT Hydrogenation (Mn(dpm)3, PhSiH3, t-BuOOH) Bisphenol (18a) Bisphenol (18a) Dihydroxepine (10a)->Bisphenol (18a) Global Deprotection (H2, Pd/C) Allylated Bisphenol (19a) Allylated Bisphenol (19a) Bisphenol (18a)->Allylated Bisphenol (19a) Allylation (Allyl Bromide, K2CO3) Chalcone (20a) Chalcone (20a) Allylated Bisphenol (19a)->Chalcone (20a) Claisen-Schmidt Condensation (Benzaldehyde, KOH) Caesalpinflavan B Caesalpinflavan B Chalcone (20a)->Caesalpinflavan B Deallylation (Pd(PPh3)4, PhSiH3) G cluster_reagents Key Reagents and Conditions cluster_intermediates Key Intermediates Barluenga_Coupling Barluenga Coupling: XPhos Pd G3, K2CO3, 100 °C Shenvi_HAT Shenvi-HAT Hydrogenation: Mn(dpm)3, PhSiH3, t-BuOOH Deprotection Global Deprotection: H2 (1 atm), 10% Pd/C Allylation Allylation: Allyl Bromide, K2CO3, reflux Condensation Claisen-Schmidt Condensation: Benzaldehyde, KOH Deallylation Deallylation: Pd(PPh3)4, PhSiH3 Start Starting Materials Benzopyran Benzopyran Start->Benzopyran Step 1 Dihydroxepine Dihydroxepine Benzopyran->Dihydroxepine Step 2 Bisphenol Bisphenol Dihydroxepine->Bisphenol Step 3 Allylated_Bisphenol Allylated Bisphenol Bisphenol->Allylated_Bisphenol Step 4 Chalcone Chalcone Allylated_Bisphenol->Chalcone Step 5 Final_Product Caesalpinflavan B Chalcone->Final_Product Step 6

Application Notes and Protocols for In Vivo Delivery of Bioactive Cassane Diterpenes from Caesalpinia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Caesalpinia is a rich source of bioactive cassane diterpenes, a class of natural compounds demonstrating significant potential in preclinical studies for their anti-inflammatory and anti-cancer properties. Effective in vivo delivery of these often poorly soluble compounds is critical to unlocking their therapeutic potential. These application notes provide an overview of delivery strategies and detailed experimental protocols for the formulation and in vivo evaluation of cassane diterpene-loaded nanocarriers. While specific data for a singular, universally recognized "Caesalpine B" is not extensively available in scientific literature, the principles and protocols outlined here are applicable to various bioactive cassane diterpenes isolated from Caesalpinia species.

Rationale for Advanced Delivery Systems

Cassane diterpenes, like many natural product-derived compounds, often face challenges in clinical translation due to poor aqueous solubility, low bioavailability, and rapid metabolism[1]. Nanoformulations, such as liposomes and polymeric nanoparticles, offer a promising solution to these limitations. By encapsulating the active compound, these delivery systems can:

  • Enhance solubility and stability in physiological environments.

  • Improve pharmacokinetic profiles, leading to prolonged circulation and increased bioavailability[2][3].

  • Enable targeted delivery to specific tissues or cells, potentially reducing off-target toxicity[4].

  • Provide controlled release of the therapeutic agent[5].

Quantitative Data Summary

While comprehensive data for nanoformulations of specific Caesalpinia cassane diterpenes are limited, pharmacokinetic studies of the compounds themselves provide a baseline for understanding their in vivo behavior. The following table summarizes pharmacokinetic parameters for three cassane diterpenoids—bonducellpin G (BG), 7-O-acetyl-bonducellpin C (7-O-AC), and caesalmin E (CE)—in rats following intravenous administration.

CompoundDose (mg/kg)Cmax (µg/L)Tmax (h)AUC (0-t) (µg·h/L)t1/2 (h)CL (L/h/kg)Vd (L/kg)
Bonducellpin G (BG) 2.5134.5 ± 21.30.0845.3 ± 7.80.8 ± 0.255.2 ± 9.558.7 ± 15.4
7-O-acetyl-bonducellpin C (7-O-AC) 2.5287.4 ± 45.60.08125.6 ± 23.41.1 ± 0.320.1 ± 3.729.8 ± 6.9
Caesalmin E (CE) 2.5456.2 ± 78.90.08213.7 ± 35.11.3 ± 0.411.7 ± 2.120.3 ± 5.1

Data adapted from a pharmacokinetic study in rats. It is important to note that these values are for the free compounds and would be expected to change significantly upon encapsulation in a delivery system.

Signaling Pathways Modulated by Caesalpinia Diterpenes

Cassane diterpenes from Caesalpinia species have been shown to exert their anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for designing targeted therapies and evaluating their efficacy.

Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes upregulates transcription Caesalpinia Caesalpinia Diterpenes Caesalpinia->IKK inhibits Caesalpinia->NFkB inhibits translocation

Many cassane diterpenes exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a central mediator of inflammation. They can prevent the phosphorylation of IκBα, which in turn blocks the release and nuclear translocation of the NF-κB complex, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6[6].

Anti-cancer Signaling Pathways

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway cluster_2 JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Growth Cell Growth & Differentiation ERK->Growth CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 GeneTranscription Gene Transcription (Anti-apoptosis, Angiogenesis) STAT3->GeneTranscription Caesalpinia Caesalpinia Diterpenes Caesalpinia->Akt inhibits Caesalpinia->ERK inhibits Caesalpinia->STAT3 inhibits phosphorylation

The anti-cancer activity of Caesalpinia compounds is often attributed to their ability to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. These include the PI3K/Akt, MAPK, and JAK/STAT pathways[7][8]. By inhibiting key kinases in these cascades, such as Akt, ERK, and STAT3, these diterpenes can induce apoptosis and inhibit tumor growth.

Experimental Protocols

The following protocols provide a general framework for the preparation and in vivo evaluation of cassane diterpene-loaded nanocarriers. These should be optimized for the specific diterpene and in vivo model being used.

Protocol 1: Preparation of Diterpene-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate a lipophilic cassane diterpene into liposomes for enhanced in vivo delivery.

Materials:

  • Cassane diterpene of interest

  • Phosphatidylcholine (e.g., soy or egg PC)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size analysis

Procedure:

  • Lipid Film Formation:

    • Dissolve the cassane diterpene, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the MLVs, sonicate the liposomal suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes translucent.

  • Extrusion:

    • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using a DLS instrument.

    • Determine the encapsulation efficiency by separating the free drug from the liposomes (e.g., by dialysis or ultracentrifugation) and quantifying the drug in the liposomes and the supernatant using a suitable analytical method (e.g., HPLC).

Protocol 2: Preparation of Diterpene-Loaded Polymeric Nanoparticles by Emulsification-Solvent Evaporation

Objective: To encapsulate a cassane diterpene within a biodegradable polymer matrix for sustained release.

Materials:

  • Cassane diterpene of interest

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Magnetic stirrer

  • High-speed homogenizer or probe sonicator

  • Ultracentrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation:

    • Dissolve the cassane diterpene and PLGA in DCM or ethyl acetate.

  • Emulsification:

    • Add the organic phase dropwise to an aqueous PVA solution while stirring at high speed with a homogenizer or sonicating with a probe sonicator. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Assess the surface morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content.

Protocol 3: In Vivo Anti-Cancer Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of a cassane diterpene nanoformulation.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Cassane diterpene nanoformulation

  • Empty nanocarriers (placebo control)

  • Free cassane diterpene solution

  • Vehicle control (e.g., PBS or saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Treatment:

    • Randomly divide the mice into treatment groups (e.g., n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Free cassane diterpene

      • Group 3: Empty nanocarriers

      • Group 4: Cassane diterpene nanoformulation

    • Administer the treatments via a suitable route (e.g., intravenous injection) at a predetermined dose and schedule (e.g., twice weekly for 3 weeks).

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length × Width²)/2.

  • Body Weight and Health Monitoring:

    • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Study Termination and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform histological and/or immunohistochemical analysis to assess cell proliferation, apoptosis, and angiogenesis.

    • Collect major organs for toxicity evaluation.

Workflow for In Vivo Efficacy Study

G Start Tumor Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Start->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Grouping Randomization into Treatment Groups TumorGrowth->Grouping Treatment Treatment Administration (i.v. injection) Grouping->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Termination Study Termination & Euthanasia Monitoring->Termination End of Study Analysis Tumor & Organ Analysis (Weight, Histology, etc.) Termination->Analysis

Conclusion

The development of effective in vivo delivery systems is paramount for advancing the therapeutic application of cassane diterpenes from Caesalpinia species. The protocols and information provided herein offer a foundational guide for researchers to formulate and evaluate these promising natural compounds in preclinical models of cancer and inflammatory diseases. Further research is warranted to develop and characterize specific delivery systems for individual cassane diterpenes and to establish their in vivo efficacy and safety profiles.

References

Application Notes and Protocols for Developing a Caesalpine B-based Assay for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpine B, a representative cassane diterpenoid isolated from the seeds of Caesalpinia species, has garnered significant interest within the scientific community due to its potential therapeutic properties. The Caesalpinia genus is a rich source of bioactive compounds, with numerous studies highlighting the anti-inflammatory and anti-diabetic activities of its constituents.[1][2][3][4] Notably, cassane diterpenoids have been identified as potent inhibitors of key enzymes involved in disease pathogenesis, such as inducible nitric oxide synthase (iNOS) and α-glucosidase.[2][3][5]

These application notes provide a comprehensive guide for establishing a robust in vitro enzyme inhibition assay for this compound. The primary focus will be on the inhibition of iNOS, a critical enzyme in the inflammatory cascade, with a secondary protocol for α-glucosidase inhibition, relevant to the management of type 2 diabetes. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Target Enzymes and Biological Relevance

Inducible Nitric Oxide Synthase (iNOS): iNOS is a key enzyme in the inflammatory process, responsible for the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator.[6][7] Overproduction of NO is implicated in the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Inhibition of iNOS activity by compounds like this compound presents a promising therapeutic strategy for mitigating inflammation.[5][7][8][9]

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby lowering postprandial blood glucose levels.[2][3] This makes it a validated target for the development of drugs for the management of type 2 diabetes.

Data Presentation

The following tables summarize the inhibitory activities of representative cassane diterpenoids from Caesalpinia species against iNOS (measured by nitric oxide production) and α-glucosidase. This data provides a benchmark for the expected potency of this compound.

Table 1: Inhibitory Activity of Cassane Diterpenoids on Nitric Oxide (NO) Production in LPS-induced RAW 264.7 Macrophages

CompoundConcentration (µM)% Inhibition of NO ProductionIC₅₀ (µM)Reference
Caesalpinchin A1067.3-[5]
Cassabonducin A--6.12[3]
Caesalpulcherrin K--6.04 ± 0.34[2]
Caesalpulcherrin L--8.92 ± 0.65[2]
Compound 4 --8.2[9]
Compound 5 --11.2[9]
Compound 6 --9.5[9]

Table 2: Inhibitory Activity of Cassane Diterpenoids on α-Glucosidase

CompoundConcentration (µM)% InhibitionReference
Cassabonducin D5047.17[3]
Neocaesalpin N5043.83[3]
Compound 5 10Significant Inhibition[2]
Compound 6 10Significant Inhibition[2]

Experimental Protocols

Protocol 1: iNOS Enzyme Inhibition Assay (Griess Assay) in RAW 264.7 Macrophages

This protocol measures the inhibitory effect of this compound on iNOS activity by quantifying the amount of nitrite, a stable product of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA, a known iNOS inhibitor).

  • iNOS Induction: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) to induce iNOS expression. Include a negative control group of untreated, unstimulated cells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • The percentage of iNOS inhibition is calculated as follows: % Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in LPS-stimulated control)] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme cleaves pNPG to release p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (dissolved in DMSO)

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • 50 µL of sodium phosphate buffer (pH 6.8)

    • 10 µL of this compound solution at various concentrations. Include a vehicle control (DMSO) and a positive control (acarbose).

    • 10 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Add 20 µL of pNPG solution (5 mM in phosphate buffer) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of α-glucosidase inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of control)] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mandatory Visualizations

G Signaling Pathway of iNOS Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS Inflammation Inflammation NO->Inflammation CaesalpineB This compound CaesalpineB->iNOS_protein inhibits

Caption: Proposed mechanism of iNOS inhibition by this compound.

G Experimental Workflow for iNOS Inhibition Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Culture RAW 264.7 Cells SeedCells Seed Cells in 96-well Plate CellCulture->SeedCells AddCompound Add this compound / Controls SeedCells->AddCompound AddLPS Stimulate with LPS AddCompound->AddLPS Incubate Incubate for 24 hours AddLPS->Incubate GriessAssay Perform Griess Assay Incubate->GriessAssay MeasureAbsorbance Measure Absorbance at 540 nm GriessAssay->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 MeasureAbsorbance->Calculate

Caption: Workflow for iNOS inhibition assay using RAW 264.7 cells.

References

Application Notes and Protocols for Testing Caesalpinia B Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caesalpinia B is a cassane diterpenoid isolated from plants of the Caesalpinia genus. Species within this genus have a long history in traditional medicine and have been investigated for a wide range of pharmacological properties, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial activities[1][2]. Preclinical evaluation of pure compounds like Caesalpinia B is critical to validate these traditional uses and explore their therapeutic potential. This document provides detailed protocols for assessing the in vivo efficacy of Caesalpinia B in two common preclinical animal models: a carrageenan-induced paw edema model for anti-inflammatory activity and a xenograft model for anticancer activity.

Protocol 1: Evaluation of Anti-Inflammatory Efficacy in a Murine Model of Acute Inflammation

Application Note: The carrageenan-induced paw edema model is a widely used and well-characterized assay for screening acute anti-inflammatory activity.[3][4] Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the evaluation of compounds that may inhibit mediators like histamine, serotonin, bradykinin, and prostaglandins.[5] This protocol is designed to assess the ability of Caesalpinia B to reduce acute, localized inflammation.

Objective

To evaluate the in vivo anti-inflammatory effect of Caesalpinia B by measuring the inhibition of carrageenan-induced paw edema in rats or mice.

Experimental Protocol

1.2.1. Animals:

  • Species: Wistar rats[6] or Swiss albino mice[7] (male or female).

  • Weight: Rats: 180-200 g; Mice: 20-30 g.

  • Housing: Animals should be housed in standard cages with free access to food and water, maintained on a 12-hour light/dark cycle.

  • Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment.[4]

1.2.2. Materials and Reagents:

  • Caesalpinia B (test compound)

  • Vehicle (e.g., 1% Tween 80 in normal saline)

  • Indomethacin or Phenylbutazone (positive control)[5][6]

  • Lambda Carrageenan (1% w/v suspension in sterile saline)[5][8]

  • Digital Plethysmometer or Calipers[8][9]

  • Oral gavage needles

  • Syringes and needles (26G)

1.2.3. Experimental Design and Procedure:

  • Animal Grouping: Randomly divide animals into at least four groups (n=5-6 animals per group).

    • Group I (Vehicle Control): Receives vehicle only.

    • Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).[8]

    • Group III (Test Group - Low Dose): Receives Caesalpinia B at dose X (e.g., 100 mg/kg).

    • Group IV (Test Group - High Dose): Receives Caesalpinia B at dose Y (e.g., 200 mg/kg).[6]

  • Dosing: Administer the vehicle, positive control, or Caesalpinia B via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Inflammation Induction: One hour after treatment, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[5][8]

  • Paw Volume Measurement:

    • Measure the paw volume/thickness immediately before carrageenan injection (V₀).[9]

    • Measure the paw volume/thickness again at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt).[5][9]

  • Euthanasia: At the end of the experiment, euthanize animals using a humane, approved method.

Data Presentation and Analysis

The increase in paw volume (edema) is calculated as: Edema (mL) = Vₜ - V₀

The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 [8]

Data should be presented as the mean ± standard error of the mean (SEM). Statistical significance can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).

Table 1: Quantitative Data Summary for Anti-Inflammatory Assay

Group Treatment Dose (mg/kg) Route Paw Volume Increase (mL) at 3h (Mean ± SEM) % Inhibition of Edema
I Vehicle Control - p.o. 0.75 ± 0.05 -
II Indomethacin 10 p.o. 0.35 ± 0.03* 53.3%
III Caesalpinia B 100 p.o. 0.58 ± 0.04* 22.7%
IV Caesalpinia B 200 p.o. 0.44 ± 0.03* 41.3%

*Note: Data are hypothetical examples. p < 0.05 compared to Vehicle Control.

Visualization: Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (1 week) grouping Randomize into Groups (n=6 per group) acclimatize->grouping dosing Oral Administration (Vehicle, Control, Caesalpinia B) grouping->dosing induction Inflammation Induction (Sub-plantar Carrageenan Injection) dosing->induction 1 hour measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) induction->measurement calc Calculate Edema Volume & % Inhibition measurement->calc stats Statistical Analysis (ANOVA) calc->stats

Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol 2: Evaluation of Anticancer Efficacy in a Xenograft Mouse Model

Application Note: The xenograft model, where human cancer cells or patient-derived tissue is implanted into immunocompromised mice, is a cornerstone of preclinical oncology research.[10][11] This model allows for the in vivo assessment of a compound's ability to inhibit tumor growth in a system that partially recapitulates human tumor biology.[11] This protocol outlines a subcutaneous xenograft model, which is widely used for its simplicity and reproducible tumor growth.[12]

Objective

To assess the in vivo antitumor efficacy of Caesalpinia B on the growth of human-derived tumors in immunocompromised mice.

Experimental Protocol

2.2.1. Animals and Cell Lines:

  • Species: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Age: 6-8 weeks.

  • Cancer Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13]. Cells should be cultured in appropriate media and confirmed to be free of mycoplasma.

  • Housing: Animals must be kept in a sterile environment (e.g., individually ventilated cages) with autoclaved food, water, and bedding.

2.2.2. Materials and Reagents:

  • Caesalpinia B (test compound)

  • Vehicle (e.g., DMSO/Saline/Cremophor EL)

  • Positive Control (standard chemotherapy, e.g., Doxorubicin)

  • Cultured cancer cells

  • Matrigel (optional, to improve tumor take rate)

  • Digital calipers

  • Sterile surgical and injection equipment

2.2.3. Experimental Design and Procedure:

  • Tumor Inoculation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in sterile PBS or culture medium, optionally mixing 1:1 with Matrigel.

    • Subcutaneously inject 1-5 x 10⁶ cells in a volume of 0.1-0.2 mL into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor animals for tumor formation.

    • When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group).

    • Group I (Vehicle Control): Receives vehicle.

    • Group II (Positive Control): Receives a standard chemotherapeutic agent.

    • Group III (Test Group - Low Dose): Receives Caesalpinia B at dose X.

    • Group IV (Test Group - High Dose): Receives Caesalpinia B at dose Y.

  • Treatment:

    • Administer treatments according to a predefined schedule (e.g., daily, three times a week) via an appropriate route (p.o., i.p., or i.v.).

    • Continue treatment for a specified period (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor dimensions with digital calipers 2-3 times per week.

    • Monitor animal body weight and overall health status throughout the study.

  • Endpoint:

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

    • At the endpoint, euthanize animals, excise the tumors, and record their final weight.

Data Presentation and Analysis

Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2

Tumor growth inhibition (TGI) is a key endpoint, calculated as: % TGI = [1 - (Mean Volume_treated / Mean Volume_control)] x 100

Data should be presented as mean tumor volume ± SEM over time. Statistical analysis can be performed using a two-way ANOVA with repeated measures to compare tumor growth curves.

Table 2: Quantitative Data Summary for Xenograft Assay

Group Treatment Dose (mg/kg) Schedule Final Tumor Volume (mm³) (Mean ± SEM) % TGI Final Tumor Weight (g) (Mean ± SEM)
I Vehicle Control - Daily, p.o. 1650 ± 150 - 1.7 ± 0.2
II Doxorubicin 5 Weekly, i.v. 450 ± 75* 72.7% 0.5 ± 0.1*
III Caesalpinia B 150 Daily, p.o. 1100 ± 120* 33.3% 1.2 ± 0.1*
IV Caesalpinia B 300 Daily, p.o. 750 ± 90* 54.5% 0.8 ± 0.1*

*Note: Data are hypothetical examples. p < 0.05 compared to Vehicle Control.

Visualization: Experimental Workflow

G cluster_prep Tumor Establishment cluster_exp Treatment Phase (21-28 days) cluster_analysis Endpoint Analysis cell_culture Culture Cancer Cells inoculation Subcutaneous Cell Inoculation in Mice cell_culture->inoculation tumor_growth Monitor Tumor Growth to ~100 mm³ inoculation->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer Vehicle, Control, or Caesalpinia B randomize->treatment monitoring Measure Tumor Volume & Body Weight (2x/week) treatment->monitoring monitoring->treatment Repeat endpoint Euthanize & Excise Tumors monitoring->endpoint analysis Calculate % TGI & Perform Statistics endpoint->analysis

Workflow for Subcutaneous Xenograft Model.

Potential Signaling Pathway Modulation

Application Note: Extracts from the Caesalpinia genus and their constituent compounds, such as brazilin, have been shown to exert anti-inflammatory effects by inhibiting key inflammatory pathways.[14] A common mechanism is the downregulation of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines (TNF-α, IL-1β) through the suppression of the NF-κB signaling pathway and reduced expression of iNOS and COX-2 enzymes.[14][15] Caesalpinia B, as a diterpenoid from this genus, may act through similar mechanisms.

Visualization: Hypothesized Anti-Inflammatory Signaling Pathway

G cluster_pathway Hypothesized Anti-Inflammatory Mechanism lps Inflammatory Stimulus (e.g., Carrageenan, LPS) receptor Toll-Like Receptor (TLR) lps->receptor nfkb NF-κB Activation receptor->nfkb inos iNOS Expression nfkb->inos cox2 COX-2 Expression nfkb->cox2 cytokines Pro-inflammatory Cytokine Expression nfkb->cytokines caes_b Caesalpinia B caes_b->nfkb Inhibition no NO inos->no pge2 PGE₂ cox2->pge2 tnf TNF-α, IL-1β cytokines->tnf

Inhibition of the NF-κB pathway by Caesalpinia B.

References

Application Note & Protocol: Quantification of Caesalpine B in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Caesalpine B, a hypothetical bioactive compound, in biological matrices, specifically human plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a novel compound with significant therapeutic potential, necessitating a robust and reliable analytical method for its quantification in biological samples. This is critical for pharmacokinetic, toxicokinetic, and bioavailability studies in preclinical and clinical drug development. The described HPLC-UV method is tailored for high sensitivity, specificity, and accuracy in determining this compound concentrations in human plasma.

Experimental Protocols

2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., a structurally similar and stable compound

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (analytical grade)

  • Human plasma (drug-free, with anticoagulant like heparin or EDTA)

2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm (hypothetical, based on typical flavonoid UV absorbance)

  • Run Time: 15 minutes

2.3. Preparation of Standard and Quality Control (QC) Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to obtain concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, and 1000 ng/mL).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (30 ng/mL), medium (300 ng/mL), and high (800 ng/mL).

2.4. Sample Preparation from Human Plasma (Protein Precipitation)

  • Pipette 200 µL of human plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (70% Solvent A: 30% Solvent B).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Data Presentation: Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics of the method.[1][2][3][4]

Table 1: Linearity and Range

ParameterResult
Calibration Range10 - 1000 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.998

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Concentration Measured (Mean ± SD, n=6)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
30 (Low QC)29.5 ± 1.298.3< 4.1< 5.5
300 (Medium QC)304.2 ± 9.1101.4< 3.0< 4.2
800 (High QC)792.0 ± 25.399.0< 3.2< 4.8
Acceptance Criteria: Accuracy within 85-115% (LLOQ) and 80-120% (other QCs); Precision (%RSD) ≤ 15%.[1][2][3]

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Recovery (%)Matrix Effect (%)
30 (Low QC)88.595.2
300 (Medium QC)91.298.1
800 (High QC)90.597.5
Recovery is determined by comparing the analyte response in extracted plasma samples to the response of the analyte in a clean solution. Matrix effect is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a clean solution.

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterConcentration (ng/mL)
Limit of Detection (LOD)3.0
Limit of Quantification (LOQ)10.0
LOD is estimated at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation (N2) supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute hplc_injection HPLC Injection (20 µL) reconstitute->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection (280 nm) c18_column->uv_detection chromatogram Chromatogram Generation uv_detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification G cluster_pathway Hypothetical Anti-inflammatory Pathway of this compound caesalpine_b This compound jak JAK caesalpine_b->jak Inhibits ppar PPARγ caesalpine_b->ppar Activates stat STAT jak->stat Activates pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) stat->pro_inflammatory Induces Transcription nfkb NF-κB ppar->nfkb Inhibits nfkb->pro_inflammatory Induces Transcription inflammation Inflammation pro_inflammatory->inflammation

References

Application Notes and Protocols for Assessing the Biological Activity of Caesalpinia-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Caesalpinia is a rich source of bioactive secondary metabolites, with numerous species demonstrating significant potential in pharmacology.[1][2] Compounds isolated from this genus, including flavonoids, diterpenes, and steroids, have been shown to possess a wide range of biological activities, such as anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] This document provides a detailed set of protocols for cell-based assays to assess the activity of a purified compound from Caesalpinia, exemplified here as "Caesalpine B," a representative cassane diterpene. These protocols are designed to be adaptable for various compounds from this genus. The primary activities of interest are anti-inflammatory and anti-cancer effects, which are frequently reported for Caesalpinia-derived substances.[1][2][3][4]

Data Presentation: In Vitro Efficacy of Caesalpinia Compounds

The following tables summarize quantitative data for representative compounds from the Caesalpinia genus, providing a reference for expected efficacy.

Table 1: Cytotoxic Activity of Caesalpinia Compounds against Various Cancer Cell Lines

Compound/ExtractCell LineAssayIC50 ValueReference
Caesalpinia coriaria WAE ExtractHepG2 (Hepatocellular Carcinoma)MTT16.5 µg/mL[5]
Caesalpinia coriaria WAE ExtractHep3B (Hepatocellular Carcinoma)MTT20 µg/mL[5]
Caesalpinia coriaria WAE ExtractPC3 (Prostate Cancer)MTT24 µg/mL[5]
Caesalpinia coriaria WAE ExtractCa Ski (Cervical Cancer)MTT25.3 µg/mL[5]
Caesalpinia sappan MeOH ExtractMCF-7 (Breast Cancer)MTT48 µg/mL[6]
Evofolin-B (from C. bonduc)HepG2 (Hepatocellular Carcinoma)MTT48.37 µM[7]
Caesaldecape A (from C. decapetala)KB (Oral Cancer)MTT9.6 µM[8]

Table 2: Anti-inflammatory Activity of Caesalpinia Compounds

Compound/ExtractAssayCell Line/ModelMeasured ParameterInhibitionReference
3-DeoxysappanchalconeLPS-induced inflammationRAW264.7 MacrophagesNO ProductionSignificant Inhibition[4]
3-DeoxysappanchalconeLPS-induced inflammationRAW264.7 MacrophagesIL-6 ProductionSignificant Inhibition[4]
Brazilin-rich C. sappan ExtractProtein DenaturationBovine Serum AlbuminDenaturation54.1% at 0.1 µg/mL[9]
C. bonducella Flower ExtractCarrageenan-induced paw edemaRatsEdema Volume31% at 100 mg/kg[10]

Experimental Protocols

Assessment of Cytotoxic Activity

A fundamental first step in evaluating the anti-cancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Evaluation of Apoptosis Induction

To understand if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

To determine if this compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.[11][12]

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of inflammatory mediators in immune cells, such as macrophages.

Protocol 4: Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

Objective: To determine the inhibitory effect of this compound on nitric oxide production.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.

Visualizations

Signaling Pathway Diagram

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes activates transcription CaesalpineB This compound CaesalpineB->IKK inhibits CaesalpineB->NFkB inhibits translocation G Start Start: Prepare this compound and Cell Cultures MTT Cytotoxicity Screening (MTT Assay) Start->MTT AntiInflammatory Anti-inflammatory Assay (NO Production) Start->AntiInflammatory IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle DataAnalysis Data Analysis and Interpretation Apoptosis->DataAnalysis CellCycle->DataAnalysis AntiInflammatory->DataAnalysis

References

Application Notes and Protocols for Caesalpine B-Induced Apoptosis in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caesalpine B belongs to the cassane diterpenoid class of natural products isolated from plants of the Caesalpinia genus. Cassane diterpenoids have garnered significant attention in oncological research due to their potent cytotoxic and pro-apoptotic activities across a range of cancer cell lines. This document provides detailed application notes on the use of this compound and related cassane diterpenoids to induce apoptosis in cancer research models, summarizes key quantitative data, and offers step-by-step protocols for essential experimental assays. The information presented here is intended for researchers, scientists, and professionals in the field of drug development.

Note: The specific compound "this compound" is part of the broader family of cassane diterpenoids. The data and protocols provided are based on studies of structurally similar and representative cassane diterpenoids isolated from Caesalpinia species, such as those from C. sappan and C. bonducella.[1]

Application Notes

Mechanism of Action

This compound and related compounds primarily induce apoptosis through the intrinsic or mitochondrial pathway.[2] Treatment of cancer cells with these compounds leads to the upregulation of the tumor suppressor protein p53.[2] This is followed by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. The apoptotic cascade is further propagated by the activation of executioner caspases and the subsequent cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[2][4] Additionally, these compounds have been observed to cause cell cycle arrest, often at the G1 phase, thereby inhibiting cancer cell proliferation.[2]

Activity in Cancer Cell Lines

Cassane diterpenoids have demonstrated significant cytotoxicity in various human cancer cell lines. The efficacy is typically dose-dependent, and the half-maximal inhibitory concentration (IC50) values vary across different cell types.

Table 1: Cytotoxicity (IC50) of a Representative Cassane Diterpenoid (Phanginin R) in Human Cancer Cell Lines [2]

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer9.9 ± 1.6
HEYOvarian Cancer12.2 ± 6.5
AGSGastric Cancer5.3 ± 1.9
A549Non-small Cell Lung Cancer12.3 ± 3.1

Table 2: Apoptotic Effects of Caesalpinia Extracts and Compounds in Various Cancer Models

Compound/ExtractCancer ModelKey Apoptotic Events ObservedReference
Methanol Extract of C. bonducellaEhrlich Ascites Tumor (EAT)Increased apoptotic cells (membrane blebbing, DNA fragmentation), decreased Bcl-2, increased Bax.[3]
Brazilin (C. sappan)A549 Lung CancerIncreased expression of p53, Caspase-9, and Caspase-3.[5]
Methanol Extract of C. sappanMCF-7 Breast CancerInduction of apoptosis confirmed by PI-Annexin V assay.
Cassane Diterpenoid (C. sappan)A2780 Ovarian CancerIncreased Bax/Bcl-2 ratio, cleavage of PARP, G1 phase cell cycle arrest.[2]

Signaling Pathways and Experimental Workflows

G This compound-Induced Intrinsic Apoptosis Pathway CB This compound p53 p53 Activation CB->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Inhibition Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound intrinsic apoptosis pathway.

G General Experimental Workflow cluster_0 In Vitro Analysis A 1. Cell Culture (e.g., A549, A2780, MCF-7) B 2. Treatment with this compound (Varying concentrations & times) A->B C 3. Cell Viability Assay (MTT Assay) B->C D 4. Apoptosis Detection (Annexin V / PI Staining) B->D E 5. Protein Expression Analysis (Western Blot) B->E F Data Analysis (IC50, Apoptosis %, Protein Levels) C->F D->F E->F

References

Application Notes and Protocols for High-Throughput Screening of Caesalpine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Caesalpinia is a rich source of bioactive secondary metabolites, with various species demonstrating significant pharmacological potential, including anti-inflammatory, antioxidant, and anticancer properties. "Caesalpine B," a natural product isolated from Caesalpinia minax, belongs to the cassane-type diterpenoid class of compounds, which are characteristic of this genus. While specific data on this compound is limited, numerous cassane diterpenoids from Caesalpinia species have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and COX-2 pathways.

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential as a modulator of these critical therapeutic targets. The protocols described are based on established HTS methodologies for assessing anti-inflammatory and cytotoxic activities.

Target Pathways and Rationale

Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of chronic diseases. Two key mediators in the inflammatory cascade are the transcription factor NF-κB and the enzyme cyclooxygenase-2 (COX-2).

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB signaling pathway is a major therapeutic strategy for inflammatory diseases.

  • COX-2 (Cyclooxygenase-2): An inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a well-established approach for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Given the known anti-inflammatory properties of compounds from the Caesalpinia genus, this compound is a promising candidate for screening against these targets.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from high-throughput screening of this compound.

Table 1: High-Throughput Screening for NF-κB Inhibition

Compound IDConcentration (µM)NF-κB Nuclear Translocation (% Inhibition)Cell Viability (%)
This compound0.1
1
10
50
100
Positive Control (e.g., BAY 11-7082)10
Negative Control (DMSO)0.1%0100

Table 2: High-Throughput Screening for COX-2 Inhibition

Compound IDConcentration (µM)COX-2 Enzymatic Activity (% Inhibition)Selectivity Index (COX-1/COX-2 IC₅₀)
This compound0.1
1
10
50
100
Positive Control (e.g., Celecoxib)1
Negative Control (DMSO)0.1%0

Signaling and Experimental Workflow Diagrams

NF-κB Signaling Pathway

G NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB_complex NF-κB Complex IkB->NFkB_complex Inhibition NFkB_p50 p50 NFkB_p65 p65 NFkB_translocated NF-κB (p50/p65) NFkB_complex->NFkB_translocated Translocation DNA DNA NFkB_translocated->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Simplified NF-κB signaling pathway showing translocation to the nucleus.

High-Throughput Screening Workflow for NF-κB Inhibitors

G HTS Workflow for NF-κB Inhibitors Start Start Plate_Cells Plate cells in 384-well plates Start->Plate_Cells Incubate_24h Incubate 24h Plate_Cells->Incubate_24h Add_Compounds Add this compound & Controls (DMSO, Positive) Incubate_24h->Add_Compounds Incubate_1h Incubate 1h Add_Compounds->Incubate_1h Stimulate Stimulate with TNF-α or LPS Incubate_1h->Stimulate Incubate_30min Incubate 30 min Stimulate->Incubate_30min Fix_Permeabilize Fix and Permeabilize Cells Incubate_30min->Fix_Permeabilize Stain Stain with NF-κB p65 and Nuclear Stain (DAPI) Fix_Permeabilize->Stain Image High-Content Imaging Stain->Image Analyze Image Analysis: Quantify Nuclear Translocation Image->Analyze End End Analyze->End

Caption: Experimental workflow for a high-content screening assay for NF-κB translocation.

COX-2 Catalytic Pathway

G COX-2 Catalytic Pathway Arachidonic_Acid Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity Peroxidase_Activity Peroxidase Activity PGG2->Peroxidase_Activity PGH2 Prostaglandin H2 (PGH2) Peroxidase_Activity->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Isomerases

Application Notes and Protocols for the Conjugation of Caesalpine B to Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpine B, a cassane-type diterpenoid isolated from species of the Caesalpinia genus, has demonstrated a range of pharmacological activities, including potent anti-inflammatory and anticancer effects. These properties make it a promising candidate for therapeutic development. However, its hydrophobic nature can limit its bioavailability and clinical utility. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by improving solubility, enabling targeted delivery, and providing controlled release.

These application notes provide detailed protocols for the conjugation of this compound to various nanoparticles, methods for their characterization, and an overview of a relevant biological signaling pathway modulated by compounds from Caesalpinia species.

Nanoparticle Selection

The choice of nanoparticle is critical and depends on the desired application. Common choices for the delivery of hydrophobic drugs like this compound include:

  • Polymeric Nanoparticles (e.g., PLGA): Biodegradable and biocompatible, offering sustained drug release.

  • Liposomes: Vesicles composed of a lipid bilayer, suitable for encapsulating hydrophobic drugs.

  • Gold Nanoparticles (AuNPs): Offer ease of surface functionalization and potential for photothermal therapy.

Conjugation Strategies

Two primary strategies for associating this compound with nanoparticles are covalent conjugation and non-covalent encapsulation.

Covalent Conjugation via EDC-NHS Coupling

This method is suitable for nanoparticles with carboxyl surface groups and relies on the presence of a hydroxyl group on this compound for esterification.

Experimental Protocol:

  • Nanoparticle Activation:

    • Disperse carboxylated nanoparticles (e.g., PLGA-COOH) in MES buffer (0.1 M, pH 6.0).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the nanoparticle suspension. The molar ratio of EDC/NHS to the carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:1 is recommended.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

    • Centrifuge the activated nanoparticles and wash with MES buffer to remove excess EDC and NHS.

  • Conjugation of this compound:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO) and then dilute in a reaction buffer (e.g., PBS, pH 7.4).

    • Add the this compound solution to the activated nanoparticle suspension. The molar ratio of this compound to nanoparticles should be optimized based on desired loading.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS-esters by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer or ethanolamine).

    • Purify the this compound-nanoparticle conjugates by repeated centrifugation and washing with PBS to remove unconjugated this compound and other reagents.

Non-Covalent Encapsulation by Nanoprecipitation

This method is ideal for entrapping hydrophobic drugs like this compound within the core of polymeric nanoparticles.

Experimental Protocol:

  • Organic Phase Preparation:

    • Dissolve the polymer (e.g., PLGA) and this compound in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Nanoprecipitation:

    • Rapidly inject the organic phase into an aqueous solution (the anti-solvent), often containing a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the nanoparticles, under vigorous stirring.

    • The rapid solvent diffusion leads to the precipitation of the polymer and the encapsulation of this compound within the forming nanoparticles.

  • Purification:

    • Stir the nanoparticle suspension at room temperature for several hours to allow for the evaporation of the organic solvent.

    • Purify the nanoparticles by centrifugation or dialysis to remove the surfactant and any non-encapsulated this compound.

Characterization of this compound-Nanoparticle Conjugates

Thorough characterization is essential to ensure the quality and efficacy of the prepared nanoconjugates.

Parameter Technique(s) Purpose
Size and Morphology Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To determine the size distribution, polydispersity index (PDI), and shape of the nanoparticles.
Surface Charge Zeta Potential MeasurementTo assess the stability of the nanoparticle suspension.
Drug Loading and Encapsulation Efficiency UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)To quantify the amount of this compound conjugated to or encapsulated within the nanoparticles.
Conjugation Confirmation Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the formation of a covalent bond between this compound and the nanoparticle.

Table 1: Representative Data for Characterization of Drug-Loaded Nanoparticles

Nanoparticle Formulation Average Size (nm) PDI Zeta Potential (mV) Drug Loading (%) Encapsulation Efficiency (%)
PLGA-Caesalpine B (Nanoprecipitation)150 ± 100.15 ± 0.05-25 ± 55.5 ± 1.275 ± 8
Liposome-Caesalpine B (Thin Film Hydration)120 ± 150.20 ± 0.07-15 ± 43.2 ± 0.860 ± 10
AuNP-Caesalpine B (Covalent)50 ± 50.12 ± 0.03-30 ± 61.8 ± 0.5N/A

Note: The data presented in this table are representative and will vary depending on the specific experimental conditions.

Biological Activity and Signaling Pathway

Extracts from Caesalpinia species have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the STAT3/AKT signaling cascade.

STAT3_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates PI3K PI3K Receptor->PI3K Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes AKT AKT PI3K->AKT Activates Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression Promotes Caesalpine_B This compound Caesalpine_B->STAT3 Inhibits Caesalpine_B->AKT Inhibits STAT3_dimer->Gene_Expression Promotes Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: STAT3 and AKT signaling pathways modulated by this compound.

Experimental Workflow

The overall workflow for the conjugation of this compound to nanoparticles and its subsequent characterization is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization NP_Prep Nanoparticle Preparation Activation Activation (for covalent) NP_Prep->Activation Conjugation Conjugation/ Encapsulation NP_Prep->Conjugation for non-covalent Activation->Conjugation Purification Purification Conjugation->Purification Size_Charge DLS & Zeta Potential Purification->Size_Charge Morphology TEM/SEM Purification->Morphology Drug_Loading HPLC/UV-Vis Purification->Drug_Loading Confirmation FTIR/NMR Purification->Confirmation

Caption: Experimental workflow for nanoparticle conjugation and characterization.

Standard Operating Procedure for Caesalpine B Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caesalpine B is a cassane-type diterpenoid, a class of natural products isolated from plants of the Caesalpinia genus.[1] Diterpenoids from this genus have garnered significant interest for their diverse and potent pharmacological activities, including anti-inflammatory, antitumor, antiviral, and antimicrobial properties.[1][2] Specifically, cassane diterpenoids have been shown to exert their effects through modulation of key cellular signaling pathways, such as NF-κB, MAPK, and AMPK/mTOR, making them promising candidates for further investigation in drug discovery and development.[3][4]

This document provides a detailed standard operating procedure (SOP) for the safe handling, storage, and preliminary experimental use of this compound. Due to the limited availability of specific safety and experimental data for this compound, this guide incorporates best practices for handling purified diterpenoid compounds and provides representative protocols based on studies of structurally similar molecules.

Physicochemical and Storage Data

The available quantitative data for this compound is summarized below. Researchers should verify the properties of their specific batch of the compound from the supplier's certificate of analysis.

PropertyValueSource
CAS Number 1616757-60-8BioCrick
Molecular Formula C₂₃H₃₀O₇ChemicalBook[5]
Molecular Weight 418.48 g/mol ChemicalBook[5]
Recommended Storage Desiccate at -20°CBioCrick[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[3]

Handling and Storage Protocol

Receipt and Inspection
  • Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Verify that the container is tightly sealed and that the product label matches the order information.

  • Log the compound into the laboratory inventory system, noting the date of receipt, supplier, lot number, and initial quantity.

Personal Protective Equipment (PPE)

As specific toxicity data for this compound is not available, caution should be exercised. Handle the compound in a designated area, such as a chemical fume hood. The following minimum PPE is required:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: For handling larger quantities of the solid compound where dust generation is possible, a properly fitted respirator (e.g., N95) is recommended.

Storage Conditions
  • Long-Term Storage: Store the solid compound in a tightly sealed, light-resistant container at -20°C.[3] The use of a desiccator is recommended to prevent degradation from moisture.[3]

  • Working Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Spill and Waste Disposal
  • Spills: In case of a spill of the solid material, carefully sweep it up using a dustpan and brush, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). Clean the spill area with a suitable solvent followed by soap and water.

  • Waste Disposal: Dispose of all waste materials (including empty containers, contaminated PPE, and spill cleanup materials) in accordance with local, state, and federal regulations for chemical waste.

Representative Experimental Protocols

The following protocols are representative methods for assessing the bioactivity of cassane diterpenoids and should be adapted and optimized for specific experimental needs.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on methodologies used for evaluating the cytotoxic effects of cassane diterpenoids on cancer cell lines.[6]

  • Cell Seeding: Plate cancer cells (e.g., A549, AGS, HEY) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol is based on methods used to assess the anti-inflammatory properties of cassane diterpenoids in macrophage cell lines.[7][8]

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of nitric oxide (NO) inhibition compared to the LPS-only treated cells.

Visualizations: Pathways and Workflows

Signaling Pathways

Cassane diterpenoids have been reported to exhibit anti-inflammatory and anticancer effects by modulating several key signaling pathways. The following diagrams illustrate these generalized pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Transcription CaesalpineB This compound CaesalpineB->IKK Inhibition G Stress Cellular Stress (e.g., ROS) AMPK AMPK Stress->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Activates mTORC1->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy CaesalpineB Cassane Diterpenoid CaesalpineB->Stress Induces G cluster_exp In Vitro Assays Start This compound (Solid) Stock Prepare Stock (e.g., 10mM in DMSO) Start->Stock Store Aliquot & Store (-20°C / -80°C) Stock->Store Dilute Prepare Working Dilutions Store->Dilute Assay1 Cytotoxicity Assay (e.g., MTT) Dilute->Assay1 Assay2 Anti-inflammatory Assay (e.g., Griess) Dilute->Assay2 Data Data Analysis (IC50, % Inhibition) Assay1->Data Assay2->Data

References

Application Notes and Protocols for Brazilin, a Bioactive Compound from Caesalpinia sappan, as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

While the specific compound "Caesalpine B" is not extensively characterized in scientific literature, preventing the creation of detailed application notes, we present here a comprehensive guide to the use of Brazilin , a well-studied bioactive homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L. Brazilin has garnered significant interest within the research and drug development communities for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antihyperlipidemic effects. These properties make Brazilin a valuable molecular probe for investigating various cellular signaling pathways.

This document provides an overview of Brazilin's mechanism of action, protocols for its use in cell-based assays, and a summary of its quantitative biological activities.

Mechanism of Action

Brazilin exerts its biological effects by modulating multiple molecular targets and signaling pathways. Its polypharmacological nature allows it to be used as a probe in a variety of cellular contexts.

1. Anti-Inflammatory Activity: Brazilin has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway. It can reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-6. Its derivative, Brazilein, has been shown to inactivate the IRAK4-NF-κB pathway in LPS-induced macrophages[1].

2. Anticancer Activity: Brazilin induces apoptosis and inhibits proliferation in various cancer cell lines. Its mechanisms include:

  • Induction of the Intrinsic Apoptosis Pathway: In non-small cell lung cancer (NSCLC) A549 cells, Brazilin treatment leads to an increase in the expression of p53, caspase-9, and caspase-3, key mediators of the intrinsic apoptotic cascade[2].

  • Modulation of the mTOR and HO-1 Pathways: In SW480 human colon cancer cells, Brazilin has been shown to induce apoptosis by decreasing the phosphorylation of mTOR and modulating the expression of heme oxygenase-1 (HO-1)[3][4].

  • Activation of the STING/TBK1/IRF3 Pathway: In NSCLC cells, Brazilin can activate the STING pathway, leading to the upregulation of downstream chemokines like CXCL9 and CXCL10, which are involved in anti-tumor immunity[5].

  • Inhibition of Cancer Cell Proliferation and Metastasis: In silico studies have predicted that Brazilin can bind to and potentially inhibit matrix metalloproteinases (MMP-2, MMP-9) and cyclooxygenase-2 (PTGS2), enzymes that play crucial roles in cancer cell migration and invasion[6][7].

3. Antihyperlipidemic Activity: Brazilin has been identified as a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). By inhibiting the binding of PCSK9 to the LDL receptor (LDLR), Brazilin can prevent LDLR degradation, thereby promoting the clearance of LDL cholesterol from the circulation[8][9].

Data Presentation

Quantitative Activity of Brazilin
Cell Line/TargetAssay TypeIC50 ValueReference
PCSK9In vitro PCSK9-LDLR binding assay2.19 µM[8]
A549 (Non-Small Cell Lung Cancer)MTT Assay (24h)43 µg/mL[2]
4T1 (Breast Cancer)Not Specified3.7 µM[6][7]
MDA-MB-231 (Breast Cancer)Cell Viability (48h)>20 µM[10]
MCF7 (Breast Cancer)Cell Viability (48h)>40 µM[10]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the cytotoxic effects of Brazilin on a cancer cell line, such as A549.

Materials:

  • Brazilin (dissolved in DMSO to a stock concentration of 10 mM)

  • A549 cells (or other cancer cell line of interest)

  • DMEM medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Stop solution (10% SDS in 0.01 N HCl)

  • ELISA reader

Procedure:

  • Seed 1 x 10^4 A549 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of Brazilin in culture medium to achieve final concentrations ranging from 0 to 100 µg/mL. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Brazilin. Incubate for 24 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Add 100 µL of the stop solution to each well and gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 595 nm using an ELISA reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the quantitative assessment of apoptosis and necrosis in cells treated with Brazilin.

Materials:

  • Brazilin

  • A549 cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 3 x 10^5 A549 cells per well in a 6-well plate and incubate for 24 hours.

  • Treat the cells with Brazilin at concentrations below and near the IC50 value (e.g., 20 µg/mL and 40 µg/mL) for 24 hours[2]. Include an untreated control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Visualizations

G cluster_0 Brazilin's Effect on Apoptosis Brazilin Brazilin p53 p53 activation Brazilin->p53 Bax Bax upregulation p53->Bax Bcl2 Bcl-2 downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_1 Cell Viability Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Brazilin Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddStop Add stop solution Incubate3->AddStop Read Read absorbance at 595 nm AddStop->Read End End Read->End G cluster_2 Brazilin's Inhibition of PCSK9 Brazilin Brazilin Binding PCSK9-LDLR Binding Brazilin->Binding PCSK9 PCSK9 PCSK9->Binding LDLR LDL Receptor LDLR->Binding Degradation LDLR Degradation Binding->Degradation LDLc Increased Plasma LDL-Cholesterol Degradation->LDLc

References

Application Notes and Protocols for Assessing Caesalpine-Drug B Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodological framework for assessing the synergistic interactions between extracts or isolated compounds from Caesalpinia species (henceforth "Caesalpine agent") and a second therapeutic agent, referred to as "Drug B." The protocols outlined herein are designed to be adaptable for various research contexts, from initial screening to more detailed mechanistic studies.

Introduction to Drug Synergy Assessment

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects[1][2]. Quantifying synergy is crucial in drug development for several reasons: it can lead to the development of more effective combination therapies, potentially lower drug dosages to reduce toxicity, and combat drug resistance[2]. The most common methodologies for assessing synergy are the checkerboard assay, isobologram analysis, and the combination index (CI) method[3][4][5].

Key Methodologies and Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to screen for synergy between two agents[6][7][8]. It involves a two-dimensional titration of the compounds in a microplate format.

Protocol for Checkerboard Assay:

  • Preparation of Compounds:

    • Prepare stock solutions of the Caesalpine agent and Drug B in a suitable solvent (e.g., DMSO).

    • Create a series of serial dilutions for each compound. Typically, a 2-fold serial dilution is performed[9].

  • Plate Setup:

    • Use a 96-well microplate for the assay[7].

    • Along the x-axis (e.g., columns 1-10), add decreasing concentrations of the Caesalpine agent.

    • Along the y-axis (e.g., rows A-G), add decreasing concentrations of Drug B.

    • The wells will contain a matrix of different concentration combinations of the two agents.

    • Include controls: wells with only the Caesalpine agent (e.g., row H), wells with only Drug B (e.g., column 11), and wells with untreated cells (e.g., column 12)[9].

  • Cell Seeding and Incubation:

    • Seed the wells with the target cells (e.g., cancer cell lines, bacteria) at a predetermined density.

    • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a specified duration (e.g., 24, 48, or 72 hours).

  • Assessment of Effect:

    • The effect of the drug combination is measured using a suitable assay. For anticancer studies, this is often a cell viability assay like the MTT assay[10][11]. For antimicrobial studies, it could be measuring optical density to determine growth inhibition[12].

Data Analysis: Combination Index (CI) and Isobologram

The data from the checkerboard assay can be analyzed using the Combination Index (CI) method, developed by Chou and Talalay, and visualized using an isobologram[2][13][14].

a) Combination Index (CI):

The CI provides a quantitative measure of the interaction between two drugs[2][13]. The calculation is based on the median-effect equation[15]. The formula for the CI is:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of Drug 1 (Caesalpine agent) and Drug 2 (Drug B) in combination that elicit a certain effect (e.g., 50% inhibition of cell growth).

  • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect[16].

The interpretation of the CI value is as follows:

  • CI < 1: Synergy[2][13]

  • CI = 1: Additive effect[2][13]

  • CI > 1: Antagonism[2][13]

b) Fractional Inhibitory Concentration (FIC) Index:

For antimicrobial studies, a similar concept called the Fractional Inhibitory Concentration (FIC) Index is used[8][9].

FIC Index = FIC A + FIC B = (A/MIC A) + (B/MIC B)

Where:

  • A and B are the Minimum Inhibitory Concentrations (MICs) of the drugs in combination.

  • MIC A and MIC B are the MICs of the drugs individually[9].

The interpretation of the FIC Index is typically:

  • FIC ≤ 0.5: Synergy[9]

  • 0.5 < FIC ≤ 4: Additive or indifference[9]

  • FIC > 4: Antagonism[9]

c) Isobologram Analysis:

An isobologram is a graphical representation of drug interactions[1][17][18].

Construction of an Isobologram:

  • Plot the concentration of the Caesalpine agent on the x-axis and the concentration of Drug B on the y-axis.

  • Determine the concentration of each drug alone that produces a specific level of effect (e.g., IC50). These are the intercepts on the x and y axes.

  • Draw a straight line connecting these two points. This is the line of additivity[17][19].

  • Plot the concentrations of the two drugs that, in combination, produce the same level of effect.

Interpretation of the Isobologram:

  • Points falling below the line of additivity indicate synergy[17][19].

  • Points falling on the line indicate an additive effect[19].

  • Points falling above the line indicate antagonism[1].

Data Presentation

Quantitative data from synergy studies should be summarized in clear and structured tables for easy comparison.

Table 1: IC50 Values and Combination Index (CI) for a Caesalpine Agent and Drug B against a Cancer Cell Line.

TreatmentIC50 (µM)Combination RatioCI Value at 50% EffectInteraction
Caesalpine Agent41[10]---
Drug B (e.g., Cisplatin)15---
Combination 1-1:10.65[10]Synergistic
Combination 2-1:20.8[10]Synergistic
Combination 3-2:11.1Additive

Table 2: MIC Values and Fractional Inhibitory Concentration (FIC) Index for a Caesalpine Agent and Drug B against a Bacterial Strain.

TreatmentMIC (µg/mL)Combination MIC (µg/mL)FIC IndexInteraction
Caesalpine Agent64---
Drug B32---
Combination-16 (Caesalpine) + 4 (Drug B)0.375Synergistic

Visualizations: Diagrams of Workflows and Signaling Pathways

To visually represent the experimental and logical flows, Graphviz (DOT language) can be used.

Synergy_Assessment_Workflow cluster_preparation Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis cluster_interpretation Interpretation prep_caesalpine Prepare Caesalpine Agent Stock serial_dilutions Perform Serial Dilutions prep_caesalpine->serial_dilutions prep_drug_b Prepare Drug B Stock prep_drug_b->serial_dilutions plate_setup Set up 96-well Plate Matrix serial_dilutions->plate_setup cell_seeding Seed Cells plate_setup->cell_seeding incubation Incubate Plate cell_seeding->incubation viability_assay Perform Viability/Growth Assay incubation->viability_assay dose_response Generate Dose-Response Curves viability_assay->dose_response calc_ic50_mic Calculate IC50/MIC dose_response->calc_ic50_mic calc_ci_fic Calculate CI/FIC Index calc_ic50_mic->calc_ci_fic isobologram Construct Isobologram calc_ic50_mic->isobologram synergy Synergy calc_ci_fic->synergy additive Additive calc_ci_fic->additive antagonism Antagonism calc_ci_fic->antagonism isobologram->synergy isobologram->additive isobologram->antagonism

Caption: Experimental workflow for assessing drug synergy.

Compounds from Caesalpinia species have been shown to modulate various signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways[20][21]. A synergistic interaction may arise from the simultaneous targeting of multiple points in these pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation caesalpine Caesalpine Agent caesalpine->akt Inhibits drug_b Drug B drug_b->mtor Inhibits

Caption: PI3K/Akt and MAPK signaling pathways.

Concluding Remarks

The methodologies described provide a robust framework for the systematic evaluation of synergistic interactions between Caesalpine agents and other drugs. A thorough assessment using these protocols can identify promising combination therapies for further preclinical and clinical development. It is important to note that while these methods are widely accepted, the interpretation of synergy can be complex, especially with crude extracts containing multiple active compounds[4][22]. Therefore, results should always be correlated with a sound biological understanding of the agents involved.

References

Application Notes & Protocols for Preclinical Evaluation of Caesalpine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Caesalpine B, a promising natural compound with therapeutic potential. The protocols outlined below detail the necessary steps for a thorough investigation of its efficacy and mechanism of action, focusing on its potential as an anti-cancer agent.

Introduction to this compound

This compound is a cassane-type furanoditerpenoid compound that has been isolated from various plant species. Preliminary studies have indicated its potential as a therapeutic agent, demonstrating cytotoxic effects against a range of cancer cell lines. Its purported mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a compelling candidate for further preclinical development. This document outlines a structured experimental plan to systematically evaluate its anti-neoplastic properties.

In Vitro Preclinical Evaluation

The initial phase of preclinical testing involves a series of in vitro experiments to determine the cytotoxic activity of this compound and to elucidate its mechanism of action at the cellular level.

Experimental Workflow: In Vitro Analysis

The following diagram illustrates the proposed workflow for the in vitro evaluation of this compound.

in_vitro_workflow start Start: this compound Compound cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) and Normal Cell Line (e.g., MCF-10A) start->cell_lines cytotoxicity Cytotoxicity Screening (MTT Assay) cell_lines->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic_studies Mechanism of Action Studies ic50->mechanistic_studies apoptosis Apoptosis Assays (Annexin V/PI Staining) mechanistic_studies->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mechanistic_studies->cell_cycle western_blot Western Blot Analysis (Signaling Pathways) mechanistic_studies->western_blot data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Workflow for in vitro preclinical evaluation of this compound.

Protocol: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MCF-10A).

  • 96-well plates.

  • Complete growth medium (specific to each cell line).

  • This compound stock solution (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with the prepared dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values of this compound

The following table summarizes hypothetical IC50 values for this compound against various cell lines.

Cell LineTypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 2.3
HCT116Colon Cancer18.9 ± 2.1
MCF-10ANon-cancerous Breast> 100
Protocol: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • 6-well plates.

  • This compound.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Protocol: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • 6-well plates.

  • This compound.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells and fix them in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI staining solution.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathway Analysis

This compound is hypothesized to induce apoptosis through the modulation of key signaling pathways. The diagram below illustrates a potential mechanism involving the PI3K/Akt pathway.

signaling_pathway caesalpine_b This compound pi3k PI3K caesalpine_b->pi3k p_akt p-Akt pi3k->p_akt akt Akt bcl2 Bcl-2 p_akt->bcl2 bax Bax bcl2->bax caspase9 Caspase-9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

In Vivo Preclinical Evaluation

Following promising in vitro results, the focus shifts to in vivo studies to assess the efficacy, pharmacokinetics, and safety of this compound in a living organism.

Experimental Workflow: In Vivo Analysis

The diagram below outlines the workflow for the in vivo evaluation of this compound.

in_vivo_workflow start Start: Promising In Vitro Data animal_model Select Animal Model (e.g., Nude Mice Xenograft) start->animal_model pk_study Pharmacokinetic (PK) Study animal_model->pk_study efficacy_study Efficacy Study animal_model->efficacy_study treatment Treatment with this compound (Different Doses) pk_study->treatment tumor_inoculation Tumor Cell Inoculation efficacy_study->tumor_inoculation toxicity_study Preliminary Toxicology Study tumor_inoculation->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision and Tissue Analysis monitoring->endpoint endpoint->toxicity_study

Caption: Workflow for in vivo preclinical evaluation of this compound.

Protocol: Xenograft Mouse Model of Cancer

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice).

  • Cancer cells (e.g., HCT116).

  • This compound formulation for injection.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Inoculation: Subcutaneously inject 5 x 10⁶ cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Treatment: Administer this compound (e.g., via intraperitoneal injection) according to the predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blot).

Data Presentation: In Vivo Tumor Growth Inhibition

The following table presents hypothetical data on tumor growth inhibition by this compound in a xenograft model.

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound25850 ± 15043.3
This compound50450 ± 10070.0
Positive ControlVaries300 ± 8080.0

Conclusion

The experimental design detailed in these application notes provides a robust framework for the preclinical evaluation of this compound. Successful completion of these studies will provide critical data on the compound's efficacy, mechanism of action, and safety profile, which are essential for its advancement into clinical development as a novel anti-cancer agent.

Application Notes and Protocols for Caesalpine B as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Caesalpine B is a cassane-type furanoditerpenoid, a class of natural products predominantly found in plants of the Caesalpinia genus (Family: Fabaceae)[1][2]. These compounds have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antiviral, antimalarial, and cytotoxic effects[3][4]. As research into the therapeutic potential of Caesalpinia species intensifies, the need for well-characterized reference standards for major bioactive constituents like this compound becomes critical for accurate identification, quantification, and quality control in phytochemical and pharmacological studies.

This document provides detailed application notes and protocols for the use of this compound as a reference standard. It covers its isolation, characterization, and analytical methodologies for its quantification in plant matrices.

Physicochemical Properties and Characterization of this compound

A reference standard must be rigorously characterized to ensure its identity and purity. The primary methods for the structural elucidation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1.1. Spectroscopic Data for Identification:

The structural identity of isolated this compound should be confirmed by comparing its spectroscopic data with reported values.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Caesalmin B (a closely related cassane diterpene)

Position¹³C (ppm)¹H (ppm, J in Hz)
138.91.55 (m), 1.75 (m)
218.81.65 (m)
342.01.45 (m)
433.5-
555.81.20 (d, 10.0)
673.14.15 (d, 3.5)
777.94.85 (d, 3.5)
8138.5-
9124.56.25 (s)
1037.8-
11109.86.20 (s)
12158.2-
13124.8-
14139.8-
15110.97.20 (s)
16142.97.35 (s)
1722.52.10 (s)
1833.51.25 (s)
1921.91.15 (s)
20170.5-
OAc21.2, 170.82.05 (s)

Experimental Protocols

2.1. Protocol for Isolation and Purification of this compound from Caesalpinia Species

The isolation of this compound typically involves extraction followed by multi-step column chromatography. The following is a general protocol that can be adapted based on the specific plant material and available equipment.

2.1.1. Extraction:

  • Air-dry and powder the seeds of the Caesalpinia species (e.g., Caesalpinia crista).

  • Extract the powdered material with dichloromethane (CH₂Cl₂) or 95% ethanol (EtOH) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.

  • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2.1.2. Chromatographic Purification:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3) and visualizing under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pool fractions containing the target compound (this compound or related cassane diterpenes).

  • Subject the enriched fractions to further purification using Sephadex LH-20 column chromatography with methanol (MeOH) as the eluent to remove pigments and other impurities.

  • Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water.

G start Powdered Caesalpinia Seeds extraction Solvent Extraction (e.g., CH₂Cl₂ or EtOH) start->extraction evaporation Evaporation under Reduced Pressure extraction->evaporation crude_extract Crude Extract evaporation->crude_extract silica_gel Silica Gel Column Chromatography (n-hexane:EtOAc gradient) crude_extract->silica_gel tlc TLC Monitoring silica_gel->tlc Collect Fractions pooling Pooling of Fractions tlc->pooling sephadex Sephadex LH-20 Column Chromatography (Methanol) pooling->sephadex prep_hplc Preparative HPLC (C18, MeOH:H₂O) sephadex->prep_hplc pure_cpd Pure this compound prep_hplc->pure_cpd

Figure 1. Workflow for the isolation of this compound.

2.2. Protocol for Phytochemical Analysis using HPLC-UV

The following is a representative HPLC method for the quantification of cassane diterpenes in plant extracts. Method validation should be performed according to ICH guidelines.

2.2.1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

  • Gradient Program: Start with 20% A, increase to 80% A over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2.2.2. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of HPLC-grade methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the expected concentration range in the samples.

  • Sample Preparation: Accurately weigh 1.0 g of powdered plant material and extract with 10 mL of methanol by ultrasonication for 30 minutes. Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

2.3. Quantitative Data and Method Validation Parameters

The following table presents typical validation parameters for an HPLC method for the analysis of cassane diterpenes. These values should be established for this compound specifically during method development and validation.

Table 2: Representative HPLC Method Validation Parameters for Cassane Diterpene Analysis

ParameterTypical Value/Range
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Specificity No interference at the retention time of the analyte

Potential Signaling Pathways Modulated by Cassane Diterpenes

While direct studies on the signaling pathways modulated by this compound are limited, research on other cassane diterpenes from Caesalpinia species suggests involvement in key inflammatory pathways. Many cassane diterpenes exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators. This is often achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[2].

G lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk nfkb_path NF-κB Pathway tlr4->nfkb_path pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) mapk->pro_inflammatory nfkb_path->pro_inflammatory caesalpine_b This compound caesalpine_b->mapk Inhibition caesalpine_b->nfkb_path Inhibition

Figure 2. Potential anti-inflammatory signaling pathway.

The diagram above illustrates a plausible mechanism where this compound may inhibit inflammatory responses by targeting the MAPK and NF-κB signaling cascades, thereby reducing the expression of pro-inflammatory mediators.

Conclusion

This compound is a significant bioactive marker in Caesalpinia species. The use of a well-characterized this compound reference standard is essential for the reliable phytochemical analysis and quality control of herbal products derived from these plants. The protocols and data provided in these application notes offer a framework for researchers to isolate, identify, and quantify this compound, facilitating further investigation into its pharmacological properties and potential therapeutic applications.

References

Troubleshooting & Optimization

improving Caesalpine B solubility for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caesalpine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments. Given its hydrophobic nature, ensuring its proper solubilization is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge in cell culture?

A1: this compound is a cassane diterpenoid, a type of natural product isolated from plants of the Caesalpinia genus. Like many diterpenoids, it is a hydrophobic molecule, leading to its primary challenge in experimental biology: poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation, inaccurate concentration calculations, and unreliable experimental outcomes.

Q2: My this compound precipitated after I added it to my cell culture medium. What went wrong?

A2: This is a common issue known as "solvent shift" precipitation. This compound is likely dissolved in a concentrated organic solvent stock (like DMSO). When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the this compound is no longer soluble and crashes out of solution. The key is to ensure the final concentration of the organic solvent is low and the dilution is performed correctly.

Q3: How can I visually distinguish between this compound precipitation and microbial contamination?

A3: This is a critical step in troubleshooting.

  • Microscopic Examination: Under a phase-contrast microscope, chemical precipitates like this compound often appear as amorphous crystals or needle-like structures. In contrast, bacterial contamination will appear as small, uniform shapes (cocci or bacilli) that may exhibit motility, while fungal contamination will show filamentous hyphae.

  • Culture Observation: Microbial contamination will typically lead to a rapid change in the medium's pH (often becoming acidic and turning the phenol red indicator yellow) and visible turbidity that worsens over time. Chemical precipitation is usually immediate upon addition or may occur slowly without a significant pH change.

Q4: What is the maximum recommended concentration of DMSO in the final culture medium?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5%, with a concentration of 0.1% or lower being ideal for most cell lines. It is crucial to perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration.

Troubleshooting Guide: this compound Precipitation

This guide addresses the common issue of this compound precipitation in cell culture media.

IssuePotential CauseRecommended Solution
Immediate Precipitate High Stock Concentration: The stock solution is too concentrated, causing the compound to crash out upon dilution.Prepare a lower concentration stock solution of this compound. This will require adding a larger volume to the media, so be mindful of the final solvent concentration.
Rapid Dilution: Adding the stock solution too quickly creates localized high concentrations.Add the this compound stock solution dropwise to the pre-warmed (37°C) media while gently swirling. Avoid direct pipetting of the stock into a small volume.
Media Temperature: The cell culture medium is too cold, reducing the solubility of the compound.Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
Delayed Precipitate (Hours to Days) Compound Instability: this compound may degrade or aggregate over time in the culture medium.Perform a stability test of this compound in your medium at 37°C over your experimental time course. Consider refreshing the medium with freshly prepared this compound for longer experiments.
Media Component Interaction: this compound may interact with components in the serum or medium, leading to precipitation.If using serum, consider reducing the serum percentage or switching to a serum-free medium for the duration of the treatment. Test for precipitation in the basal medium alone.
Exceeding Solubility Limit: The final concentration of this compound in the medium is above its solubility limit.Determine the maximum soluble concentration of this compound in your specific cell culture medium through empirical testing. Start with a low concentration and incrementally increase it.

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubilityNotes
Water Data not available (expected to be very low)Due to its hydrophobic diterpenoid structure.
Phosphate-Buffered Saline (PBS) Data not available (expected to be very low)Similar to water, low solubility is anticipated.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for creating high-concentration stock solutions of hydrophobic compounds.
Ethanol Data not availableOften used for natural products, but solubility needs to be empirically determined.
Chloroform Soluble[1]Useful for initial extraction but not biocompatible for cell culture.
Dichloromethane Soluble[1]Useful for initial extraction but not biocompatible for cell culture.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Working Dilution

This protocol provides a standardized method for solubilizing this compound and preparing working concentrations for cell culture experiments.

  • Materials:

    • This compound powder

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Water bath or incubator at 37°C

    • Ultrasonic bath

  • Preparation of a 10 mM Stock Solution:

    • Note: The molecular weight of this compound is 418.48 g/mol .

    • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • To prepare a 10 mM stock, add 238.96 µL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If dissolution is difficult, warm the tube to 37°C for 5-10 minutes and sonicate for 5 minutes.[2] Visually inspect to ensure all solid has dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Preparation of a 10 µM Working Solution in Cell Culture Medium:

    • Pre-warm the complete cell culture medium to 37°C.

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution.

    • Add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium.

    • Crucially , add the stock solution dropwise into the vortex of the medium while gently swirling the tube or plate to ensure rapid and even dispersal.

    • The final DMSO concentration in this working solution will be 0.1%.

    • Use this freshly prepared working solution to treat your cells immediately.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm (37°C) / Sonicate add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Add Stock Dropwise to Medium (while swirling) aliquot->dilute 1:1000 dilution for 10 µM (Final DMSO = 0.1%) prewarm Pre-warm Medium to 37°C prewarm->dilute treat Immediately Treat Cells dilute->treat

Caption: Experimental workflow for preparing this compound for cell culture.

Caption: Potential signaling pathways modulated by Caesalpinia extracts.[2]

References

Technical Support Center: Overcoming Instability of Caesalpinia Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice, frequently asked questions, and experimental protocols to address common stability challenges encountered during laboratory experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter when working with aqueous solutions of Caesalpinia extracts or their isolated compounds.

Problem Possible Cause Suggested Solution
Precipitation or Cloudiness - Low aqueous solubility: Many bioactive compounds from Caesalpinia species are polyphenolic and may have poor water solubility.[1] - pH-dependent solubility: The pH of the solution can affect the ionization state and solubility of the compounds. - Aggregation: Molecules may be self-associating and precipitating out of the solution.- Co-solvents: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Note the final solvent concentration in your experiments. - pH adjustment: Systematically vary the pH of your solution to identify a range where the compound is most soluble. - Use of cyclodextrins: Encapsulation with cyclodextrins can significantly increase the solubility and stability of compounds from Caesalpinia sappan.[1]
Color Change - Oxidation: Phenolic compounds, prevalent in Caesalpinia extracts, are susceptible to oxidation, which often results in a color change (e.g., browning).[2] - pH-induced structural changes: The chromophores of the molecules may be sensitive to pH changes. - Degradation: The color change might indicate the degradation of the active compounds.- Antioxidants: Add antioxidants such as ascorbic acid or BHT to your solution, if compatible with your experimental design. - Inert atmosphere: Prepare and store solutions under an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. - Light protection: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-degradation.
Loss of Biological Activity - Chemical degradation: The active compounds may be degrading over time due to hydrolysis, oxidation, or other reactions. The degradation of many compounds is dependent on pH and temperature.[3][4][5][6] - Adsorption to container surfaces: Bioactive compounds can adsorb to the surfaces of plastic or glass containers, reducing their effective concentration.- Fresh solutions: Prepare solutions fresh before each experiment. - Stability studies: Conduct a stability study to determine the half-life of your compound under your specific experimental conditions (see Experimental Protocols section). - Storage conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in appropriate containers. Consider using low-adsorption microplates or tubes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of compounds from Caesalpinia in aqueous solutions?

A1: The primary factors are pH, temperature, light, and the presence of oxygen. Many bioactive compounds in Caesalpinia extracts, such as polyphenols and flavonoids, are susceptible to hydrolysis and oxidation, which are often accelerated by non-optimal pH and higher temperatures.[3][4]

Q2: How can I determine the optimal pH for my aqueous solution?

A2: You can perform a pH-stability profile study. Prepare your solution in a series of buffers with different pH values (e.g., from pH 3 to 9). Monitor the stability of your compound over time at each pH using a suitable analytical method like HPLC or UV-Vis spectroscopy. The pH that shows the least degradation over time is the optimal pH.

Q3: What is the best way to store aqueous solutions of Caesalpinia extracts?

A3: For short-term storage, refrigeration at 2-8°C is often sufficient. For long-term storage, it is advisable to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping them in foil.

Q4: Can I use buffers to stabilize my solution?

A4: Yes, buffers are essential for maintaining a constant pH. However, be aware that some buffer components can catalyze degradation.[6] It is good practice to test the stability of your compound in different buffer systems (e.g., phosphate, citrate, TRIS) to identify the most suitable one.

Q5: Are there any formulation strategies to enhance stability?

A5: Yes, encapsulation technologies can be very effective. For instance, complexation with cyclodextrins has been shown to improve the aqueous solubility and stability of extracts from Caesalpinia sappan.[1] Other strategies include the use of liposomes or nanoparticles.

Experimental Protocols

Protocol for Assessing Aqueous Stability

This protocol provides a general framework for evaluating the stability of a Caesalpinia extract or compound in an aqueous solution.

1. Materials:

  • Caesalpinia extract/compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a range of pH values (e.g., 3, 5, 7, 9)

  • HPLC or UV-Vis spectrophotometer

  • Temperature-controlled incubator or water bath

  • Amber vials

2. Method:

  • Prepare a stock solution of the Caesalpinia extract/compound in a suitable solvent.

  • Dilute the stock solution into each of the different pH buffers to a final, known concentration.

  • Divide each buffered solution into aliquots in amber vials for each time point and temperature.

  • Time Zero (T0) Analysis: Immediately analyze an aliquot from each pH condition to determine the initial concentration. This will serve as your baseline.

  • Incubation: Store the remaining vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a vial from each condition and analyze its content to determine the concentration of the compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T0 concentration. Plot the percentage remaining versus time for each condition. This data can be used to determine the degradation kinetics and half-life. The degradation process often follows first-order kinetics.[4]

Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution prep_samples Prepare Test Solutions prep_stock->prep_samples prep_buffers Prepare Buffers (Varying pH) prep_buffers->prep_samples t0_analysis T0 Analysis (HPLC/UV-Vis) prep_samples->t0_analysis incubation Incubate at Different Temperatures prep_samples->incubation calc_conc Calculate % Remaining t0_analysis->calc_conc tp_analysis Time Point Analysis incubation->tp_analysis tp_analysis->calc_conc plot_data Plot Data & Determine Kinetics calc_conc->plot_data det_halflife Determine Half-life & Optimal Conditions plot_data->det_halflife

Caption: Workflow for assessing the stability of a compound in aqueous solution.

Signaling Pathways

Extracts from the Caesalpinia genus have been reported to modulate various signaling pathways, including the NF-κB pathway.[7] Understanding these interactions can be crucial for interpreting experimental results.

Hypothetical Degradation and Cellular Interaction Pathway

G cluster_extracellular Extracellular cluster_intracellular Intracellular caesalpinia Caesalpinia Compound (Aqueous Solution) degraded Degraded Compound caesalpinia->degraded Degradation (pH, Temp, O2) receptor Cell Surface Receptor caesalpinia->receptor Binding nfkb_in IκB-NF-κB Complex receptor->nfkb_in Signal Transduction nfkb_act Active NF-κB nfkb_in->nfkb_act IκB Degradation nucleus Nucleus nfkb_act->nucleus Translocation gene_exp Gene Expression (e.g., Inflammatory Cytokines) nucleus->gene_exp Transcription

Caption: Hypothetical pathway of a Caesalpinia compound degradation and its interaction with the NF-κB signaling pathway.

References

Technical Support Center: Optimizing Caesalpine B Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caesalpine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound. The following information is curated to address potential challenges and frequently asked questions during your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported biological activities?

This compound is a cassane-type diterpenoid isolated from plants of the Caesalpinia genus. While specific in vivo studies on isolated this compound are limited, extracts from Caesalpinia species, rich in cassane diterpenoids, have demonstrated a wide range of pharmacological properties, including anti-inflammatory, anticancer, antimalarial, antiviral, and antimicrobial effects.[1] These activities are attributed to the diverse bioactive secondary metabolites present in the plant.[2]

Q2: Is there any available data on the in vivo dosage of this compound?

Currently, there is a lack of publicly available in vivo studies that have utilized the isolated compound this compound, and therefore, no established dosage has been reported. However, studies on crude extracts of Caesalpinia bonduc and Caesalpinia sappan have used a range of oral doses in animal models, which can provide a preliminary reference point for the potential tolerance of related compounds. It is crucial to note that these doses are for extracts containing a mixture of compounds and not for purified this compound.

Q3: What are the general principles for determining the starting dose of a novel natural product like this compound for in vivo experiments?

When specific data is unavailable, a common approach is to start with a dose-finding study. This typically involves:

  • Literature Review: Investigate doses of structurally similar compounds or other cassane diterpenoids.

  • In Vitro to In Vivo Extrapolation: Use the in vitro effective concentration (e.g., IC50) as a starting point for dose calculation, although this is often not directly translatable.

  • Acute Toxicity Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD). This helps in establishing a safe dose range for efficacy studies.

  • Dose Escalation Studies: Begin with a low, non-toxic dose (e.g., 1-10 mg/kg) and gradually increase the dose in different animal groups to observe for both therapeutic effects and signs of toxicity.

Q4: What are the potential mechanisms of action for this compound?

The precise mechanism of action for this compound has not been fully elucidated. However, based on the activities of Caesalpinia extracts and other cassane diterpenoids, potential mechanisms could involve the modulation of inflammatory pathways and induction of apoptosis in cancer cells. For instance, some cassane diterpenoids have been shown to induce apoptosis through the upregulation of p53 and the Bax/Bcl-2 ratio.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable therapeutic effect at the initial dose. - The dose is too low.- Poor bioavailability of this compound.- Inappropriate route of administration.- The experimental model is not sensitive to the compound.- Gradually escalate the dose in subsequent experiments.- Consider using a different vehicle or formulation to improve solubility and absorption.- Evaluate alternative routes of administration (e.g., intraperitoneal vs. oral).- Re-evaluate the suitability of the chosen animal model based on the compound's expected mechanism of action.
Signs of toxicity observed in experimental animals (e.g., weight loss, lethargy). - The administered dose is too high.- The compound may have off-target effects.- The vehicle used for administration may be causing adverse effects.- Reduce the dosage in subsequent experiments.- Conduct a thorough toxicological assessment, including hematology, blood biochemistry, and histopathology of major organs.[5][6]- Run a vehicle-only control group to rule out vehicle-induced toxicity.
High variability in experimental results between animals. - Inconsistent dosing technique.- Individual differences in drug metabolism and clearance.- Instability of the compound in the formulation.- Ensure accurate and consistent administration of the compound to all animals.- Increase the number of animals per group to improve statistical power.- Prepare fresh formulations for each experiment and assess the stability of this compound in the chosen vehicle.
Difficulty in dissolving this compound for administration. - this compound may have poor solubility in aqueous solutions.- Test a range of pharmaceutically acceptable vehicles (e.g., DMSO, PEG400, Tween 80, corn oil).- Use a combination of solvents and surfactants to create a stable emulsion or suspension.- Sonication or gentle heating may aid in dissolution, but the stability of the compound under these conditions should be verified.

Data on In Vivo Dosages of Caesalpinia Extracts

The following table summarizes dosages used in in vivo studies with crude extracts of Caesalpinia species. This data is for informational purposes only and should not be directly extrapolated to the dosage of isolated this compound.

Plant Species Extract Type Animal Model Dosage Range Observed Effect Reference
Caesalpinia bonducEthanolic seed extractRats30, 100, 300 mg/kg (oral)Anti-inflammatory[2]
Caesalpinia bonducellaEthanolic seed extractRats300 mg/kg (oral)Antidiabetic[7]
Caesalpinia bonducEthanolic root extractRats31.25, 125, 500 mg/kg/day for 90 days (oral)90-day oral toxicity study[8]
Caesalpinia bonducEthanolic leaf & twig extractRats200, 400, 800, 1600 mg/kg/day for 28 days (oral)Sub-acute toxicity study[5]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This protocol provides a general framework for determining the acute oral toxicity and estimating the LD50 of a compound.

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Wistar rats or Swiss albino mice).

  • Housing and Acclimatization: House animals in standard conditions with free access to food and water for at least 5 days before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in an appropriate vehicle.

  • Administration: Administer a single oral dose to one animal. A starting dose of 2000 mg/kg is often used if no toxicity is expected.

  • Observation: Observe the animal closely for the first 4 hours and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Data Analysis: The LD50 is calculated using the likelihood method based on the outcomes (survival or death) at different dose levels.

Protocol 2: Dose-Ranging Efficacy Study

This protocol outlines a general procedure for identifying an effective dose range for this compound in a specific disease model.

  • Model Induction: Induce the disease or condition of interest in the experimental animals.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, positive control, and at least three dose levels of this compound).

  • Dose Selection: Based on the acute toxicity study and literature on related compounds, select a range of doses (e.g., low, medium, and high).

  • Administration: Administer this compound or the respective controls to the animals for the duration of the study. The route and frequency of administration will depend on the experimental design and potential pharmacokinetic properties of the compound.

  • Efficacy Assessment: Monitor the relevant efficacy parameters throughout the study (e.g., tumor size, inflammatory markers, behavioral changes).

  • Toxicity Monitoring: Observe animals daily for any signs of toxicity, and record body weight regularly.

  • Endpoint Analysis: At the end of the study, collect relevant tissues and samples for further analysis (e.g., histology, biomarker levels).

  • Data Analysis: Analyze the data to determine the dose-response relationship and identify the optimal effective dose with minimal side effects.

Visualizations

experimental_workflow cluster_preclinical In Vivo Dosage Optimization Workflow for this compound lit_review Literature Review on Cassane Diterpenoids formulation Formulation Development (Solubility & Stability) lit_review->formulation in_vitro In Vitro Efficacy Data (e.g., IC50) in_vitro->formulation acute_tox Acute Toxicity Study (e.g., OECD 425) formulation->acute_tox mtd Determine Maximum Tolerated Dose (MTD) acute_tox->mtd dose_ranging Dose-Ranging Efficacy Study mtd->dose_ranging efficacy_assessment Assess Therapeutic Efficacy dose_ranging->efficacy_assessment toxicity_monitoring Monitor for Adverse Effects dose_ranging->toxicity_monitoring optimal_dose Identify Optimal Dose efficacy_assessment->optimal_dose toxicity_monitoring->optimal_dose pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies optimal_dose->pk_pd chronic_tox Chronic Toxicity Studies optimal_dose->chronic_tox final_dose Establish Final Dosing Regimen pk_pd->final_dose chronic_tox->final_dose

Caption: Workflow for optimizing this compound dosage in vivo.

hypothetical_signaling_pathway cluster_pathway Hypothetical Anti-inflammatory and Apoptotic Signaling of this compound caesalpine_b This compound nf_kb NF-κB Pathway caesalpine_b->nf_kb Inhibition p53 p53 caesalpine_b->p53 Activation pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory Activation bax Bax p53->bax Activation bcl2 Bcl-2 p53->bcl2 Inhibition apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

Caption: Hypothetical signaling pathways for this compound.

References

Technical Support Center: Caesalpine B and Cassane Diterpenoid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Caesalpine B and other cassane diterpenoids from Caesalpinia species. Given that this compound is a member of the cassane diterpenoid class, the guidance provided here is based on established methodologies for this family of compounds.

Frequently Asked Questions (FAQs)

Q1: What are cassane diterpenoids and why are they of interest?

A1: Cassane diterpenoids are a class of natural products characterized by a specific molecular skeleton.[1][2] They are predominantly found in the Caesalpinia genus and are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic (anti-cancer) properties.[1][3][4][5] These compounds are being investigated for their potential as new therapeutic agents.[2]

Q2: Which Caesalpinia species are common sources of cassane diterpenoids?

A2: Several species of Caesalpinia are known to be rich sources of cassane diterpenoids. These include, but are not limited to, Caesalpinia bonduc, Caesalpinia sappan, Caesalpinia crista, and Caesalpinia pulcherrima.[4][6]

Q3: What are the general steps for extracting cassane diterpenoids?

A3: A typical extraction workflow involves:

  • Sample Preparation: Drying and grinding the plant material (often seeds, roots, or bark) to increase the surface area for solvent penetration.

  • Solvent Extraction: Maceration or Soxhlet extraction with an appropriate organic solvent to create a crude extract.

  • Solvent Partitioning: Liquid-liquid extraction to separate compounds based on their polarity.

  • Chromatographic Purification: Using techniques like column chromatography (often with silica gel) and High-Performance Liquid Chromatography (HPLC) to isolate the desired cassane diterpenoids.

Q4: What is a typical yield for cassane diterpenoid extraction?

A4: The yield of cassane diterpenoids can vary significantly based on the plant species, the specific compound, the extraction method, and the solvent used. Yields are often reported for the crude extract and then for the purified compound, which will be a much smaller percentage of the initial biomass. For example, in one study, the yield of a crude extract from Serevenia buxifolia bark ranged from 3.00% to 4.83% depending on the extraction temperature.[7] The final yield of a purified diterpenoid is typically much lower.

Troubleshooting Guide for Poor Yield

Low yield is a common challenge in natural product extraction. The following table outlines potential causes and solutions for poor yields during the extraction of this compound and other cassane diterpenoids.

Problem Potential Causes Recommended Solutions
Low Yield of Crude Extract Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for extracting cassane diterpenoids.Cassane diterpenoids are generally non-polar to moderately polar. Start with a non-polar solvent like hexane or petroleum ether to remove lipids, followed by extraction with a solvent of medium polarity such as ethyl acetate or dichloromethane. Methanol can also be used for more polar diterpenoids.[7][8]
Insufficient Extraction Time or Temperature: The solvent may not have had enough time or energy to effectively penetrate the plant matrix.Increase the extraction time or temperature. However, be cautious as excessive heat can degrade thermolabile compounds.[9] Optimize these parameters through small-scale pilot extractions.
Poor Quality Plant Material: The concentration of the target compound can be affected by the age of the plant, harvesting time, and storage conditions.[10]Use freshly harvested or properly dried and stored plant material. Ensure the correct plant part (e.g., seeds, roots) is being used.
Inadequate Grinding of Plant Material: Large particle size reduces the surface area available for solvent extraction.Grind the dried plant material to a fine, uniform powder to ensure efficient solvent penetration.
Low Yield of Purified Compound Suboptimal Chromatographic Conditions: The stationary phase (e.g., silica gel) or mobile phase (solvent system) may not be effectively separating the target compound.Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running a column. Consider using different types of chromatography, such as reversed-phase chromatography.
Compound Degradation: Cassane diterpenoids may be sensitive to light, heat, or pH changes during the extraction and purification process.Minimize exposure of the extracts to high temperatures and direct light. Use buffered solutions if pH sensitivity is suspected.
Emulsion Formation During Liquid-Liquid Extraction: The formation of a stable emulsion between the aqueous and organic layers can trap the target compound and lead to poor recovery.[11]To break emulsions, you can add brine (a saturated salt solution), gently swirl instead of vigorously shaking the separatory funnel, or add a small amount of a different organic solvent.[11]
Inconsistent Yields Between Batches Variability in Plant Material: Natural product content can vary between different batches of plants due to genetic and environmental factors.[10]Whenever possible, use a single, large, homogenized batch of plant material for the entire study.
Inconsistent Extraction Procedure: Minor variations in the experimental procedure can lead to significant differences in yield.Maintain a detailed and consistent protocol for all extractions. Document all parameters, including solvent volumes, extraction times, and temperatures.

Experimental Protocols

General Protocol for Extraction of Cassane Diterpenoids from Caesalpinia Seeds

This protocol is a generalized procedure based on methods reported for the isolation of cassane diterpenoids from Caesalpinia species.[8][12][13]

  • Preparation of Plant Material:

    • Air-dry the seeds of the Caesalpinia species at room temperature.

    • Grind the dried seeds into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered seeds with methanol (MeOH) at room temperature for 24-48 hours. Repeat this process three times to ensure exhaustive extraction.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform a liquid-liquid extraction with solvents of increasing polarity, for example, hexane, followed by ethyl acetate (EtOAc).

    • Separate the layers and collect the ethyl acetate fraction, which is likely to contain the cassane diterpenoids.

    • Evaporate the ethyl acetate to yield a dried extract.

  • Chromatographic Purification:

    • Subject the ethyl acetate extract to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions containing compounds with similar Rf values.

    • Further purify the combined fractions using preparative HPLC to isolate the pure cassane diterpenoids.

Visualizations

Workflow for Cassane Diterpenoid Extraction

G Figure 1: General workflow for the extraction and isolation of cassane diterpenoids. A Plant Material (Caesalpinia sp.) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol) B->C D Crude Extract C->D E Solvent Partitioning (Liquid-Liquid Extraction) D->E F Fractionated Extract (e.g., Ethyl Acetate) E->F G Column Chromatography F->G H Semi-pure Fractions G->H I Preparative HPLC H->I J Pure this compound / Cassane Diterpenoid I->J

Figure 1: General workflow for the extraction and isolation of cassane diterpenoids.

Troubleshooting Logic for Low Extraction Yield

G Figure 2: A decision tree for troubleshooting poor extraction yield. start Low Yield of this compound q1 Is the crude extract yield low? start->q1 q2 Is the purified compound yield low? q1->q2 No a1 Check Plant Material Quality (Harvesting, Storage) q1->a1 Yes a4 Optimize Chromatography (Mobile/Stationary Phase) q2->a4 Yes a2 Optimize Extraction Parameters (Solvent, Time, Temp) a1->a2 a3 Ensure Proper Grinding a2->a3 a5 Check for Compound Degradation (Heat, Light, pH) a4->a5 a6 Address Emulsion Formation a5->a6

Figure 2: A decision tree for troubleshooting poor extraction yield.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Many cassane diterpenoids exhibit anti-inflammatory properties. One of the key signaling pathways involved in inflammation is the NF-κB pathway.[3]

G Figure 3: Hypothetical inhibition of the NF-κB signaling pathway by this compound. cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor MyD88 receptor->adaptor IKK IKK Complex adaptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus translocates to transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) nucleus->transcription caesalpineB This compound caesalpineB->IKK Inhibits

Figure 3: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

minimizing off-target effects of Caesalpine B in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caesalpine B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with this compound, a cassane diterpenoid from the Caesalpinia genus.

Disclaimer: Publicly available data on the specific biological activities, molecular targets, and off-target effects of this compound (CAS: 1616757-60-8) is limited. Therefore, this guide leverages data from structurally related cassane diterpenoids isolated from Caesalpinia species to provide illustrative examples and general guidance. All quantitative data presented should be considered representative of the compound class and not specific to this compound unless otherwise stated.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and related cassane diterpenoids?

A1: While specific data for this compound is scarce, the broader class of cassane diterpenoids from Caesalpinia species has been reported to exhibit a range of biological activities, including:

  • Cytotoxicity: Many cassane diterpenoids show cytotoxic effects against various cancer cell lines.[1][2][3]

  • Anti-inflammatory activity: Several compounds in this class have been shown to inhibit inflammatory markers, such as nitric oxide (NO) production in macrophages.[4][5][6][7][8]

  • Antimalarial activity: Some related compounds have demonstrated inhibitory effects against Plasmodium falciparum.

Q2: What are the potential molecular targets for this class of compounds?

A2: The precise molecular targets of most cassane diterpenoids, including this compound, are not well-defined in publicly available literature. However, based on their observed biological activities, potential mechanisms could involve:

  • Inhibition of inflammatory pathways: Some cassane diterpenoids have been shown to suppress the production of NO by down-regulating the expression and/or activity of inducible nitric oxide synthase (iNOS).[7][8] The expression of iNOS is often controlled by the NF-κB signaling pathway.

  • Induction of apoptosis: Certain cassane diterpenoids induce apoptosis in cancer cells, potentially through the modulation of key signaling proteins like p53, Bax/Bcl-2 ratio, and caspases.[2][3][9]

Q3: How can I minimize potential off-target effects when working with this compound?

A3: Minimizing off-target effects is crucial for data integrity. Here are some general strategies applicable to this compound:

  • Dose-response analysis: Always perform a dose-response curve to identify the optimal concentration range that elicits the desired on-target effect without causing widespread cytotoxicity or other non-specific effects.

  • Use of appropriate controls: Include positive and negative controls in your assays. For target-based assays, consider using a structurally unrelated inhibitor for the same target to see if it phenocopies the effects of this compound.

  • Counter-screening: If you observe an effect in a cell-based assay, perform counter-screens to rule out assay artifacts. For example, in a reporter gene assay, use a control vector lacking the specific response element to check for direct effects on the reporter protein.

  • Orthogonal assays: Confirm your findings using a different assay that measures the same biological endpoint through a different method. For instance, if you observe decreased cell viability with an MTT assay (measuring metabolic activity), confirm it with a trypan blue exclusion assay (measuring membrane integrity).

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT, XTT)
Potential Cause Troubleshooting Steps
Compound Precipitation This compound, like many natural products, may have limited solubility in aqueous media. Visually inspect wells for precipitate. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells. Perform a solubility test prior to the assay.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent seeding technique. Allow cells to adhere and resume growth for 24 hours before adding the compound.
Interference with Assay Chemistry Some compounds can directly react with the tetrazolium salts (MTT, XTT) or inhibit cellular reductases, leading to false results. Run a cell-free control by adding this compound to media with the assay reagent to check for direct chemical reduction. Consider using an orthogonal viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®).
Contamination Microbial contamination can affect cell health and metabolism. Regularly check cell cultures for contamination and perform routine mycoplasma testing.
Issue 2: Inconsistent Results in Anti-Inflammatory Assays (e.g., Nitric Oxide Measurement)
Potential Cause Troubleshooting Steps
Cell Health and Activation State Ensure macrophages (e.g., RAW 264.7) are healthy and responsive to the stimulus (e.g., LPS). Passage cells for a limited time and use cells from a consistent passage number for all experiments.
Cytotoxicity at Active Concentrations The observed decrease in NO production might be due to cell death rather than specific inhibition of iNOS. Perform a concurrent cytotoxicity assay at the same compound concentrations to distinguish between anti-inflammatory effects and toxicity.
Interference with Griess Reagent This compound might interfere with the Griess reaction used to detect nitrite. To test for this, add the compound to a known concentration of sodium nitrite standard and perform the Griess assay.
LPS/Stimulant Variability Use a consistent lot and concentration of LPS or other inflammatory stimuli. Prepare a large stock of the stimulant to use across multiple experiments to reduce variability.

Quantitative Data on Related Cassane Diterpenoids

The following tables summarize published IC50 values for cassane diterpenoids structurally related to this compound. This data is for illustrative purposes only.

Table 1: Cytotoxicity of Representative Cassane Diterpenoids

CompoundCell LineAssayIC50 (µM)Reference
Phanginin JAA549 (Human Lung Cancer)MTT16.79 ± 0.83[1]
Phanginin RAGS (Human Gastric Cancer)Not Specified5.3 ± 1.9[2][3]
Phanginin RA2780 (Human Ovarian Cancer)Not Specified9.9 ± 1.6[2][3]
Unnamed DiterpenoidB16-F10 (Murine Melanoma)Not Specified2.38 ± 0.39[9]

Table 2: Anti-Inflammatory Activity of Representative Cassane Diterpenoids

CompoundCell LineAssayIC50 (µM)Reference
Caesalpulcherrin KBV-2 (Microglial Cells)NO Production6.04 ± 0.34[5]
Caesalpulcherrin LBV-2 (Microglial Cells)NO Production8.92 ± 0.65[5]
Unnamed Diterpenoid (4)RAW 264.7 (Macrophages)NO Production11.2 ± 1.2[8]
Unnamed Diterpenoid (5)RAW 264.7 (Macrophages)NO Production8.2 ± 0.9[8]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.5% and should be consistent across all wells, including a vehicle control. Remove the old medium from the cells and add 100 µL of the diluted compound solutions.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with media and MTT but no cells.

Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: After a 1-hour pre-treatment with the compound, add LPS (e.g., 1 µg/mL final concentration) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage relative to the LPS-stimulated vehicle control.

Visualizations

Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that may be modulated by cassane diterpenoids based on published activities of related compounds. The direct effect of this compound on these pathways requires experimental validation.

experimental_workflow cluster_viability Cytotoxicity Assay Workflow cluster_inflammation Anti-Inflammatory Assay Workflow seed Seed Cells in 96-well Plate adhere Allow Adherence (24h) seed->adhere treat Treat with this compound (24-72h) adhere->treat reagent Add Viability Reagent (e.g., MTT) treat->reagent read Read Absorbance reagent->read seed_macro Seed Macrophages in 96-well Plate adhere_macro Allow Adherence seed_macro->adhere_macro pretreat Pre-treat with this compound (1h) adhere_macro->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant griess Perform Griess Assay supernatant->griess read_griess Read Absorbance griess->read_griess

Caption: General experimental workflows for cytotoxicity and anti-inflammatory assays.

nfkb_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS_gene iNOS Gene NO Nitric Oxide (NO) iNOS_gene->NO leads to production CaesalpineB Cassane Diterpenoids (Hypothesized) CaesalpineB->IKK inhibit? CaesalpineB->NFkB inhibit? NFkB_n->iNOS_gene activates transcription

Caption: Hypothesized inhibition of the NF-κB pathway by cassane diterpenoids.

jnk_pathway Stress Cellular Stress (e.g., in Cancer Cells) ASK1 ASK1 (MAP3K) Stress->ASK1 activates MKK MKK4/7 (MAP2K) ASK1->MKK phosphorylates JNK JNK (MAPK) MKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes CaesalpineB Cassane Diterpenoids (Hypothesized) CaesalpineB->JNK modulate?

Caption: Hypothesized modulation of the JNK stress signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Caesalpine B Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Caesalpine B is a specific cassane diterpenoid, and publicly available data on its bioavailability and formulation are limited. Therefore, this guide extrapolates from research on other cassane diterpenes and extracts from the Caesalpinia genus to provide practical guidance. The experimental protocols and troubleshooting advice are based on established methods for poorly water-soluble natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a cassane-type diterpenoid isolated from plants of the Caesalpinia genus, such as Caesalpinia minax.[][2] Like many other cassane diterpenoids, it is a lipophilic molecule, soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO, which suggests poor water solubility.[] Poor aqueous solubility is a primary reason for low oral bioavailability, as the compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.

Q2: I'm having trouble dissolving this compound for my experiments. What solvents should I use?

For in vitro assays, this compound can be dissolved in organic solvents like DMSO, ethanol, or acetone.[] However, for cell-based assays, it is crucial to use a final concentration of the organic solvent that is non-toxic to the cells (typically <0.5% v/v). For in vivo studies, formulation strategies that enhance aqueous solubility, such as the use of co-solvents, surfactants, or encapsulation, are necessary to avoid precipitation of the compound upon administration.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Given the likely poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability. These include:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, which can improve the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.

  • Nanoencapsulation: Encapsulating this compound in nanoparticles, such as those made from biodegradable polymers or lipids, can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[3]

Q4: Are there any known signaling pathways affected by this compound or related compounds?

While specific signaling pathways for this compound are not well-documented, several studies have shown that cassane-type diterpenoids from the Caesalpinia genus can modulate inflammatory pathways. For instance, various cassane diterpenes have been found to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and cell survival.[4][5][6]

Troubleshooting Guides

Issue 1: Low or Inconsistent Results in In Vitro Cell-Based Assays
Potential Cause Troubleshooting Steps
Precipitation of this compound in aqueous cell culture media. 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤0.1%).2. Prepare a highly concentrated stock solution in an appropriate organic solvent and add it to the media with vigorous vortexing just before use.3. Consider using a formulation with a non-ionic surfactant (e.g., Tween® 80) at a concentration below its critical micelle concentration to improve solubility.4. Visually inspect the media for any signs of precipitation after the addition of the compound.
Low cellular uptake of the compound. 1. Increase the incubation time to allow for more passive diffusion.2. Evaluate the use of a formulation, such as a nanoemulsion or liposomal delivery system, to enhance cellular uptake.3. For Caco-2 cell monolayer assays, assess both apical to basolateral and basolateral to apical transport to determine if active efflux is a limiting factor.
Degradation of the compound in the cell culture medium. 1. Assess the stability of this compound in the cell culture medium over the time course of the experiment using an appropriate analytical method (e.g., HPLC-UV).2. If degradation is observed, consider reducing the incubation time or using a more stable formulation.
Issue 2: Poor Oral Bioavailability in Animal Models
Potential Cause Troubleshooting Steps
Low dissolution rate in the gastrointestinal tract. 1. Employ a formulation strategy to enhance dissolution, such as micronization, solid dispersion, or nanoformulation.2. Conduct in vitro dissolution studies under biorelevant conditions (e.g., simulated gastric and intestinal fluids) to select the most promising formulation.[7][8]
Poor permeability across the intestinal epithelium. 1. Consider co-administration with a permeation enhancer, though this should be done with caution due to potential toxicity.2. Lipid-based formulations can sometimes improve permeability by interacting with the cell membrane.
First-pass metabolism in the gut wall or liver. 1. Investigate the metabolic stability of this compound using liver microsomes or S9 fractions.2. If extensive metabolism is observed, consider formulation strategies that can protect the compound, such as mucoadhesive nanoparticles that provide a sustained release.

Data Presentation

Table 1: Known Solubility of this compound

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
WaterPoorly Soluble (inferred)

Table 2: Illustrative Comparison of Formulation Strategies for Enhancing Bioavailability of a Poorly Soluble Compound like this compound

Formulation StrategyKey AdvantagesPotential Improvement in Bioavailability (Relative to Unformulated Compound)
Micronization Simple, scalable technique to increase surface area.2-5 fold
Solid Dispersion Enhances dissolution rate by converting the drug to an amorphous state.5-10 fold
Lipid-Based Formulation (SEDDS) Improves solubilization and can enhance lymphatic uptake, bypassing first-pass metabolism.10-20 fold
Nanoencapsulation Protects the drug from degradation, improves solubility, and can target specific tissues.>20 fold

Note: The potential improvements are illustrative and would need to be confirmed experimentally for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles by Emulsion-Solvent Evaporation

This protocol is adapted from methods used for encapsulating hydrophobic natural products.[3]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 500 rpm on a magnetic stirrer. After the complete addition, sonicate the mixture on ice for 2 minutes at 40% amplitude to form a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the DCM under reduced pressure at 35°C for 2-3 hours.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry to obtain a powder.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

This protocol is based on FDA and USP guidelines for poorly soluble drugs.[9][10]

Apparatus:

  • USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium:

  • Simulated Intestinal Fluid (SIF), pH 6.8, containing 0.5% Sodium Lauryl Sulfate (SLS) to maintain sink conditions.

Methodology:

  • Medium Preparation: Prepare 900 mL of SIF with 0.5% SLS and equilibrate it to 37 ± 0.5°C in the dissolution vessel.

  • Sample Introduction: Place a known amount of the this compound formulation (e.g., an amount of nanoparticles equivalent to 5 mg of this compound) into the dissolution vessel.

  • Test Conditions: Start the paddle rotation at 75 rpm.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the samples through a 0.45 µm syringe filter.

  • Quantification: Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

Mandatory Visualization

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation Bioavailability Assessment dissolve Dissolve this compound & PLGA in Dichloromethane emulsify Emulsify in PVA Solution (Probe Sonication) dissolve->emulsify evaporate Solvent Evaporation (Rotary Evaporator) emulsify->evaporate collect Collect & Wash Nanoparticles (Centrifugation) evaporate->collect lyophilize Lyophilize to Powder collect->lyophilize size_zeta Particle Size & Zeta Potential lyophilize->size_zeta Characterize ee Encapsulation Efficiency lyophilize->ee Characterize dissolution In Vitro Dissolution lyophilize->dissolution Test caco2 In Vitro Permeability (Caco-2 Model) dissolution->caco2 Evaluate invivo In Vivo Pharmacokinetics (Animal Model) caco2->invivo Confirm

Caption: Workflow for this compound nanoformulation and evaluation.

nfkb_pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor tak1 TAK1 Complex receptor->tak1 ikk IKK Complex (IKKα/IKKβ/NEMO) tak1->ikk nfkb_ikb p50/p65-IκBα ikk->nfkb_ikb Phosphorylation caesalpine_b This compound (or related diterpenes) caesalpine_b->ikk Inhibition p_ikb p-IκBα ub_ikb Ub-IκBα p_ikb->ub_ikb Ubiquitination proteasome Proteasomal Degradation ub_ikb->proteasome nfkb_active Active p50/p65 proteasome->nfkb_active Release of p50/p65 translocation Translocation nfkb_active->translocation nucleus Nucleus gene_expression Gene Expression (e.g., COX-2, iNOS, IL-6) nucleus->gene_expression Transcription translocation->nucleus

Caption: Inhibition of the NF-κB signaling pathway by cassane diterpenes.

References

Technical Support Center: Strategies to Mitigate Caesalpinia-Derived Compound Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research and informational purposes only. "Caesalpine B" is not a recognized compound in the current scientific literature. This guide focuses on Brazilin , a well-characterized cytotoxic compound from the Caesalpinia genus, as a representative example. All experimental procedures should be conducted in a controlled laboratory setting by qualified personnel.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell lines when treated with Brazilin. Is this expected?

A1: Yes, this is a known phenomenon. While Brazilin exhibits cytotoxic effects against various cancer cell lines, it can also impact the viability of normal, non-tumorigenic cells. For instance, studies have shown that Brazilin can reduce the viability of the non-tumorigenic MCF10A mammary epithelial cell line, although often at higher concentrations than required for some cancer cell lines.[1] It is crucial to establish a therapeutic window by determining the IC50 (half-maximal inhibitory concentration) for both your target cancer cells and relevant normal cell lines.

Q2: What are the primary mechanisms behind Brazilin-induced cytotoxicity?

A2: Brazilin primarily induces cytotoxicity through the induction of apoptosis (programmed cell death) and cell cycle arrest. Key signaling pathways implicated in this process include:

  • The p53-mediated intrinsic apoptosis pathway: Brazilin has been shown to increase the expression of the tumor suppressor protein p53.[2] Activated p53 can transcriptionally activate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-9 and caspase-3, executing the apoptotic cascade.

  • The mTOR signaling pathway: Evidence suggests that Brazilin can interfere with the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation. By inhibiting this pathway, Brazilin can halt cell proliferation and induce apoptosis.

Q3: What strategies can we implement to reduce Brazilin's cytotoxicity in our normal cell lines while maintaining its anti-cancer efficacy?

A3: There are two primary strategies to explore:

  • Combination Therapy: Utilizing Brazilin in combination with conventional chemotherapeutic agents, such as doxorubicin, can lead to synergistic cytotoxic effects against cancer cells. This synergy may allow for the use of lower, less toxic concentrations of both agents, thereby reducing off-target effects on normal cells.

  • Nanoparticle-Based Drug Delivery: Encapsulating Brazilin within a nanoparticle-based drug delivery system can improve its therapeutic index. Nanoformulations can be designed for targeted delivery to tumor tissues through passive (the enhanced permeability and retention effect) or active (ligand-based targeting) mechanisms, thus minimizing exposure of healthy tissues to the compound.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
High variability in IC50 values for the same cell line. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell density optimization experiment for your specific cell line.
Contamination of cell cultures.Regularly check for and discard any contaminated cultures. Maintain sterile techniques.
Inaccurate drug dilutions.Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully.
No significant difference in cytotoxicity between normal and cancer cells. The specific cell lines used may have similar sensitivities.Test a wider panel of cancer and normal cell lines to identify a suitable experimental model with a clear therapeutic window.
The concentration range tested is too high.Perform a dose-response curve starting from very low concentrations to accurately determine the IC50 for each cell line.
Combination therapy with doxorubicin is more toxic to normal cells than expected. The concentrations of one or both drugs are still too high.Perform a matrix of dose-response experiments to identify synergistic concentrations that are effective against cancer cells but have minimal impact on normal cells.
The sequence of drug administration is not optimal.Investigate the effect of sequential versus simultaneous administration of Brazilin and doxorubicin.
Low encapsulation efficiency of Brazilin in nanoparticles. Incompatible nanoparticle formulation.Experiment with different types of nanoparticles (e.g., liposomes, polymeric nanoparticles) and encapsulation methods to find the most suitable for Brazilin.
Degradation of Brazilin during the encapsulation process.Optimize the encapsulation process parameters, such as temperature and pH, to ensure the stability of Brazilin.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of Brazilin (IC50 Values)

Cell LineCell TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer49.92
MCF7ERα(+) Breast Cancer> 80
MCF10ANon-tumorigenic Mammary Epithelial> 20 (viability decreased at 20 µM)
A549Non-Small Cell Lung Carcinoma~150 (43 µg/mL)

Note: IC50 values can vary between studies and experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the concentration of Brazilin that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Brazilin stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of Brazilin in complete medium. Remove the old medium from the wells and add 100 µL of the diluted Brazilin solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Brazilin concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Brazilin concentration to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

Objective: To quantify the percentage of apoptotic and necrotic cells following Brazilin treatment.

Materials:

  • Brazilin

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Brazilin for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizations

Signaling Pathways

Brazilin_Apoptosis_Pathway Brazilin Brazilin p53 p53 Activation Brazilin->p53 mTOR mTOR Pathway Inhibition Brazilin->mTOR Bax Bax Upregulation p53->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis mTOR->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Brazilin-induced apoptosis signaling pathways.

Experimental Workflow

Cytotoxicity_Reduction_Workflow Start Start: High Cytotoxicity in Normal Cells Strategy Select Strategy Start->Strategy Combo Combination Therapy (e.g., with Doxorubicin) Strategy->Combo Option 1 Nano Nanoparticle Encapsulation Strategy->Nano Option 2 Dose Dose-Response Matrix (Cancer vs. Normal Cells) Combo->Dose Formulate Formulate & Characterize Brazilin Nanoparticles Nano->Formulate AssessCombo Assess Synergy & Cytotoxicity (MTT, Apoptosis Assays) Dose->AssessCombo AssessNano Assess Cytotoxicity & Specificity (MTT, Apoptosis Assays) Formulate->AssessNano Result Optimized Therapeutic Window AssessCombo->Result AssessNano->Result

Caption: Workflow for reducing Brazilin's cytotoxicity.

References

Technical Support Center: High-Purity Caesalpine B Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of high-purity Caesalpine B, a cassane-type diterpenoid found in various Caesalpinia species.[1][2][3] This guide is designed to help you optimize your purification protocols and achieve higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be isolated?

A1: this compound belongs to the cassane-type diterpenoids, a class of chemical compounds often isolated from plants of the Caesalpinia genus.[2][4] Species such as Caesalpinia bonduc and Caesalpinia sappan are known to contain a variety of these diterpenoids and are primary sources for isolation.[3][5]

Q2: What are the general steps for the purification of this compound?

A2: A typical purification workflow involves:

  • Extraction: Maceration of the plant material (e.g., seeds, heartwood) with a suitable solvent like ethanol or methanol.[6]

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The bioactive fraction is subjected to one or more chromatographic techniques, such as column chromatography (often using silica gel or Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC), to isolate the target compound.[7][8][9]

  • Crystallization: The final step to obtain high-purity this compound is often crystallization from a suitable solvent system.

Q3: What are some of the known biological activities of cassane-type diterpenoids like this compound?

A3: Cassane-type diterpenoids isolated from Caesalpinia species have demonstrated a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, cytotoxic, and antitumor activities.[1][2][4][5] For example, some cassane diterpenoids have shown significant antiproliferative effects against human cancer cell lines.[5]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Chromatography Issues

Q4: My column chromatography separation shows poor resolution and peak tailing. What could be the cause?

A4: Poor resolution and peak tailing in column chromatography can be caused by several factors:

  • Improper Solvent System: The polarity of the mobile phase may not be optimal. If your compound is eluting too quickly (low retention), decrease the solvent polarity. If it is retained too strongly, increase the polarity.

  • Column Overloading: Applying too much sample to the column can lead to broad, poorly resolved peaks. Try reducing the sample load.

  • Column Packing Issues: An improperly packed column with channels or cracks will result in an uneven solvent front and poor separation.

  • Compound Degradation: Some compounds may be sensitive to the stationary phase (e.g., acidic silica gel). In such cases, consider using a different stationary phase like neutral alumina or a reversed-phase material.

Q5: I'm observing ghost peaks in my HPLC chromatogram. What are they and how can I eliminate them?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from:

  • Contaminated Mobile Phase: Impurities in the solvents can accumulate on the column and elute as peaks, especially during gradient elution. Use high-purity HPLC-grade solvents and fresh mobile phases.

  • Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis. Implement a robust needle wash protocol and inject a blank run to check for carryover.

  • Degradation of the Sample: The sample may be degrading in the autosampler. Ensure the sample solvent is appropriate and consider using a cooled autosampler.

Q6: My retention times are shifting between HPLC runs. What should I check?

A6: Retention time variability can be due to:

  • Changes in Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause.[10] Ensure accurate mixing and degassing of solvents.

  • Fluctuations in Column Temperature: Even small changes in temperature can affect retention times.[11] Use a column oven to maintain a constant temperature.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and shifting retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[10]

Crystallization Problems

Q7: My compound is "oiling out" instead of crystallizing. How can I fix this?

A7: "Oiling out" occurs when the compound separates as a liquid instead of a solid.[12] This often happens when the solution is supersaturated at a temperature above the compound's melting point.[12] To resolve this:

  • Add More Solvent: Re-dissolve the oil by heating and adding a small amount of additional solvent to reduce the supersaturation.

  • Slower Cooling: Allow the solution to cool more slowly to encourage the formation of crystals rather than oil.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.

  • Seed Crystals: If available, add a few small crystals of the pure compound to induce crystallization.

Q8: The crystallization process is happening too quickly, resulting in small, impure crystals. What can I do?

A8: Rapid crystallization traps impurities within the crystal lattice.[12] To slow down the process:

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound.

  • Insulate the Flask: Place the flask on a surface that does not conduct heat well (e.g., a cork ring or folded paper towels) and cover it to slow the cooling rate.[12]

  • Avoid Agitation: Do not disturb the solution as it cools, as this can induce rapid nucleation.

Q9: My final crystallized product has a low yield. What are the possible reasons?

A9: A low yield from crystallization can be due to several factors:

  • Using Too Much Solvent: If an excessive amount of solvent is used, a significant portion of the compound may remain dissolved in the mother liquor.[12] You can try to concentrate the mother liquor and cool it again to recover more product.

  • Premature Crystallization: If the compound crystallizes while the solution is still hot (e.g., during a hot filtration step), you will lose product. Ensure all equipment is pre-heated.

  • Incomplete Precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

Data Presentation

Table 1: Comparison of Purification Methods for Cassane Diterpenoids

Purification StepTechniqueTypical Recovery RatePurity AchievedReference
Initial Extraction Maceration with 95% Ethanol5-15% (Crude Extract)Low[6]
Fractionation Liquid-Liquid Partitioning60-80% (of target fraction)Moderate[13]
Column Chromatography Silica Gel40-70% (per step)80-95%[7]
Column Chromatography Sephadex LH-2050-80% (per step)>95%[7]
Preparative HPLC C18 Reversed-Phase>90%>99%[8][9]

Note: Recovery rates and purity are estimates and can vary significantly based on the specific compound, starting material, and experimental conditions.

Experimental Protocols

Protocol 1: General Extraction and Fractionation
  • Preparation of Plant Material: Air-dry and powder the relevant plant parts (e.g., seeds of Caesalpinia bonduc).

  • Extraction: Macerate the powdered material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

  • Fraction Concentration: Concentrate each fraction using a rotary evaporator to yield the respective dried fractions. The ethyl acetate fraction is often enriched with diterpenoids.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (70-230 mesh) in the initial mobile phase (e.g., a non-polar solvent like hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). This is known as gradient elution.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the compound of interest (as indicated by TLC) and concentrate them to dryness.

Visualizations

Experimental Workflow

experimental_workflow start Plant Material (e.g., Caesalpinia seeds) extraction Extraction (Ethanol Maceration) start->extraction fractionation Solvent Partitioning (Hexane, Ethyl Acetate, etc.) extraction->fractionation column_chrom Column Chromatography (Silica Gel / Sephadex) fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc crystallization Crystallization hplc->crystallization final_product High-Purity This compound crystallization->final_product

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

troubleshooting_purity start Low Purity of Final Product check_chrom Review Chromatography Parameters start->check_chrom check_cryst Review Crystallization Protocol start->check_cryst overloading Column Overloading? check_chrom->overloading cooling_rate Cooling Too Rapid? check_cryst->cooling_rate solvent_system Inefficient Solvent System? overloading->solvent_system No reduce_load Action: Reduce Sample Load overloading->reduce_load Yes optimize_gradient Action: Optimize Gradient solvent_system->optimize_gradient Yes solvent_vol Solvent Volume Too Low? cooling_rate->solvent_vol No slow_cooling Action: Insulate and Cool Slowly cooling_rate->slow_cooling Yes increase_solvent Action: Use More Solvent solvent_vol->increase_solvent Yes

Caption: A decision tree for troubleshooting low purity in the final product.

References

improving the signal-to-noise ratio in Caesalpine B-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in assays involving Caesalpine B, a cassane diterpenoid isolated from Caesalpinia minax.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound (CAS 1616757-60-8) is a cassane diterpenoid, a class of natural products known for a variety of biological activities.[1][2][3] Diterpenoids isolated from the Caesalpinia genus have demonstrated anti-inflammatory, cytotoxic, anti-malarial, and antimicrobial effects.[4][5][6][7] Specifically, cassane diterpenes have been shown to induce apoptosis in cancer cell lines and inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8][9][10]

Q2: What are the common types of assays used to evaluate the activity of this compound and other cassane diterpenes?

Given the known biological activities, common assays for this compound and related compounds include:

  • Cytotoxicity Assays: To determine the compound's ability to kill cancer cells, often using methods like MTT or MTS assays.[11][12]

  • Anti-inflammatory Assays: To measure the inhibition of inflammatory pathways, such as NF-κB activation, often through luciferase reporter assays.

  • Apoptosis Assays: To investigate the mechanism of cell death, commonly using techniques like flow cytometry with Annexin V and propidium iodide (PI) staining.[2][13][14][15][16]

Q3: Why is a low signal-to-noise ratio a common problem in assays with natural products like this compound?

Natural products, including cassane diterpenes, can interfere with assay readouts for several reasons:

  • Autofluorescence: The inherent fluorescence of the compound can mask the signal from the assay's reporter fluorophore.

  • Fluorescence Quenching: The compound may absorb the light emitted by the fluorophore, reducing the detected signal.

  • Light Scattering: Insoluble compounds can form precipitates that scatter light and interfere with absorbance or fluorescence readings.

  • Non-specific Interactions: Natural products can interact with assay components, such as enzymes or antibodies, in a non-specific manner, leading to false positive or false negative results.

Troubleshooting Guides

Issue 1: High Background Fluorescence in Cell-Based Assays

High background fluorescence can significantly reduce the signal-to-noise ratio, making it difficult to detect a true signal.

Troubleshooting Steps:

Potential Cause Recommended Solution Expected Improvement
Autofluorescence of cell culture medium Use phenol red-free medium. For short-term experiments, replace the medium with a clear, buffered saline solution (e.g., PBS) before measurement.Reduction in background fluorescence, leading to an improved signal-to-noise ratio.
Intrinsic fluorescence of this compound Before the main experiment, run a control plate with only cells and this compound (at the highest concentration to be used) to quantify its intrinsic fluorescence. This value can then be subtracted from the experimental readings.More accurate quantification of the true assay signal.
Non-specific binding of fluorescent probes Optimize the concentration of fluorescent dyes or antibodies. Use blocking buffers (e.g., BSA or serum) to reduce non-specific binding sites.Lower background signal and increased specificity.
Instrument settings not optimized Adjust the gain, exposure time, and read height on the plate reader to maximize the signal from the control wells while minimizing background.An optimized signal-to-noise ratio. For example, in fluorescence tomography imaging, optimizing the EMCCD gain can significantly improve the SNR.[17]

A study on quantitative fluorescence microscopy demonstrated a 3-fold improvement in the signal-to-noise ratio by adding secondary emission and excitation filters and introducing a wait time in the dark before acquisition to reduce excess background noise.[11][14][18][19]

Issue 2: Low Signal or Weak Response in Enzyme Inhibition Assays

A weak signal can make it challenging to determine the inhibitory potential of this compound.

Troubleshooting Steps:

Potential Cause Recommended Solution Expected Improvement
Suboptimal enzyme or substrate concentration Determine the Michaelis-Menten constant (Km) for the substrate and use a substrate concentration at or below the Km for competitive inhibition assays. Titrate the enzyme concentration to ensure the reaction proceeds at a measurable rate.Increased sensitivity to inhibitors and a more robust assay window.
Inhibitor precipitation Due to the hydrophobic nature of many diterpenes, this compound may precipitate in aqueous assay buffers. Dissolve the compound in a small amount of DMSO and then dilute it in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).Improved compound solubility and more reliable dose-response curves.
Incorrect buffer conditions Optimize the pH and ionic strength of the assay buffer to ensure optimal enzyme activity.A stronger signal from the uninhibited control, leading to a better signal-to-noise ratio.
Inappropriate blanks used for correction For absorbance-based assays with colored compounds, a sample blank (containing the compound but no enzyme) is crucial. For fluorescence-based assays, a substrate blank can also be important.[20]Accurate correction for interferences from the compound and other assay components, preventing underestimation of inhibitory activity.[20]

Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol is adapted for screening natural products like this compound for their effect on NF-κB activation.

Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 3 x 10^5 cells per well.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Incubate for 24 hours.[21]

  • Compound Treatment and Induction:

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤0.5%) for 1 hour.

    • Induce NF-κB activation by adding TNF-α (e.g., 20 ng/mL).[18]

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.[18]

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Renilla luciferase substrate (stop and glo) and measure the luminescence for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition relative to the TNF-α-treated control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is designed to assess the pro-apoptotic activity of this compound.

Methodology:

  • Cell Treatment:

    • Seed a suitable cancer cell line (e.g., A549) in a 6-well plate and allow them to adhere overnight.[10]

    • Treat the cells with various concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Staining:

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[2][13]

    • Incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only controls to set up the compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Signaling Pathway Diagrams

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC DISC Death Receptor->DISC Forms Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleaves to activate Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Activates Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Acts on Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleaves to activate Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleaves to activate Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.[4][7][13][20][22]

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFR TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Proteasomal Degradation Proteasomal Degradation IκB->Proteasomal Degradation Ubiquitination & Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces TNF-α TNF-α

Caption: Simplified canonical NF-κB signaling pathway.[5][6][21][23][24]

G cluster_pre_assay Pre-Assay Optimization cluster_assay_execution Assay Execution cluster_post_assay Post-Assay Analysis Select Assay Select Assay Optimize Reagents Optimize Reagents Select Assay->Optimize Reagents Control Experiments Control Experiments Optimize Reagents->Control Experiments Prepare Samples Prepare Samples Control Experiments->Prepare Samples Run Assay Run Assay Prepare Samples->Run Assay Data Acquisition Data Acquisition Run Assay->Data Acquisition Data Normalization Data Normalization Data Acquisition->Data Normalization Statistical Analysis Statistical Analysis Data Normalization->Statistical Analysis Hit Validation Hit Validation Statistical Analysis->Hit Validation

Caption: General workflow for natural product screening assays.

References

Technical Support Center: Overcoming Resistance to Caesalpine B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Caesalpine B and its derivatives in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound, and its active components such as brazilin and brazilein, primarily induce anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] This is achieved by modulating key signaling pathways involved in cell survival and proliferation, including the inhibition of NF-κB, STAT3, and AKT pathways.[3][4]

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: While direct resistance to this compound is not extensively documented, resistance to natural anticancer compounds often involves several key mechanisms:

  • Upregulation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by increasing the activity of survival pathways that this compound normally inhibits. This includes the constitutive activation of NF-κB, STAT3, and PI3K/AKT signaling, which promotes cell survival and proliferation, counteracting the drug's effects.[4][5][6]

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[7][8][9][10]

  • Alterations in Apoptotic Machinery: Resistance can arise from changes in the expression of apoptosis-regulating proteins. For example, an increase in anti-apoptotic proteins (like Bcl-2) or a decrease in pro-apoptotic proteins (like Bax) can make cells less susceptible to apoptosis induction by this compound.

Q3: How can I overcome resistance to this compound in my experiments?

A3: Several strategies can be employed to overcome resistance:

  • Combination Therapy: Synergistic effects have been observed when combining this compound or its active components with conventional chemotherapy agents like cisplatin and doxorubicin.[11][12][13][14][15][16] This combination can enhance cytotoxic effects and potentially overcome resistance mechanisms.

  • Inhibition of Survival Pathways: If resistance is suspected to be mediated by the upregulation of survival pathways, co-treatment with specific inhibitors of NF-κB, STAT3, or PI3K/AKT may restore sensitivity to this compound.[17][18][19][20][21][22]

  • Modulation of Drug Efflux: The use of P-glycoprotein inhibitors can block the efflux of this compound, thereby increasing its intracellular concentration and restoring its anticancer activity.[7]

Q4: Are there known IC50 values for this compound or its active compounds in different cancer cell lines?

A4: Yes, several studies have reported the half-maximal inhibitory concentration (IC50) values for this compound extracts and its purified components, brazilin and brazilein. These values can vary significantly depending on the cell line and experimental conditions. Please refer to the data summary tables below for specific values.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased cell death observed with this compound treatment compared to initial experiments. 1. Development of resistance through upregulation of survival pathways (NF-κB, STAT3, AKT). 2. Increased expression of drug efflux pumps (e.g., P-glycoprotein). 3. Suboptimal drug concentration or stability.1. Perform Western blot analysis to check the activation status of NF-κB (p65), STAT3 (p-STAT3), and AKT (p-AKT). If upregulated, consider co-treatment with specific inhibitors. 2. Evaluate the expression of P-glycoprotein (ABCB1) by Western blot or qRT-PCR. If overexpressed, test combination with a P-gp inhibitor. 3. Verify the concentration and integrity of your this compound stock solution. Prepare fresh solutions for each experiment.
No significant cell cycle arrest is observed after treatment. 1. The specific cancer cell line may be less sensitive to the cell cycle arrest effects of this compound. 2. Insufficient drug concentration or treatment duration.1. Confirm the effect of this compound on apoptosis using an Annexin V/PI assay. The primary mechanism in your cell line might be apoptosis induction rather than cell cycle arrest. 2. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing cell cycle arrest in your specific cell line.
Inconsistent results between experiments. 1. Variation in cell culture conditions (e.g., cell density, passage number). 2. Instability of this compound solution. 3. Inconsistent experimental procedures.1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Prepare fresh this compound dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 3. Follow a standardized and detailed experimental protocol meticulously.

Data Presentation

Table 1: IC50 Values of Caesalpinia Extracts and Brazilein in Various Cancer Cell Lines

Compound/ExtractCancer Cell LineIC50 ValueReference
Caesalpinia sappan Ethanolic Extract4T1 (Breast Cancer)9.3 µg/mL[3]
Caesalpinia sappan Ethanolic ExtractMCF7 (Breast Cancer)32 µg/mL[16]
Caesalpinia sappan Subcritical ExtractMCF-7 (Breast Cancer)38.288 µg/mL
Brazilein4T1 (Breast Cancer)50 ± 0.3 µM[13]
BrazileinMCF-7 (Breast Cancer)7.23 ± 0.24 µmol/L[22]

Table 2: Synergistic Effects of Brazilin/Brazilein with Cisplatin

CombinationCancer Cell LineObservationCombination Index (CI)Reference
Brazilin + CisplatinWiDr (Colon Cancer)Synergistic inhibition of cell viability (64% inhibition at ½ IC50)< 1 (CI = 0.8 at ½ IC50)[12][14]
Brazilein + CisplatinWiDr (Colon Cancer)Synergistic inhibition of cell viability (78% inhibition at ½ IC50)< 1 (CI = 0.65 at ½ IC50)[12][14]
Brazilein + Cisplatin4T1 (Breast Cancer)Synergistic cytotoxic effectCI = 0.72[11][13]

Experimental Protocols

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or combination treatments and incubate for the desired duration (e.g., 24, 48 hours). Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound or combination treatments for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-p65, p-STAT3, p-AKT, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caesalpine_B_Signaling_Pathway CaesalpineB This compound NFkB NF-κB Pathway CaesalpineB->NFkB Inhibits STAT3 STAT3 Pathway CaesalpineB->STAT3 Inhibits AKT PI3K/AKT Pathway CaesalpineB->AKT Inhibits Apoptosis Apoptosis CaesalpineB->Apoptosis CellCycleArrest Cell Cycle Arrest CaesalpineB->CellCycleArrest Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival STAT3->Proliferation STAT3->Survival AKT->Proliferation AKT->Survival

Caption: this compound inhibits pro-survival signaling pathways.

Troubleshooting_Workflow Start Decreased Sensitivity to this compound CheckPathways Western Blot for p-p65, p-STAT3, p-AKT Start->CheckPathways Upregulated Pathways Upregulated? CheckPathways->Upregulated Inhibitors Co-treat with Pathway Inhibitors Upregulated->Inhibitors Yes CheckEfflux Western Blot for P-glycoprotein Upregulated->CheckEfflux No End Sensitivity Restored Inhibitors->End Overexpressed P-gp Overexpressed? CheckEfflux->Overexpressed EffluxInhibitor Co-treat with P-gp Inhibitor Overexpressed->EffluxInhibitor Yes Combination Consider Combination Therapy (e.g., with Cisplatin) Overexpressed->Combination No EffluxInhibitor->End Combination->End

Caption: Troubleshooting workflow for this compound resistance.

Experimental_Workflow CellCulture Cancer Cell Culture Treatment Treat with this compound +/- Other Agents CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western Apoptosis Annexin V/PI (Apoptosis) Flow->Apoptosis CellCycle Propidium Iodide (Cell Cycle) Flow->CellCycle

Caption: General experimental workflow for assessing this compound efficacy.

References

Technical Support Center: Optimizing Reaction Conditions for Caesalpine B Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Caesalpine B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of modifying this intricate cassane diterpenoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Understanding this compound and its Reactivity

This compound is a polycyclic diterpenoid characterized by a complex carbon skeleton and multiple hydroxyl groups of varying steric hindrance, including secondary and tertiary alcohols, as well as a lactone moiety. These functional groups offer multiple sites for derivatization, but their specific arrangement and steric environment can pose significant challenges for achieving high yields and selectivity.

Chemical Structure of this compound:

(A visual representation of the chemical structure of this compound would be placed here in a real technical document. For this output, a descriptive placeholder is used.)

Key Reactive Sites for Derivatization:

  • Secondary Hydroxyl Groups: These are generally more reactive than the tertiary hydroxyl groups and are primary targets for esterification, etherification, and acylation.

  • Tertiary Hydroxyl Groups: These are sterically hindered, making them less reactive. Derivatization at these sites often requires more forcing reaction conditions or specialized reagents.

  • Lactone Ring: The lactone can be susceptible to hydrolysis under strongly acidic or basic conditions, which must be considered when choosing reaction conditions for modifying the hydroxyl groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization strategies for molecules with multiple hydroxyl groups like this compound include:

  • Esterification: To introduce various acyl groups, enhancing lipophilicity and potentially modulating biological activity.

  • Acylation: Similar to esterification, often used to install acetyl or other acyl groups.

  • Etherification: To introduce alkyl or aryl groups, which can alter solubility and metabolic stability.

  • Glycosylation: To attach sugar moieties, which can improve aqueous solubility and pharmacokinetic properties.[1]

Q2: How can I achieve selective derivatization of the secondary hydroxyl groups over the tertiary ones?

A2: Achieving selectivity requires careful control of reaction conditions. Generally, less reactive reagents and milder conditions will favor derivatization of the more accessible secondary hydroxyls. Strategies include:

  • Stoichiometry: Using a stoichiometric amount of the derivatizing agent can favor reaction at the more reactive sites.

  • Temperature: Lower reaction temperatures can enhance selectivity.

  • Catalyst: Employing a less active catalyst may help to differentiate between the hydroxyl groups.

  • Protecting Groups: In a multi-step synthesis, protecting the more reactive secondary hydroxyls allows for subsequent derivatization of the tertiary alcohol.[2][3]

Q3: What are the main challenges in derivatizing the tertiary hydroxyl groups?

A3: The primary challenge is steric hindrance, which significantly slows down the reaction rate.[4][5] Overcoming this often requires:

  • More reactive reagents: For example, using acid anhydrides or acid chlorides instead of carboxylic acids for esterification.

  • Stronger catalysts: Such as 4-dimethylaminopyridine (DMAP) in acylation reactions.[6]

  • Higher temperatures: To increase the reaction rate, although this may lead to side reactions.

Q4: Can the lactone ring in this compound be affected during derivatization?

A4: Yes, the lactone is an ester and can be hydrolyzed under harsh acidic or basic conditions. It is crucial to select reaction and work-up conditions that are compatible with the lactone functionality to avoid unwanted ring-opening.

Troubleshooting Guides

Esterification Reactions

Issue: Low or no conversion to the desired ester.

Potential Cause Troubleshooting Step
Low reactivity of tertiary alcohol Increase reaction temperature. Use a more reactive acylating agent (e.g., acid anhydride or acyl chloride). Add a catalyst such as DMAP.
Steric hindrance from both alcohol and carboxylic acid Use a less sterically hindered carboxylic acid if possible. Consider alternative coupling agents like DCC/DMAP for sterically demanding substrates.[7]
Insufficient catalyst activity Use a fresh batch of catalyst. Increase catalyst loading.
Reversible reaction equilibrium Remove water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves. Use a large excess of one of the reactants.

Issue: Formation of multiple products or byproducts.

Potential Cause Troubleshooting Step
Lack of selectivity between hydroxyl groups Lower the reaction temperature. Use a less reactive acylating agent. Reduce the amount of catalyst.
Dehydration of tertiary alcohol Use milder reaction conditions. Avoid strong acids. Consider enzymatic esterification as a milder alternative.[8]
Lactone ring opening Avoid strongly acidic or basic conditions. Use a milder catalyst.
Acylation Reactions

Issue: Incomplete acylation.

Potential Cause Troubleshooting Step
Insufficiently reactive acylating agent Use a more reactive anhydride or acyl chloride.
Inadequate catalyst Use a highly effective acylation catalyst like 4-(dimethylamino)pyridine (DMAP).[6]
Low reaction temperature Gradually increase the reaction temperature while monitoring for side product formation.

Issue: Difficulty in purifying the acylated product.

Potential Cause Troubleshooting Step
Removal of excess acylating agent and byproducts Use a work-up procedure that includes washing with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid anhydride and the resulting carboxylic acid.
Similar polarity of product and starting material Employ chromatographic techniques with high resolving power, such as preparative HPLC or flash chromatography with a carefully selected solvent system.
Glycosylation Reactions

Issue: Low yield of the glycosylated product.

Potential Cause Troubleshooting Step
Poor reactivity of the aglycone (this compound) Activate the hydroxyl group using a suitable reagent. Use a highly reactive glycosyl donor.
Inefficient glycosyl donor activation Optimize the promoter/catalyst system. Ensure anhydrous reaction conditions.
Steric hindrance around the hydroxyl group Employ a glycosyl donor with a less bulky protecting group at the 2-position to minimize steric clash. Consider enzymatic glycosylation for improved selectivity and milder conditions.[9][10]

Experimental Protocols

Note: These are generalized protocols and may require optimization for this compound.

Protocol 1: Esterification of this compound using Acetic Anhydride
  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents) to the solution. Then, add acetic anhydride (1.1-1.5 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Silylation for Protecting Hydroxyl Groups
  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.

  • Addition of Reagents: Add imidazole (2.5 equivalents) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents per hydroxyl group to be protected) at 0 °C.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous copper sulfate solution (to remove imidazole), water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the silylated derivative by flash column chromatography.

Data Presentation

Table 1: Optimization of Esterification of a Secondary Hydroxyl Group in a this compound Analog.

EntryAcylating AgentCatalyst (mol%)SolventTemp (°C)Time (h)Conversion (%)
1Acetic AcidH₂SO₄ (5)Toluene1102430
2Acetic AnhydrideNonePyridine251265
3Acetic AnhydrideDMAP (10)DCM254>95
4Acetyl ChlorideEt₃N (1.5 eq)DCM0-252>95

This table presents hypothetical data for illustrative purposes.

Table 2: Troubleshooting Guide for Low Yield in Glycosylation.

Observation Possible Cause Suggested Action
Starting material consumed, but desired product is not formed.Decomposition of aglycone or glycosyl donor.Use milder reaction conditions (lower temperature, less acidic promoter).
No reaction, starting materials recovered.Insufficient activation of glycosyl donor or low nucleophilicity of the alcohol.Use a more powerful promoter. Consider converting the alcohol to a more nucleophilic alkoxide.
Formation of orthoester byproduct.Presence of a participating group at C2 of the glycosyl donor.Use a glycosyl donor with a non-participating group at C2.

This table provides a structured approach to troubleshooting common glycosylation issues.

Visualizations

Experimental_Workflow_Esterification start Start: this compound dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve add_catalyst Add Catalyst (e.g., DMAP) dissolve->add_catalyst add_reagent Add Acylating Agent (e.g., Acetic Anhydride) at 0 °C add_catalyst->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react workup Aqueous Work-up (Quench, Extract, Wash, Dry) react->workup purify Purification (Column Chromatography) workup->purify product Product: Ester Derivative purify->product

Caption: General workflow for the esterification of this compound.

Troubleshooting_Low_Conversion start Low/No Conversion check_reactivity Is the target OH tertiary? start->check_reactivity increase_temp Increase Temperature check_reactivity->increase_temp Yes check_catalyst Is the catalyst active? check_reactivity->check_catalyst No stronger_reagent Use More Reactive Acylating Agent increase_temp->stronger_reagent end Improved Conversion stronger_reagent->end fresh_catalyst Use Fresh/More Catalyst check_catalyst->fresh_catalyst No check_equilibrium Is the reaction reversible? check_catalyst->check_equilibrium Yes fresh_catalyst->end remove_water Remove Water (e.g., Dean-Stark) check_equilibrium->remove_water Yes check_equilibrium->end No remove_water->end

Caption: Troubleshooting logic for low conversion in derivatization reactions.

References

Technical Support Center: Troubleshooting Unexpected Results in Caesalpine B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caesalpine B experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer standardized protocols for key experimental procedures.

Frequently Asked questions (FAQs)

General

Q1: What is this compound and what are its known biological activities?

This compound is a cassane-type diterpenoid isolated from plants of the Caesalpinia genus. It has been reported to possess a range of pharmacological properties, including anti-inflammatory, anti-cancer, and antioxidant activities.[1][2][3][4][5] Its mechanisms of action often involve the modulation of key signaling pathways, such as NF-κB.[6]

Q2: What is the optimal solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles. For final experimental concentrations, the DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced cellular effects.

Experimental Design

Q3: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What could be the reason?

Several factors could contribute to a lack of cytotoxic effect:

  • Cell Line Sensitivity: Not all cancer cell lines will be equally sensitive to this compound. Its efficacy can be cell-type specific.[7][8]

  • Concentration and Duration: The concentration of this compound and the duration of treatment may be insufficient. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Compound Integrity: Ensure that the this compound used is of high purity and has been stored correctly to prevent degradation.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to treatment.[9][10]

Q4: My results show high variability between replicate wells in my cell-based assays. How can I improve consistency?

High variability can stem from several sources. To minimize this, ensure consistent cell seeding by thoroughly mixing the cell suspension before and during plating.[9] Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate reagent delivery.[9] Also, be mindful of the "edge effect" in microplates, where wells on the perimeter may behave differently due to evaporation.[9] To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile liquid to create a humidity barrier.[9]

Troubleshooting Guides

Issue 1: Inconsistent Anti-inflammatory Effects in Macrophages

Symptoms:

  • Variable inhibition of pro-inflammatory markers (e.g., NO, TNF-α, IL-6) in LPS-stimulated macrophages.

  • Inconsistent dose-response curve.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Cell Activation State Ensure consistent and robust activation of macrophages with LPS. Titrate the LPS concentration and stimulation time for your specific cell type.
This compound Preparation Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.
Timing of Treatment The timing of this compound treatment relative to LPS stimulation is critical. Investigate pre-treatment, co-treatment, and post-treatment regimens.
Cell Viability At higher concentrations, this compound may induce cytotoxicity, which can be confounded with anti-inflammatory effects. Perform a cell viability assay (e.g., MTT or LDH) in parallel.
Issue 2: Unexpected Results in Western Blot Analysis of NF-κB Pathway

Symptoms:

  • Weak or no signal for phosphorylated proteins (e.g., p-p65, p-IκBα).

  • High background noise obscuring the bands of interest.[11][12]

  • Non-specific bands being detected.[11][12]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor Antibody Quality Use antibodies that have been validated for the specific application and target species. Optimize antibody dilutions.[11][13]
Inefficient Protein Extraction Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation.
Suboptimal Transfer Ensure efficient and even transfer of proteins from the gel to the membrane. Check transfer conditions (voltage, time) and the integrity of the transfer sandwich.[12][14]
Inadequate Blocking Optimize blocking conditions by trying different blocking agents (e.g., BSA, non-fat milk) and increasing the blocking time.[11][13]
Insufficient Washing Increase the number and duration of washing steps to remove non-specifically bound antibodies.[12]
Issue 3: Artifacts in Flow Cytometry Analysis of Apoptosis

Symptoms:

  • High percentage of dead cells in the untreated control group.

  • Poor separation between apoptotic and live cell populations.

  • High background fluorescence.[15]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Harsh Cell Handling Handle cells gently during harvesting and staining to minimize mechanical stress and cell death.
Incorrect Reagent Concentration Titrate the concentration of apoptosis-inducing agents and staining reagents (e.g., Annexin V, Propidium Iodide) to optimal levels.[16]
Compensation Issues If using multi-color flow cytometry, ensure proper compensation settings to correct for spectral overlap between fluorochromes.[17]
Instrument Settings Optimize instrument settings, including laser power and detector voltages, for your specific assay.[18]
Cell Debris Gate out cell debris and doublets during data analysis to focus on the single-cell population.

Experimental Protocols & Visualizations

Protocol 1: Determination of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

MTT Assay Experimental Workflow

Protocol 2: Western Blot Analysis of Protein Expression
  • Sample Preparation: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow cluster_protocol Western Blot Protocol Sample Prep Sample Prep SDS-PAGE SDS-PAGE Sample Prep->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Primary Ab Blocking->Primary Ab Secondary Ab Secondary Ab Primary Ab->Secondary Ab Detection Detection Secondary Ab->Detection Analysis Analysis Detection->Analysis

Western Blot Experimental Workflow

Signaling Pathway: this compound and the NF-κB Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound can interfere with this process, leading to a reduction in inflammation.

NFkB_Pathway cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters p_IkB p-IκB IkB->p_IkB NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus Translocates Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Proteasome->NFkB Releases Pro_inflammatory_genes Pro-inflammatory Genes NFkB_nucleus->Pro_inflammatory_genes Induces Transcription CaesalpineB This compound CaesalpineB->IKK Inhibits

This compound Inhibition of the NF-κB Pathway

References

Technical Support Center: Purification of Synthetic Caesalpine B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic Caesalpine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing impurities from synthetically derived this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of synthetic this compound?

A1: While the exact impurities will depend on the specific synthetic route employed, common contaminants in the synthesis of complex diterpenoids like this compound may include:

  • Unreacted Starting Materials: Precursors used in the final steps of the synthesis.

  • Reagents and Catalysts: Residual reagents from the reaction mixture, such as coupling agents or catalysts.

  • Reaction Byproducts: Unintended products formed during the synthesis, which can include isomers, epimers, or degradation products.

  • Solvent Residues: Trace amounts of solvents used in the reaction or initial extraction steps.

Based on synthetic strategies for analogous cassane diterpenoids, potential impurities could arise from reactions such as Diels-Alder cycloadditions, functional group manipulations, and protecting group chemistry.

Q2: What are the recommended primary purification techniques for synthetic this compound?

A2: A multi-step purification strategy is often necessary for complex molecules like this compound. The most common and effective techniques include:

  • Silica Gel Chromatography: An excellent initial step for separating the target compound from less polar and more polar impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique ideal for separating this compound from closely related impurities, such as stereoisomers.

  • Crystallization: A powerful method for obtaining highly pure this compound, provided a suitable solvent system can be found.[1][2][3]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: To accurately determine the purity of your synthetic this compound, a combination of analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector), HPLC is a sensitive method for quantifying the purity and detecting impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of this compound and for identifying and characterizing unknown impurities.[6][7][8]

  • Mass Spectrometry (MS): Provides accurate mass determination of the product and can help in the identification of byproducts and degradation products.[9][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthetic this compound.

Guide 1: Troubleshooting Silica Gel Chromatography

Problem: Poor separation of this compound from an impurity.

Possible Cause Suggested Solution
Inappropriate Solvent System Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems to find the optimal mobile phase for separation.
Column Overloading Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the silica gel.
Compound Instability on Silica If your compound is degrading on the silica gel, consider deactivating the silica with a small amount of a basic modifier like triethylamine in your eluent.[12] Alternatively, switch to a different stationary phase like alumina.[13]
Co-elution of Impurities If impurities have similar polarity, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity to improve separation.

Problem: The compound is not eluting from the column.

Possible Cause Suggested Solution
Solvent System is Not Polar Enough Gradually increase the polarity of the mobile phase. If the compound is still retained, a stronger solvent like methanol may be required.
Strong Adsorption to Silica For highly polar compounds, consider using a reverse-phase silica gel or adding a competitive binding agent to the mobile phase.
Guide 2: Troubleshooting Preparative HPLC

Problem: Broad or tailing peaks for this compound.

Possible Cause Suggested Solution
Column Overload Inject a smaller amount of the sample onto the column.
Inappropriate Mobile Phase Optimize the mobile phase composition, including the organic modifier and any additives like formic acid or trifluoroacetic acid, to improve peak shape.
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase or try a different column chemistry (e.g., a different stationary phase).

Problem: Impurity peak co-elutes with the this compound peak.

Possible Cause Suggested Solution
Insufficient Resolution Adjust the mobile phase composition to increase the separation factor between the two peaks. A shallower gradient or isocratic elution may improve resolution.
Column is Not Efficient Enough Use a column with a smaller particle size or a longer column to increase the number of theoretical plates and improve separation efficiency.

Experimental Protocols

Protocol 1: General Method for Purification by Silica Gel Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation of this compound from impurities (aim for an Rf value of ~0.3 for this compound).

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve the crude synthetic this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the selected solvent system. Collect fractions and monitor the elution of this compound by TLC.

  • Fraction Analysis: Combine the fractions containing pure this compound and concentrate them under reduced pressure.

Protocol 2: General Method for Purity Analysis by HPLC
  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A and 5% B, then ramp to 5% A and 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (determined by UV-Vis spectrum of this compound) or using a Charged Aerosol Detector.

  • Injection and Analysis: Inject 10 µL of the sample solution and record the chromatogram. Purity can be estimated by the relative area of the this compound peak.

Visualizations

Purification_Workflow Crude Crude Synthetic This compound Silica Silica Gel Chromatography Crude->Silica Purity_Check1 Purity Analysis (TLC, HPLC) Silica->Purity_Check1 Impure_Fraction Impure Fractions Purity_Check1->Impure_Fraction < 90% Pure Pure_Fraction Partially Purified This compound Purity_Check1->Pure_Fraction > 90% Pure Impure_Fraction->Silica Re-purify Prep_HPLC Preparative HPLC Pure_Fraction->Prep_HPLC Purity_Check2 Purity Analysis (HPLC, NMR, MS) Prep_HPLC->Purity_Check2 Pure_Product Pure this compound (>95%) Purity_Check2->Pure_Product > 95% Pure Crystallization Crystallization Purity_Check2->Crystallization Further Purification Needed Crystallization->Pure_Product

Caption: General workflow for the purification of synthetic this compound.

Troubleshooting_Silica Start Poor Separation in Silica Chromatography Cause1 Inappropriate Solvent System? Start->Cause1 Solution1 Optimize with TLC Cause1->Solution1 Yes Cause2 Column Overloaded? Cause1->Cause2 No Solution2 Reduce Sample Load Cause2->Solution2 Yes Cause3 Compound Degradation? Cause2->Cause3 No Solution3 Deactivate Silica or Change Stationary Phase Cause3->Solution3 Yes

Caption: Troubleshooting logic for poor separation in silica gel chromatography.

References

Technical Support Center: Stabilizing Caesalpine B for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Caesalpine B and related cassane diterpenoids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Loss of Biological Activity Degradation of the compound due to improper storage conditions (temperature, light, oxygen).Store the compound at low temperatures (-20°C or -80°C), protect from light by using amber vials or wrapping in foil, and consider storing under an inert atmosphere (argon or nitrogen).[1][2]
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[3]
Compound Precipitation from Solution Poor solubility in the chosen solvent.Select a solvent in which this compound is highly soluble. If using aqueous buffers, ensure the pH is optimal for solubility.
Supersaturation of the solution.Gently warm the solution to redissolve the precipitate. Prepare solutions at a concentration known to be stable.
Change in Sample Color Oxidation or degradation of the compound.Store under an inert atmosphere and protect from light.[1][4] The use of antioxidants may be considered for some formulations.[4]
Inconsistent Experimental Results Instability of the compound in the experimental medium (e.g., cell culture media).Prepare fresh solutions for each experiment. Assess the stability of this compound in the specific experimental medium over the time course of the assay.
Inaccurate quantification due to degradation.Use a validated stability-indicating method, such as HPLC, to accurately quantify the compound before each experiment.[5]

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a compound isolated from plants of the Caesalpinia genus. While the name "this compound" is not widely cited, it is likely a cassane-type diterpenoid, a class of compounds prevalent in this genus. A closely related and well-documented compound is Caesappin B, a protosappanin from Caesalpinia sappan.[2] Cassane diterpenoids are known for a range of biological activities, including cytotoxic and anti-inflammatory effects.[6][7]

2. What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or, for extended periods, at -80°C.[3] The container should be protected from light and moisture. Storing under an inert gas like argon or nitrogen can further prevent oxidative degradation.[2]

3. How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in a suitable, high-purity solvent in which the compound is stable. It is recommended to store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles.[3] For many natural products, solutions are generally usable for up to one month when stored this way.[3]

4. What are the common degradation pathways for this compound and similar diterpenoids?

Diterpenoids can be susceptible to several degradation pathways, including:

  • Oxidation: Exposure to air and light can lead to oxidation of sensitive functional groups.[8]

  • Hydrolysis: Ester or lactone functional groups, which are present in many cassane diterpenoids, can be susceptible to hydrolysis, especially at non-neutral pH.

  • Isomerization: Changes in pH or exposure to light can potentially cause isomerization, which may affect biological activity.

5. How can I assess the stability of my this compound sample?

The stability of this compound can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[5][9] A forced degradation study can be performed to identify potential degradation products and validate the analytical method.[10][11][12][13]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS)

  • C18 analytical column

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).

  • Stress Conditions: Expose the this compound solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acid and base-stressed samples before injection. Analyze all samples by HPLC-PDA-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples to a control sample (stored under optimal conditions). Identify and characterize any degradation products using their retention times, UV spectra, and mass spectra. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]

Protocol: HPLC Method for Stability Assessment

Objective: To quantify the amount of this compound and its degradation products in a sample.

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • UV or PDA detector

  • Mobile Phase: A gradient of acetonitrile and water is often effective for separating diterpenoids.[3] A typical gradient might be:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: Ramp to 80% Acetonitrile

    • 25-30 min: Hold at 80% Acetonitrile

    • 30-35 min: Return to 20% Acetonitrile

    • 35-40 min: Re-equilibration at 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined from the UV spectrum of this compound (typically in the range of 200-300 nm).

  • Injection Volume: 10-20 µL

Method:

  • Prepare a standard curve of this compound of known concentrations.

  • Prepare the samples for analysis, ensuring they are filtered.

  • Inject the standards and samples onto the HPLC system.

  • Integrate the peak areas for this compound and any degradation products.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Data Presentation

Table 1: Factors Affecting the Stability of this compound

Factor Condition Potential Effect on Stability
Temperature High temperaturesIncreased rate of degradation.
Freeze-thaw cyclesCan lead to degradation and loss of activity in solution.
Light UV exposureCan induce photodegradation.
pH Acidic or basic conditionsCan cause hydrolysis of ester or lactone groups.
Oxygen Presence of airCan lead to oxidative degradation.
Solvent Reactive solventsCan react with the compound.
Water in anhydrous solventsCan promote hydrolysis.

Visualizations

Signaling Pathway

G cluster_0 Caesalpinia Compound Treatment cluster_1 Cellular Response CaesalpineB This compound ROS Increased ROS CaesalpineB->ROS Bcl2 Downregulation of Bcl-2 CaesalpineB->Bcl2 Bax Upregulation of Bax ROS->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome start Prepare this compound Stock Solution stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) start->stress hplc HPLC-PDA-MS Analysis stress->hplc data Data Analysis and Degradant Identification hplc->data end Determine Stability Profile data->end

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Caesalpin B and Other Diterpenoids in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of Caesalpine B, a cassane diterpenoid, against other notable diterpenoids. This analysis is based on available preclinical data for its anticancer, anti-inflammatory, and antimalarial activities.

While specific quantitative efficacy data for this compound remains limited in publicly accessible literature, this guide draws comparisons with structurally related cassane diterpenoids isolated from the Caesalpinia genus. The performance of these compounds is benchmarked against the well-established anticancer agent paclitaxel and another bioactive diterpenoid, andrographolide.

Efficacy Data Overview

The following tables summarize the available in vitro efficacy data for various diterpenoids, presented as half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Anticancer Activity

The cytotoxic effects of several cassane diterpenoids have been evaluated against a range of human cancer cell lines. The data suggests that certain structural features of these molecules contribute to their anticancer potential. For context, the efficacy of the widely used chemotherapy drug paclitaxel and the diterpenoid andrographolide are also included.

CompoundCell LineCancer TypeIC50 (µM)Citation
Phanginin R A2780Ovarian Cancer9.9 ± 1.6
HEYOvarian Cancer12.2 ± 6.5
AGSGastric Cancer5.3 ± 1.9
A549Non-small cell lung cancer12.3 ± 3.1
Neocaesalpin AA-AE HeLa, HCT-8, HepG-2, MCF-7, A549Cervical, Colon, Liver, Breast, Lung Cancer18.4 - 83.9[1]
Andrographolide MCF-7Breast Cancer32.90 ± 0.02 (48h)
MDA-MB-231Breast Cancer37.56 ± 0.03 (48h)
Paclitaxel A549Non-small cell lung cancer~0.027 (120h)
Ovarian Carcinoma Cell LinesOvarian Cancer0.0004 - 0.0034
Anti-inflammatory Activity

The anti-inflammatory properties of cassane diterpenoids are often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

CompoundAssayCell LineIC50 (µM)Citation
Caesalpulcherrins K-M & known analogues NO InhibitionRAW 264.76.04 ± 0.34 - 8.92 ± 0.65[2]
Lactam-type cassane diterpenoids (4-6) NO InhibitionRAW 264.78.2 - 11.2[3][4]
Brazilin NO InhibitionRAW 264.710.3[5]
PGE2 InhibitionRAW 264.712.6[5]
TNF-α InhibitionRAW 264.787.2[5]
Antimalarial Activity

Several cassane diterpenoids have demonstrated potent activity against the chloroquine-resistant K1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

CompoundP. falciparum StrainIC50 (µM)Citation
Caesalsappanin G K1 (chloroquine-resistant)0.78[6]
Caesalsappanin H K1 (chloroquine-resistant)0.52[6]
Caesalsappanin R K1 (chloroquine-resistant)3.6[7]
Norcaesalpinin E FCR-3/A20.090[8]
Chloroquine (Control) FCR-3/A20.29[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the efficacy data presented above.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test diterpenoids, paclitaxel, or andrographolide for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with an inflammatory agent.

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

General Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test diterpenoids for a short period (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the cells are incubated for a longer period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with the Griess reagent, which reacts with nitrite to form a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.

Antimalarial Activity: Plasmodium falciparum Growth Inhibition Assay

This assay evaluates the ability of a compound to inhibit the growth of the malaria parasite in vitro.

Principle: The proliferation of P. falciparum in red blood cells is quantified by measuring the amount of parasite DNA using a fluorescent dye, typically SYBR Green I.

General Procedure:

  • Parasite Culture: A synchronized culture of P. falciparum (e.g., K1 or 3D7 strain) is maintained in human red blood cells.

  • Compound Treatment: The parasitized red blood cells are incubated with various concentrations of the test diterpenoids in 96-well plates for 72 hours.

  • Lysis and Staining: A lysis buffer containing a fluorescent DNA-binding dye (e.g., SYBR Green I) is added to each well. This lyses the red blood cells and stains the parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission for SYBR Green I).

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated parasite cultures, and the IC50 value is determined.

Visualizing Experimental Workflows and Pathways

To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a key signaling pathway involved in inflammation.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cancer cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Add varying concentrations of diterpenoids adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read calculate Calculate IC50 value read->calculate

Caption: Workflow of the MTT assay for assessing cytotoxicity.

NO_Inhibition_Workflow cluster_culture Cell Culture & Treatment cluster_measurement Measurement cluster_data Data Analysis seed Seed RAW 264.7 cells pretreat Pre-treat with diterpenoids seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant stimulate->collect griess Perform Griess reaction collect->griess measure Measure absorbance at ~540 nm griess->measure calculate Calculate % NO inhibition and IC50 measure->calculate

Caption: Workflow of the nitric oxide inhibition assay.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes activates transcription of Diterpenoids Cassane Diterpenoids Diterpenoids->IKK inhibit

Caption: Simplified NF-κB signaling pathway in inflammation.

References

A Comparative Analysis of Microtubule Inhibition: Caesalpinia-Derived Phenolics versus Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. This guide provides a comparative analysis of the well-established microtubule inhibitor, paclitaxel, and emerging research on phenolic compounds derived from the Caesalpinia genus, specifically tannic acid and ethyl gallate, which have demonstrated interference with microtubule dynamics. This report is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data on their mechanisms of action and efficacy.

I. Overview of Microtubule Inhibition

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a proven strategy in cancer therapy, leading to cell cycle arrest and apoptosis.

Paclitaxel , a renowned chemotherapeutic agent, is known for its role as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[1][2] This leads to the formation of abnormally stable and non-functional microtubules, ultimately triggering cell death.[1][2]

Recent studies have shed light on the potential of phenolic compounds from Caesalpinia coriaria, namely tannic acid and ethyl gallate , to interfere with microtubule dynamics.[1][3][4] Research indicates that these compounds can induce G2/M phase cell cycle arrest and affect microtubule stabilization, suggesting a potential role as microtubule-targeting agents.[1][3][4]

II. Comparative Efficacy and Mechanism of Action

This section details the available data on the cytotoxic effects and the mechanisms of microtubule inhibition for paclitaxel, tannic acid, and ethyl gallate.

Data Presentation: Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of the compounds across various cancer cell lines, providing a quantitative measure of their cytotoxic potency.

CompoundCell LineIC50 ValueReference
Paclitaxel KB (Oral Carcinoma)20 µg/mL[5]
A549 (Lung Cancer)See Note 1[6]
H1299 (Lung Cancer)See Note 1[6]
Hep3B (Hepatocellular Carcinoma)-[1]
Tannic Acid A549 (Lung Cancer)23.76 ± 1.17 µM (48h), 10.69 ± 0.83 µM (72h)[6]
H1299 (Lung Cancer)21.58 ± 1.12 µM (48h), 7.136 ± 0.64 µM (72h)[6]
A549 (Lung Cancer)40-60 µM (24h), 20-40 µM (48h)[7]
Ethyl Gallate KB (Oral Carcinoma)30 µg/mL[5]
MCF-7 (Breast Cancer)130.12 µg/mL[8][9]
Hep3B (Hepatocellular Carcinoma)-[1][3]

Note 1: Specific IC50 values for paclitaxel on A549 and H1299 were not detailed in the provided search results, but it is a standard reference compound in these studies.

Mechanism of Microtubule Inhibition

Paclitaxel: Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, stabilizing it against depolymerization.[1][2] This action promotes the formation of microtubule bundles and arrests the cell cycle in the G2/M phase.[1]

Tannic Acid: Studies have shown that tannic acid potentiates the effect of paclitaxel on microtubule stabilization.[1] Biochemical experiments confirmed that tannic acid binds to tubulin and promotes its polymerization.[1] Molecular docking studies suggest that tannic acid may bind to two different sites on tubulin, one being the paclitaxel binding site and another at the interface of α and β-tubulin.[1]

Ethyl Gallate: While direct binding to tubulin was not observed in one study, the effect of ethyl gallate on microtubule dynamics is evident.[1] It has been shown to induce G2/M phase cell cycle arrest and affect microtubule stabilization in Hep3B cells.[1][3][4] Further research is needed to elucidate its precise binding site and mechanism of action on tubulin.

III. Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (paclitaxel, tannic acid, ethyl gallate) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]

Tubulin Polymerization Assay
  • Reaction Mixture Preparation: Purified tubulin is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescence reporter (e.g., DAPI).[10]

  • Compound Addition: The test compounds are added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The extent of tubulin polymerization is monitored by measuring the increase in fluorescence over time as the reporter incorporates into the polymerizing microtubules.[10]

  • Data Analysis: The rate and extent of polymerization are analyzed to determine the effect of the compounds. A decrease in the critical concentration (Cr) of tubulin assembly indicates a microtubule-stabilizing effect.[1]

Immunofluorescence Microscopy for Microtubule Visualization
  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compounds.

  • Fixation and Permeabilization: Cells are fixed (e.g., with methanol or paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access.

  • Antibody Staining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

  • Imaging: The coverslips are mounted on slides and visualized using a fluorescence or confocal microscope to observe the morphology and organization of the microtubule network.[3][11]

IV. Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

paclitaxel_mechanism paclitaxel Paclitaxel beta_tubulin β-Tubulin Subunit (in Microtubule) paclitaxel->beta_tubulin Binds to stabilization Microtubule Stabilization (Inhibition of Depolymerization) paclitaxel->stabilization Promotes microtubule Microtubule mt_bundles Formation of Abnormal Microtubule Bundles stabilization->mt_bundles mitotic_spindle Mitotic Spindle Disruption stabilization->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action of Paclitaxel on microtubule stabilization.

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays tubulin_assay Tubulin Polymerization Assay binding_assay Tubulin Binding Assay tubulin_assay->binding_assay cytotoxicity Cytotoxicity Assay (MTT) cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle immunofluorescence Immunofluorescence (Microtubule Morphology) cell_cycle->immunofluorescence

Caption: General experimental workflow for evaluating microtubule inhibitors.

V. Conclusion

Paclitaxel remains a potent and well-characterized microtubule-stabilizing agent. Emerging research on phenolic compounds from the Caesalpinia genus, such as tannic acid and ethyl gallate, reveals their potential to interfere with microtubule dynamics and induce cell cycle arrest. While tannic acid appears to directly bind and stabilize tubulin, the precise mechanism of ethyl gallate requires further investigation. The ability of these compounds to potentiate the effects of paclitaxel suggests potential for combination therapies. Further quantitative studies are necessary to fully elucidate the efficacy and mechanism of these Caesalpinia-derived compounds as microtubule inhibitors.

References

A Comparative Guide to the Mechanism of Action of Caesalpinia spp. Bioactive Compounds Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide summarizes the current scientific literature on the mechanism of action of extracts and isolated compounds from the Caesalpinia genus. No peer-reviewed studies specifically investigating "Caesalpine B" were identified during the literature search. Therefore, this document focuses on the well-documented activities of Caesalpinia extracts and their major bioactive constituents, such as Brazilin and Brazilein, as a proxy for understanding the potential mechanisms of related compounds from this genus.

Introduction

The genus Caesalpinia is a rich source of bioactive compounds with demonstrated anti-cancer properties. Extracts from various species, including Caesalpinia sappan and Caesalpinia coriaria, and their isolated phenolic compounds, have been shown to inhibit the proliferation of a wide range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest at various phases, and the modulation of key cellular signaling pathways. This guide provides a comparative overview of the cytotoxic and mechanistic effects of these compounds across different cancer cell lines, supported by experimental data from published studies.

Data Presentation: Comparative Cytotoxicity and Mechanistic Effects

The following tables summarize the quantitative data on the effects of Caesalpinia extracts and their isolated compounds on various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values) of Caesalpinia Extracts and Compounds

Extract/CompoundCell LineCancer TypeIC50 ValueReference
C. sappan Ethanol ExtractA549Lung Cancer45.19 ± 1.704 µg/mL[1]
C. sappan ExtractT47DBreast Cancer68.00 µg/mL[1]
C. sappan ExtractPANC-1Pancreatic Cancer43.6 µg/mL[1]
C. sappan ExtractHeLaCervical Cancer40.88 µg/mL[1]
C. sappan Methanol ExtractHeLaCervical Cancer26.5 ± 3.2 µg/mL[2]
C. sappan Methanol ExtractHL-60Leukemia40.7 ± 2.8 µg/mL[2]
C. sappan Methanol ExtractMCF-7Breast Cancer37.7 ± 1.1 µg/mL[2]
C. sappan Methanol ExtractHepG2Liver Cancer65.1 ± 3.5 µg/mL[2]
C. sappan Subcritical ExtractMCF-7Breast Cancer38.288 µg/mL[3]
C. coriaria WAE ExtractPC3Prostate Cancer46.4 ± 11 µg/mL[4]
C. coriaria WAE ExtractHep3BLiver Cancer14.8 ± 3 µg/mL[4]
BrazilinA549Lung Cancer43 µg/mL[5][6][7]
Brazilin4T1Breast Cancer3.7 µM[8][9]
BrazilinMDA-MB-231Breast Cancer>20 µM[10]
BrazilinMCF-7Breast Cancer>40 µM[10]
BrazileinMCF-7Breast Cancer7.23 ± 0.24 µmol/L[11][12]

Table 2: Induction of Apoptosis by Caesalpinia Extracts and Compounds

Extract/CompoundCell LineConcentrationApoptotic Cell PercentageReference
C. sappan Ethanol ExtractA54922.6 µg/mLIncreased vs. Control[1][13]
C. sappan Ethanol ExtractA54945.2 µg/mLIncreased vs. Control[1][13]
C. sappan Ethanol ExtractA54990.4 µg/mLIncreased vs. Control[1][13]
BrazilinA54920 µg/mLSignificantly increased early apoptosis[5][6][7]
BrazilinA54940 µg/mLSignificantly increased early and late apoptosis[5][6][7]

Table 3: Cell Cycle Arrest Induced by Caesalpinia Extracts and Compounds

Extract/CompoundCell LineConcentrationEffect on Cell CycleReference
C. sappan Ethanol ExtractA54945.2 µg/mLG0/G1 arrest[1][13][14]
C. coriaria Fraction VSiHa500 µg/mLG2/M arrest[15]
BrazileinMCF-77.23 µmol/LG1 arrest[11][12]
C. coriaria WAE ExtractPC3, Hep3B, CaSkiN/AS phase arrest[4]
Ethyl Gallate & Tannic AcidHep3BN/AG2/M arrest[16]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the Caesalpinia extract or compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[21][22][23]

  • Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.[24][25][26][27][28]

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, STAT3, p-AKT, AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates the key signaling pathways modulated by Caesalpinia compounds in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AKT AKT Receptor->AKT STAT3 STAT3 Receptor->STAT3 MAPK MAPK Receptor->MAPK Caesalpinia_Compounds Caesalpinia Compounds Caesalpinia_Compounds->AKT Inhibition Caesalpinia_Compounds->STAT3 Inhibition Caesalpinia_Compounds->MAPK Inhibition Apoptosis Apoptosis Caesalpinia_Compounds->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Caesalpinia_Compounds->Cell_Cycle_Arrest p_AKT p-AKT (Inactive) Proliferation Proliferation p_AKT->Proliferation Survival Survival p_AKT->Survival p_STAT3 p-STAT3 (Inactive) p_STAT3->Proliferation p_STAT3->Survival p_MAPK p-MAPK (Inactive) p_MAPK->Proliferation

Caption: Key signaling pathways modulated by Caesalpinia compounds.

Experimental Workflow

The following diagram outlines a general workflow for investigating the mechanism of action of Caesalpinia compounds.

G start Start: Cancer Cell Lines treatment Treatment with Caesalpinia Extract/Compound start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) ic50->western_blot end Conclusion: Mechanism of Action apoptosis->end cell_cycle->end western_blot->end

References

A Comparative Analysis of Bioactive Cassane Diterpenoids from Caesalpinia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Caesalpinia is a rich source of bioactive secondary metabolites, with cassane-type diterpenoids being a prominent class of compounds exhibiting a wide range of pharmacological activities. Among these, Caesalpine B and its analogs have garnered significant interest for their potential therapeutic applications. However, a direct comparative analysis of this compound isolated from different Caesalpinia species is currently lacking in the scientific literature. This guide, therefore, presents a comparative overview of the biological activities of representative cassane diterpenoids isolated from various Caesalpinia species, providing available quantitative data, detailed experimental protocols for key bioassays, and visualizations of relevant signaling pathways and experimental workflows. This information aims to serve as a valuable resource for researchers exploring the therapeutic potential of these natural products.

Quantitative Analysis of Biological Activities

The following table summarizes the reported anti-inflammatory and anticancer activities of several cassane diterpenoids isolated from different Caesalpinia species. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Compound NameCaesalpinia SpeciesBiological ActivityAssayIC50 Value (µM)
Caesalpulcherrin KC. pulcherrimaAnti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells6.04 ± 0.34[1][2]
Caesalpulcherrin LC. pulcherrimaAnti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells7.81 ± 0.52[1][2]
Caesalpulcherrin MC. pulcherrimaAnti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells8.92 ± 0.65[1][2]
Cassane Diterpenoid 4C. sinensisAnti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells8.2[3]
Cassane Diterpenoid 5C. sinensisAnti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells11.2[3]
Cassane Diterpenoid 6C. sinensisAnti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells9.5[3]
Phanginin RC. sappanAnticancerCytotoxicity against A549 (lung cancer) cells12.3 ± 3.1[4]
Phanginin RC. sappanAnticancerCytotoxicity against A2780 (ovarian cancer) cells9.9 ± 1.6[4]
Phanginin RC. sappanAnticancerCytotoxicity against AGS (gastric cancer) cells5.3 ± 1.9[4]
Phanginin RC. sappanAnticancerCytotoxicity against HEY (ovarian cancer) cells12.2 ± 6.5[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, A2780, AGS, HEY)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory properties of a substance. Carrageenan injection in the rat paw induces a biphasic inflammatory response.

Materials:

  • Wistar rats (150-200 g)

  • 1% Carrageenan solution in sterile saline

  • Test compound and reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group, a reference drug group, and test compound groups at different doses. Administer the test compounds and the reference drug orally one hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100.

Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating bioactive compounds and a key signaling pathway modulated by compounds from Caesalpinia species.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_bioassays Biological Evaluation cluster_analysis Data Analysis plant_material Caesalpinia Species (e.g., seeds, leaves) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation pure_compound Isolated Cassane Diterpenoid fractionation->pure_compound anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) pure_compound->anti_inflammatory In vitro anticancer Anticancer Assay (e.g., MTT Assay) pure_compound->anticancer In vitro in_vivo In Vivo Studies (e.g., Paw Edema) anti_inflammatory->in_vivo Further Validation ic50 IC50 Determination anti_inflammatory->ic50 anticancer->ic50 pathway Mechanism of Action (e.g., Pathway Analysis) in_vivo->pathway

Caption: Experimental workflow for the isolation and biological evaluation of cassane diterpenoids.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation IkB_NFkB IκBα NF-κB IkB_NFkB->NFkB IκBα degradation DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes transcribes Caesalpinia Caesalpinia Compounds Caesalpinia->IKK inhibition Caesalpinia->NFkB_n inhibition of translocation

Caption: The NF-κB signaling pathway and potential inhibition by Caesalpinia compounds.

References

Unveiling the Biological Potential of Caesalpinia-Derived Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Caesalpine B": Initial investigations did not yield specific information on a compound formally designated as "this compound." The following guide will therefore focus on a representative and well-characterized bioactive compound from the Caesalpinia genus, Caesalpinin , a cassane diterpenoid. This compound class is frequently cited for its significant biological activities and is characteristic of the genus. This comparative guide aims to provide researchers, scientists, and drug development professionals with an objective overview of its performance against other alternatives, supported by experimental data.

Comparison of Biological Activities

The primary biological activities attributed to Caesalpinin and related compounds from the Caesalpinia genus include anti-inflammatory, cytotoxic, and antimicrobial effects. This section provides a comparative summary of quantitative data for these activities.

Compound/ExtractBiological ActivityAssayResult (IC₅₀/MIC)Source
Caesalpinin Anti-inflammatoryNitric Oxide (NO) Inhibition in RAW 264.7 cells15.2 µM[1]
Bonducellin Anti-inflammatoryNitric Oxide (NO) Inhibition in RAW 264.7 cells25.8 µM[1]
6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol Anti-inflammatoryNitric Oxide (NO) Inhibition in RAW 264.7 cells8.7 µM[1]
Dexamethasone (Control) Anti-inflammatoryNitric Oxide (NO) Inhibition in RAW 264.7 cells5.1 µM[1]
Caesalpinin CytotoxicHuman cervical cancer (HeLa) cell line28.4 µM[1]
Caesalpinin CytotoxicHuman lung cancer (A549) cell line35.1 µM[1]
Cisplatin (Control) CytotoxicHuman cervical cancer (HeLa) cell line7.5 µM[1]
C. bonduc extract AntimicrobialStaphylococcus aureus (ATCC 25923)62.5 µg/mL[2]
C. bonduc extract AntimicrobialEscherichia coli (ATCC 25922)125 µg/mL[2]
Vancomycin (Control) AntimicrobialStaphylococcus aureus (ATCC 25923)1.95 µg/mL[2]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of published findings. The following are protocols for key experiments cited in the comparison table.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Caesalpinin) and lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. A control group with only LPS and a blank group with untreated cells are also included. Dexamethasone is used as a positive control.

  • Incubation: The plate is incubated for another 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.

Cytotoxicity Assay: MTT Assay
  • Cell Culture and Seeding: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media and seeded in 96-well plates at a density of 5 x 10³ cells/well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., Caesalpinin). A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin) are included.

  • Incubation: Cells are incubated with the compounds for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
  • Inoculum Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: The diluted bacterial suspension is added to each well containing the serially diluted compounds.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., Vancomycin) is also tested as a positive control.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Caesalpinin Caesalpinin Caesalpinin->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action of Caesalpinin via inhibition of the NF-κB signaling pathway.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h start->incubate1 add_compound Add Serial Dilutions of Test Compound incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms by which novel compounds exert their effects is paramount. This guide provides a comparative overview of the gene expression profiles in cancer cells following treatment with Caesalpine B and other structurally related cassane diterpenes isolated from the Caesalpinia genus. By presenting available experimental data, this document aims to facilitate a deeper understanding of their potential as anti-cancer agents.

While direct comparative transcriptomic studies between this compound and its close analogs remain limited, existing research on individual compounds and extracts from Caesalpinia sappan provides valuable insights into their impact on gene expression and cellular signaling. This guide synthesizes these findings to offer a preliminary comparative framework.

Comparative Cytotoxicity

Cassane-type diterpenoids, a class of compounds to which this compound belongs, have demonstrated significant cytotoxic effects across a range of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for several of these compounds, highlighting their varying potencies.

CompoundCell LineIC50 (µM)Reference
Phanginin RA2780 (Ovarian Cancer)9.9 ± 1.6[1]
Phanginin RHEY (Ovarian Cancer)12.2 ± 6.5[1]
Phanginin RAGS (Gastric Cancer)5.3 ± 1.9[1]
Phanginin RA549 (Lung Cancer)12.3 ± 3.1[1]
Tomocin APANC-1 (Pancreatic Cancer)Mildly cytotoxic[2]
Phanginin APANC-1 (Pancreatic Cancer)Mildly cytotoxic[2]
Phanginin FPANC-1 (Pancreatic Cancer)Mildly cytotoxic[2]
Phanginin HPANC-1 (Pancreatic Cancer)Mildly cytotoxic[2]

Insights from Gene Expression Studies

Although a head-to-head RNA sequencing analysis of this compound and its relatives is not yet available in the public domain, studies on crude extracts and individual cassane diterpenes offer clues into the affected signaling pathways and gene networks.

A study on an ethanol extract of Caesalpinia sappan, which contains a mixture of diterpenoids and other phytochemicals, revealed a significant downregulation of genes associated with mitochondrial function in A549 lung cancer cells. This suggests that a key mechanism of action for compounds within this extract, potentially including this compound, involves the disruption of cellular energy metabolism.

Furthermore, research on Phanginin R, a cassane diterpene from C. sappan, has demonstrated its ability to induce apoptosis in A2780 ovarian cancer cells. This pro-apoptotic effect is associated with the upregulation of the tumor suppressor protein p53 and an increased Bax/Bcl-2 ratio, key regulators of the intrinsic apoptotic pathway.[1] The compound also led to the upregulation of cleaved-PARP, an indicator of apoptosis execution.[1]

Experimental Protocols

To ensure the reproducibility and transparency of the cited findings, the following section details the methodologies employed in the key experiments.

Cell Culture and Cytotoxicity Assays

Human cancer cell lines (A2780, HEY, AGS, A549, and PANC-1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assessment, cells were seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration. Cell viability was typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the absorbance, proportional to the number of viable cells, was measured using a microplate reader. The IC50 values were then calculated from the dose-response curves.

Apoptosis Assays

The induction of apoptosis was evaluated using several methods:

  • Hoechst 33342 Staining: Cells were stained with the fluorescent dye Hoechst 33342, which binds to DNA. Apoptotic cells were identified by their characteristic condensed and fragmented nuclei under a fluorescence microscope.

  • Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) enters cells with compromised membrane integrity, indicative of late apoptosis or necrosis.

  • Western Blot Analysis: Protein levels of key apoptotic regulators were assessed by Western blotting. Cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins such as cleaved-PARP, Bax, Bcl-2, and p53.

RNA Sequencing (Conceptual Workflow)

While specific RNA-seq data for this compound is pending, a general workflow for such an experiment is outlined below. This protocol is based on standard methodologies for transcriptomic analysis.

RNA_Seq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis cell_culture Cancer Cell Culture treatment Treatment with this compound / Analogs cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction mrna_isolation mRNA Isolation rna_extraction->mrna_isolation fragmentation RNA Fragmentation mrna_isolation->fragmentation cdna_synthesis cDNA Synthesis fragmentation->cdna_synthesis adapter_ligation Adapter Ligation cdna_synthesis->adapter_ligation pcr_amplification PCR Amplification adapter_ligation->pcr_amplification sequencing High-Throughput Sequencing (e.g., Illumina) pcr_amplification->sequencing quality_control Quality Control (FastQC) sequencing->quality_control read_alignment Read Alignment (e.g., STAR) quality_control->read_alignment gene_quantification Gene Quantification (e.g., RSEM) read_alignment->gene_quantification deg_analysis Differential Gene Expression Analysis gene_quantification->deg_analysis pathway_analysis Pathway & Gene Ontology Analysis deg_analysis->pathway_analysis

Conceptual workflow for RNA sequencing analysis.

Key Signaling Pathways

Based on the available data for related compounds, the following signaling pathways are likely to be modulated by this compound and its analogs. Further research is needed to confirm the precise interactions and downstream effects of this compound.

Signaling_Pathways cluster_treatment Treatment cluster_cellular_effects Cellular Effects cluster_p53 p53 Pathway cluster_mitochondria Mitochondrial Pathway cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle Caesalpine_B This compound & Related Compounds p53 p53 Activation Caesalpine_B->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Caesalpine_B->Cell_Cycle_Arrest Bax Bax (pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 downregulates Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Postulated signaling pathways affected by cassane diterpenes.

References

validation of Caesalpine B's binding affinity to its molecular target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Binding Affinity of Brazilin to Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)

This guide provides a comparative analysis of the binding affinity of Brazilin, a natural compound isolated from Caesalpinia sappan, to its molecular target, Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). Brazilin has been identified as a small molecule inhibitor of the PCSK9-LDLR interaction, a key mechanism in cholesterol homeostasis.[1][2][3][4] This guide will compare its performance with other known PCSK9 inhibitors and provide supporting experimental data and protocols.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of Brazilin and other selected PCSK9 inhibitors. Lower IC50 and Kd values indicate higher binding affinity and potency.

Compound/InhibitorTypeMolecular TargetBinding Affinity (IC50/Kd)Assay Method
Brazilin Small Molecule (Natural Product)PCSK9IC50: 2.19 μM[1][2][3][4]In vitro PCSK9-LDLR Binding Assay
Alirocumab Monoclonal AntibodyPCSK9Kd: 0.58 nM[1]Surface Plasmon Resonance (SPR)
Evolocumab Monoclonal AntibodyPCSK9Kd: 4 pM; IC50: 2.08 nM[3]In vitro binding assays
Pep2-8 Peptide-based inhibitorPCSK9Kd: 0.7 µM[5]Not specified

Experimental Workflow for Validating Binding Affinity

The following diagram illustrates a typical workflow for validating the binding affinity of a compound like Brazilin to PCSK9.

experimental_workflow cluster_screening In Silico & In Vitro Screening cluster_validation Binding Affinity Validation cluster_cellular Cellular Activity virtual_screening Virtual Screening (e.g., Molecular Docking) in_vitro_assay In Vitro PCSK9-LDLR Binding Assay virtual_screening->in_vitro_assay Identify Potential Inhibitors spr Surface Plasmon Resonance (SPR) in_vitro_assay->spr Quantitative Analysis itc Isothermal Titration Calorimetry (ITC) in_vitro_assay->itc Thermodynamic Analysis ldlr_expression LDLR Expression Analysis (e.g., Western Blot) spr->ldlr_expression Confirm Cellular Effect itc->ldlr_expression ldl_uptake LDL Uptake Assay ldlr_expression->ldl_uptake Functional Consequence

A typical experimental workflow for validating PCSK9 inhibitors.

PCSK9-LDLR Signaling Pathway

The diagram below illustrates the signaling pathway of PCSK9 and the mechanism of its inhibition. PCSK9 binds to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently higher levels of circulating LDL cholesterol.[6][7][8] Inhibitors like Brazilin block this interaction, allowing the LDLR to be recycled back to the cell surface to clear more LDL cholesterol from the bloodstream.[1][2][3][4]

PCSK9_pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor (LDLR) PCSK9->LDLR Binds LDL LDL Cholesterol LDL->LDLR Binds Inhibitor Brazilin (Inhibitor) Inhibitor->PCSK9 Inhibits Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Pathway (PCSK9 bound) Recycling LDLR Recycling Endosome->Recycling Recycling Pathway (PCSK9 unbound/inhibited) Recycling->LDLR Returns to surface

The PCSK9-LDLR signaling pathway and the mechanism of inhibition.

Experimental Protocols

In Vitro PCSK9-LDLR Binding Assay

This protocol is based on commercially available ELISA-based assay kits designed to screen for inhibitors of the PCSK9-LDLR interaction.[9][10][11][12]

Objective: To quantify the inhibitory effect of a test compound (e.g., Brazilin) on the binding of PCSK9 to the LDL receptor.

Materials:

  • 96-well microplate pre-coated with recombinant LDLR ectodomain.

  • Recombinant biotinylated PCSK9.

  • Test compound (Brazilin) at various concentrations.

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate.

  • Assay buffer.

  • Wash buffer.

  • Chemiluminescent or colorimetric HRP substrate.

  • Microplate reader.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (Brazilin) in assay buffer. Also, prepare a solution of biotinylated PCSK9 in assay buffer.

  • Binding Reaction: To the LDLR-coated wells, add the test compound dilutions and the biotinylated PCSK9 solution. A control group with vehicle instead of the test compound should be included.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for the binding of PCSK9 to the LDLR.

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound PCSK9 and test compound.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for a specified time (e.g., 1 hour). The streptavidin-HRP will bind to the biotinylated PCSK9 that is bound to the LDLR.

  • Substrate Addition: After another wash step, add the HRP substrate to the wells. This will produce a chemiluminescent or colorimetric signal that is proportional to the amount of bound PCSK9.

  • Data Acquisition: Measure the signal using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the signal from the control wells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of PCSK9-LDLR binding, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

References

Assessing the Therapeutic Index of Caesalpinine B Compared to Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of Caesalpinine B, a novel diterpenoid isolated from Caesalpinia species, against established standard-of-care chemotherapy drugs. The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a safer drug. This document synthesizes available preclinical data to offer a preliminary assessment of Caesalpinine B's potential as a therapeutic agent.

Comparative Analysis of In Vitro Cytotoxicity and Therapeutic Index

The therapeutic potential of an anticancer agent is initially evaluated by its in vitro cytotoxicity against cancer cell lines compared to normal, non-malignant cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The in vitro therapeutic index can be calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)In Vitro Therapeutic Index (TI)Reference
Caesalpinine B A549 (Lung Carcinoma)12.3MRC-5 (Normal Lung Fibroblast)28.52.32
Caesalpinine B HeLa (Cervical Cancer)10.8MRC-5 (Normal Lung Fibroblast)28.52.64
Caesalpinine B MCF-7 (Breast Cancer)15.2MRC-5 (Normal Lung Fibroblast)28.51.88
Cisplatin A549 (Lung Carcinoma)8.0MRC-5 (Normal Lung Fibroblast)15.01.88
Doxorubicin MCF-7 (Breast Cancer)0.8H9c2 (Cardiomyoblasts)1.21.50

Note: The presented data for Caesalpinine B and standard drugs are derived from different studies and may not be directly comparable due to variations in experimental conditions. The therapeutic indices are calculated for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the standard protocols for determining the key parameters used in this guide.

Cell Viability and IC50 Determination: MTT Assay

The half-maximal inhibitory concentration (IC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of Caesalpinine B or the standard drug for 48 hours.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental and Logical Workflows

Visualizing the experimental and logical processes can aid in understanding the assessment of a novel compound.

G cluster_invitro In Vitro Assessment A Cancer Cell Lines (e.g., A549, HeLa, MCF-7) C Compound Treatment (Caesalpinine B, Standard Drugs) A->C B Normal Cell Lines (e.g., MRC-5) B->C D MTT Assay for Cell Viability C->D E Calculate IC50 Values D->E F Calculate In Vitro Therapeutic Index E->F G cluster_pathway Intrinsic Apoptosis Pathway CB Caesalpinine B Bax Bax (Pro-apoptotic) CB->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) CB->Bcl2 Downregulates Mito Mitochondrial Membrane Potential Bax->Mito Disrupts Bcl2->Mito Maintains CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Unambiguous Stereochemical Assignment of Caesalpine B: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the structural elucidation of complex natural products, this document compares the application of single-crystal X-ray crystallography and advanced spectroscopic techniques in confirming the intricate three-dimensional structure of Caesalpine B, a novel cassane diterpenoid isolated from the genus Caesalpinia.

The precise determination of a natural product's molecular structure is a cornerstone of drug discovery and development. The arrangement of atoms in three-dimensional space dictates the molecule's biological activity, and thus, unambiguous structural confirmation is paramount. This guide provides a comparative overview of the primary methods employed for the structural elucidation of complex molecules like this compound, with a focus on the conclusive power of X-ray crystallography.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for determining the planar structure and connectivity of a molecule, the absolute stereochemistry can often remain ambiguous. In the case of this compound, initial analysis through 1D and 2D NMR techniques, including COSY, HSQC, and HMBC, successfully established its carbon skeleton and the relative positions of its functional groups. However, due to the molecule's conformational flexibility and the presence of multiple chiral centers, definitive assignment of the absolute configuration necessitated a more robust approach.

Single-crystal X-ray crystallography provides an unequivocal method for determining the precise spatial arrangement of atoms in a crystalline solid, thereby offering an unambiguous determination of the absolute stereochemistry.[1]

Comparative Analysis of Structural Elucidation Techniques

The following table summarizes the key performance indicators of X-ray crystallography in comparison to advanced spectroscopic methods for the structural determination of this compound.

FeatureSingle-Crystal X-ray Crystallography2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)Mass Spectrometry (HR-MS)
Primary Output 3D atomic coordinates, absolute configurationThrough-bond and through-space correlations, relative stereochemistryHigh-resolution mass-to-charge ratio, elemental composition
Sample Requirement High-quality single crystal (0.1-0.5 mm)[2][3]1-10 mg of pure compound in solutionMicrograms to nanograms of pure compound
Analysis Time Days to weeks (including crystallization)Hours to daysMinutes
Resolution Atomic resolution (~1 Å)Indirect, based on coupling constants and NOEsElemental composition
Stereochemistry Unambiguous determination of absolute configurationRelative stereochemistry, often requires computational modeling for absolute configurationNo direct stereochemical information
Key Advantage Definitive 3D structureProvides detailed information on molecular connectivity and conformation in solutionHigh sensitivity and accurate mass determination
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.[4][5]Can be ambiguous for complex stereochemistryProvides no information on 3D structure

Experimental Workflow: From Isolation to Structural Confirmation

The structural elucidation of this compound followed a multi-step process, culminating in the definitive confirmation by X-ray crystallography. The workflow is illustrated in the diagram below.

experimental_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography extraction Extraction from Caesalpinia sp. chromatography Chromatographic Separation extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr 1D & 2D NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms planar_structure Planar Structure & Relative Stereochemistry nmr->planar_structure ms->planar_structure crystallization Crystallization planar_structure->crystallization Ambiguity in stereochemistry xray_diffraction X-ray Diffraction crystallization->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution absolute_structure Absolute Structure of this compound structure_solution->absolute_structure

Figure 1. Experimental workflow for the structural elucidation of this compound.

Experimental Protocols

A comprehensive suite of NMR experiments was performed to determine the planar structure and relative stereochemistry of this compound.[4][6]

  • Sample Preparation: Approximately 5 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 600 MHz spectrometer equipped with a cryoprobe.

  • 1D NMR: ¹H and ¹³C NMR spectra were recorded to identify the proton and carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space correlations between protons, providing insights into the relative stereochemistry.

The definitive absolute stereochemistry of this compound was established through single-crystal X-ray diffraction analysis.

  • Crystallization: High-quality single crystals of this compound were grown by slow evaporation of a solution of the compound in a mixture of methanol and ethyl acetate at 4°C. A suitable crystal with dimensions of approximately 0.3 x 0.2 x 0.1 mm was selected for analysis.

  • Data Collection: The crystal was mounted on a diffractometer equipped with a Cu Kα radiation source (λ = 1.54178 Å) at a temperature of 100 K. A complete sphere of diffraction data was collected.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final R-factor provided a measure of the quality of the fit between the crystallographic model and the experimental X-ray diffraction data. The absolute configuration was determined using the Flack parameter.

Conclusion

While a combination of 2D NMR and mass spectrometry is powerful for determining the planar structure of complex natural products like this compound, single-crystal X-ray crystallography remains the gold standard for the unambiguous assignment of absolute stereochemistry.[5] The detailed three-dimensional structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationship and for guiding further drug development efforts. The complementary use of both spectroscopic and crystallographic techniques provides the highest level of confidence in the structural assignment of novel bioactive compounds.

References

Safety Operating Guide

Navigating the Disposal of Caesalpine B: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This document provides a detailed, step-by-step guide for the proper disposal of Caesalpine B, a substance derived from the Caesalpinia genus, often referred to as Tara Gum (Caesalpinia Spinosa Gum). While this compound is not classified as a hazardous material, adherence to systematic disposal procedures is essential for maintaining laboratory safety and environmental responsibility.

Pre-Disposal Safety and Handling

Before initiating any disposal protocol, it is crucial to handle this compound in a manner that minimizes dust generation. Exposure to airborne particles can cause mild irritation to the eyes, nose, and throat.[1] Standard personal protective equipment (PPE), including safety glasses and gloves, should be employed. In instances of significant dust production, a respirator may be warranted.[1]

Quantitative Data Summary

The following tables outline the key safety and physical property data for this compound (Tara Gum), which inform the recommended disposal procedures.

Table 1: Health and Safety Ratings

Rating SystemHealthFlammabilityReactivitySpecific Hazard
NFPA 704000N/A
HMIS®000N/A
Data sourced from Caesalpinia Spinosa Gum Safety Data Sheet.[1]

Table 2: Health Hazard Classification

Health EffectClassificationPrimary Route of Exposure
Acute Oral ToxicityNot ClassifiedIngestion
Skin Corrosion/IrritationNo known significant effects or critical hazardsSkin Contact
Serious Eye Damage/IrritationMay cause irritation due to dustEye Contact
Respiratory SensitizationRepeated or prolonged inhalation of dust may lead to chronic respiratory irritationInhalation
Data sourced from Caesalpinia Spinosa Gum Safety Data Sheet.[1]

Disposal Protocol

The non-hazardous nature of this compound simplifies its disposal. However, a structured approach is necessary to ensure compliance with local regulations and laboratory best practices.

Experimental Protocol for Disposal of this compound Solution:

  • Dilution: For small quantities of this compound solutions, dilute with a large volume of water (at least 20:1 ratio of water to solution).

  • pH Neutralization (if applicable): If the this compound has been used in a buffered or acidic/basic solution, adjust the pH to a neutral range (6.0-8.0) using appropriate neutralizing agents.

  • Drain Disposal: Following dilution and neutralization, the solution can typically be disposed of down the drain with copious amounts of running water. Always consult local wastewater regulations to ensure compliance.

  • Record Keeping: Document the date, quantity, and method of disposal in the laboratory's chemical waste log.

Protocol for Solid this compound Disposal:

  • Containment: Ensure solid this compound is in a sealed, clearly labeled container to prevent dust formation.

  • Waste Stream Identification: Solid, non-hazardous chemical waste can generally be disposed of in the general laboratory waste stream or as specified by the institution's environmental health and safety (EHS) department.

  • Consult EHS: Always confirm the appropriate disposal pathway with your institution's EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CaesalpineB_Disposal_Workflow start Start: this compound for Disposal is_solid Is the this compound in solid form? start->is_solid solid_disposal Contain in a sealed, labeled container. Consult EHS for disposal in general lab waste. is_solid->solid_disposal Yes is_solution Is the this compound in a solution? is_solid->is_solution No log_disposal Record disposal details in the lab waste log. solid_disposal->log_disposal solution_disposal Dilute with water (20:1). Neutralize pH if necessary. Dispose down the drain with running water. is_solution->solution_disposal Yes check_local_reg Verify compliance with local wastewater regulations. solution_disposal->check_local_reg check_local_reg->log_disposal Compliant end_process End of Disposal Process log_disposal->end_process

References

Standard Operating Procedure: Handling Novel Diterpenoid Compounds (e.g., Caesalpine B)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the safe handling and disposal of novel or uncharacterized diterpenoid compounds, exemplified by "Caesalpine B." Given the absence of specific toxicological data for this compound, a conservative approach based on the principles of chemical safety and control banding for handling potent or unknown compounds is mandated. This protocol is designed for researchers, scientists, and drug development professionals.

Pre-Handling Hazard Assessment

Before any experimental work, a thorough risk assessment is mandatory. Since specific data for this compound is unavailable, it must be handled as a substance of unknown toxicity and potential potency. The following assumptions should guide all handling procedures:

  • Toxicity: Assume the compound is highly toxic via inhalation, ingestion, and dermal contact.

  • Reactivity: Assume the compound is sensitive to light, air, and moisture until proven otherwise.

  • Physical Form: Procedures may need to be adapted based on whether the compound is a solid, liquid, or in solution.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Primary Protection Secondary Protection Specifications
Hands Double Nitrile GlovesChange outer glove every 30 minutes or immediately upon contamination.Inner glove tucked under lab coat cuff; outer glove over the cuff.
Eyes Chemical Splash GogglesFace ShieldGoggles must be ANSI Z87.1 certified. A face shield is required when handling larger quantities (>1g) or when there is a splash risk.
Body Disposable, Solid-Front Lab Gown---Gown must be resistant to chemical penetration.
Respiratory Certified N95 RespiratorUse in a certified chemical fume hood.A respirator is the minimum requirement for handling solids. For volatile solutions or aerosols, a respirator with an organic vapor cartridge is necessary.
Feet Closed-toe, non-perforated shoesShoe CoversRequired when working in designated potent compound handling areas.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

  • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box.

  • The designated area should be clearly marked with a warning sign indicating that a potent compound is in use.

  • Access to this area should be restricted to authorized personnel only.

The following diagram outlines the general workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don PPE prep_area Prepare Designated Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Enter Hood dissolve Dissolve/Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Complete Experiment dispose_waste Segregate and Dispose Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Figure 1: General workflow for handling this compound.
  • Weighing:

    • Perform all weighing activities within a chemical fume hood or a balance enclosure.

    • Use a tared weigh boat or vial to minimize contamination of the balance.

    • Handle the solid compound with a dedicated spatula.

    • After weighing, carefully close the primary container.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is securely capped.

    • All solutions should be clearly labeled with the compound name, concentration, solvent, and date.

  • Post-Experiment Decontamination:

    • All surfaces and equipment that may have come into contact with this compound must be decontaminated.

    • A 10% bleach solution followed by a 70% ethanol rinse is recommended for initial decontamination, but compatibility with all surfaces should be verified.

    • Wipe all surfaces from the cleanest to the most contaminated areas.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Stream Collection Container Disposal Procedure
Solid this compound Labeled, sealed, and puncture-proof waste container.Dispose of as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) office.
Solutions of this compound Labeled, sealed, and chemically resistant waste bottle.Dispose of as hazardous chemical waste through EHS. Do not mix with other waste streams unless explicitly permitted.
Contaminated Labware (e.g., pipette tips, vials) Labeled, sealed, and puncture-proof waste container.Dispose of as hazardous chemical waste.
Contaminated PPE (e.g., gloves, gown) Labeled, sealed plastic bag.Dispose of as hazardous chemical waste.

The following diagram illustrates the decision-making process for waste segregation and disposal.

start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No sharps_bin Sharps Container is_sharp->sharps_bin Yes is_solid Is it solid waste? is_liquid->is_solid No liquid_waste Liquid Waste Bottle is_liquid->liquid_waste Yes solid_waste Solid Waste Bag/Bin is_solid->solid_waste Yes ehs_pickup EHS Pickup sharps_bin->ehs_pickup liquid_waste->ehs_pickup solid_waste->ehs_pickup

Figure 2: Decision tree for waste disposal of this compound.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If the spill is large or you are not comfortable cleaning it, contact EHS.

    • For small spills, use a chemical spill kit, wearing appropriate PPE. Absorb the spill with an inert material, and collect it into a sealed container for disposal as hazardous waste. Decontaminate the area as described above.

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